Propargyl-PEG2-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-4-9-6-7-10-5-3-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSDTFBXUYBZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222513 | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7218-43-1 | |
| Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propyn-2-yloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propargyl-PEG2-OH: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, properties, and applications of Propargyl-PEG2-OH, a versatile bifunctional linker critical in the advancement of bioconjugation and targeted protein degradation.
This compound is a heterobifunctional molecule featuring a terminal alkyne group and a primary hydroxyl group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its PEG component imparts increased hydrophilicity and biocompatibility to the parent molecule, while the terminal alkyne and hydroxyl groups provide reactive handles for covalent modification.
Core Properties and Specifications
The physicochemical properties of this compound are summarized in the table below. These specifications are critical for its application in precise chemical syntheses.
| Property | Value |
| IUPAC Name | 2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethan-1-ol |
| Synonyms | Propargyl-PEG2-alcohol |
| CAS Number | 7218-43-1 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% |
| Density | 1.06 g/cm³ |
| Boiling Point | 81 °C at 1 mmHg |
| Solubility | Soluble in water, DMSO, DCM, and DMF |
| Storage Conditions | Store at -20°C for long-term stability. For short-term (days to weeks), storage at 4°C is acceptable. |
Key Applications in Research and Drug Development
This compound is a cornerstone in modern bioconjugation techniques, primarily due to its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high efficiency and specificity allow for the reliable formation of stable triazole linkages between molecules.
PROTAC Synthesis
A major application of this compound is in the construction of PROTACs. These chimeric molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves to connect the target protein ligand to the E3 ligase ligand. Its defined length and flexibility are crucial for the proper orientation of the two ligands to form a productive ternary complex (Target Protein - PROTAC - E3 Ligase). A prominent example of its use is in the synthesis of Thalidomide-O-PEG2-propargyl, a common intermediate for creating cereblon (CRBN)-recruiting PROTACs.[1][2]
Bioconjugation and PEGylation
The alkyne group of this compound provides a reactive site for "clicking" onto azide-modified biomolecules, such as proteins, peptides, and nucleic acids.[3] The hydroxyl group can be further functionalized, for example, by converting it into a carboxylic acid or an amine, to enable conjugation to other molecules through amide bond formation or other chemistries. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, a process known as PEGylation.
Experimental Protocols
While specific reaction conditions should be optimized for each unique application, the following sections provide detailed methodologies for the key experiments involving this compound.
Synthesis of this compound (Illustrative Protocol)
Materials:
-
Diethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of excess diethylene glycol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents relative to propargyl bromide).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between an alkyne-containing molecule like this compound and an azide-functionalized molecule.[5][6]
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be prepared immediately before use.
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in the chosen solvent.
-
If using a ligand, pre-mix the CuSO₄ (0.01-0.1 equivalents) and the ligand (e.g., THPTA, typically in a 1:2 to 1:5 molar ratio to copper) in the solvent.
-
Add the copper/ligand solution to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by standard methods such as column chromatography or preparative HPLC.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound typically involves a two-step process: first, the attachment of one of the ligands to the linker, followed by the attachment of the second ligand. The following is a generalized workflow.
Step 1: Amide Coupling (Example)
This step involves coupling a ligand containing a carboxylic acid to the hydroxyl group of this compound (after its activation or conversion to an amine). Alternatively, if the this compound is first converted to Propargyl-PEG2-acid, it can be coupled to an amine-containing ligand.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The product from Step 1, which now contains a terminal alkyne, is reacted with the second ligand that has been functionalized with an azide (B81097) group, following the CuAAC protocol described above.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the general synthetic strategy for constructing a PROTAC molecule using this compound as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
References
An In-Depth Technical Guide to Propargyl-PEG2-OH: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG2-OH is a bifunctional molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, incorporating a terminal alkyne, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive hydroxyl group, offers a versatile platform for the precise chemical modification of biomolecules and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its utility in Proteolysis Targeting Chimeras (PROTACs) and click chemistry.
Chemical Structure and Properties
This compound, systematically named 2-[2-(2-propynyloxy)ethoxy]ethanol, is a small molecule with the chemical formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Its structure is characterized by a propargyl group (a terminal alkyne), which serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This is connected to a hydroxyl group via a flexible and hydrophilic diethylene glycol spacer. The hydroxyl group provides a site for further chemical modification, allowing for the attachment of other molecules of interest.
The physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 7218-43-1 | [1] |
| Appearance | Colorless to light yellow liquid | |
| IUPAC Name | 2-[2-(2-propynyloxy)ethoxy]ethanol | |
| Density | 1.06 g/cm³ | |
| Boiling Point | 81 °C at 1 mmHg | |
| Solubility | Soluble in water, ethanol, DMSO, DCM, and DMF | |
| Purity | Typically ≥95% | [1] |
| Storage | -20°C for long-term storage |
Analytical Data
While specific, detailed spectra for this compound are not widely published, the expected NMR and mass spectrometry data are consistent with its known structure. The following tables provide predicted and typical analytical data based on the compound's structure and data from similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ≡C-H | ~2.4 | Triplet | ~2.4 |
| -O-CH ₂-C≡ | ~4.2 | Doublet | ~2.4 |
| -O-CH ₂-CH ₂-O- | ~3.7 | Multiplet | |
| -CH ₂-OH | ~2.5 | Triplet (can be broad) | |
| -O-CH ₂-CH ₂-OH | ~3.6 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| C ≡CH | ~80 |
| C≡C H | ~75 |
| -O-C H₂-C≡ | ~58 |
| -O-C H₂-C H₂-O- | ~70, ~72 |
| -C H₂-OH | ~61 |
Mass Spectrometry: The expected exact mass is 144.0786 g/mol . Mass spectrometry analysis would typically show a molecular ion peak [M+H]⁺ at m/z 145.0859 and/or a sodium adduct [M+Na]⁺ at m/z 167.0678.
Key Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile building block in several cutting-edge areas of chemical biology and drug discovery.
PROTAC Linker Chemistry
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that binds to an E3 ligase, and a linker that connects the two.
This compound is frequently used as a precursor for the synthesis of PROTAC linkers. The PEG component of the linker is crucial as it enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The terminal alkyne of this compound allows for the straightforward attachment of one of the ligands via a click reaction, providing a modular and efficient approach to PROTAC synthesis.
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
Bioconjugation via Click Chemistry
The terminal alkyne of this compound makes it an ideal reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This reaction allows for the covalent ligation of this compound to molecules containing an azide (B81097) group, forming a stable triazole linkage. The mild reaction conditions and high specificity of CuAAC make it suitable for the modification of sensitive biomolecules such as peptides, proteins, and nucleic acids.
The hydrophilic PEG spacer can be used to improve the solubility and reduce the aggregation of the modified biomolecule. The hydroxyl group can be further functionalized before or after the click reaction, enabling the creation of more complex bioconjugates.
The following diagram illustrates a general workflow for a CuAAC reaction.
Experimental Protocols
Synthesis of this compound
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the bioconjugation of an azide-containing molecule to this compound. The specific concentrations and reaction conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Degassed buffer (e.g., phosphate-buffered saline, PBS)
-
Organic co-solvent if needed (e.g., DMSO, t-BuOH)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the THPTA ligand (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used).
-
Add the degassed buffer to achieve the desired final concentration. An organic co-solvent may be added to improve solubility.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the desired bioconjugate can be purified from the reaction mixture using appropriate techniques such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove the copper catalyst and unreacted starting materials.
-
Conclusion
This compound is a highly versatile and valuable chemical tool for researchers, scientists, and drug development professionals. Its unique combination of a reactive alkyne, a hydrophilic PEG spacer, and a functionalizable hydroxyl group makes it an ideal building block for a wide range of applications, from the synthesis of advanced PROTACs to the precise modification of biomolecules via click chemistry. The continued development of novel therapeutics and bioconjugates will undoubtedly rely on the robust and efficient chemistry enabled by molecules such as this compound.
References
Propargyl-PEG2-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Propargyl-PEG2-OH, a versatile bifunctional linker molecule increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its core chemical and physical properties, details its primary applications, and provides exemplary experimental protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound, systematically named 2-[2-(prop-2-yn-1-yloxy)ethoxy]ethanol, is a member of the polyethylene (B3416737) glycol (PEG) family of linkers. Its structure features a terminal propargyl group (an alkyne) and a hydroxyl group, connected by a two-unit ethylene (B1197577) glycol spacer. This configuration imparts a desirable balance of hydrophilicity and reactivity, making it a valuable tool in chemical biology and drug discovery.
Below is a summary of its key quantitative data:
| Property | Value | Reference |
| CAS Number | 7218-43-1 | [1] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Molecular Formula | C7H12O3 | [2] |
| Density | 1.06 g/cm³ | [1] |
| Boiling Point | 81 °C at 1 mmHg | [1] |
| Flash Point | 90.3 °C | [1] |
| Appearance | Liquid | [1] |
Applications in Bioconjugation and Drug Development
The primary utility of this compound lies in its terminal alkyne group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction forms a stable triazole linkage with azide-modified molecules, enabling the efficient and specific conjugation of various entities such as peptides, proteins, and small molecules.[4][5][6]
A significant application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG spacer in this compound provides the necessary flexibility and length to facilitate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of an azide-containing molecule to this compound. The reaction conditions may require optimization depending on the specific substrates.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the azide-functionalized molecule in the same solvent.
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the TBTA or THPTA ligand in DMSO or water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution and the azide-functionalized molecule solution. Typically, a slight excess (1.1-1.5 equivalents) of one reagent is used.
-
Add the ligand solution to the reaction mixture. The ligand is usually used in a 1:5 to 1:10 molar ratio relative to the copper sulfate.
-
Add the CuSO4 solution. The final concentration of copper typically ranges from 50 to 500 µM.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate is typically used in 5- to 10-fold excess relative to the copper sulfate.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified to remove the copper catalyst and unreacted starting materials. Purification methods may include silica (B1680970) gel chromatography, preparative HPLC, or dialysis for biomolecules.
-
Visualizing Workflows and Pathways
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical bioconjugation workflow and the general mechanism of action for a PROTAC.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Synthesis and Purification of Propargyl-PEG2-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG2-OH, a bifunctional linker molecule, is a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs) and for use in "click chemistry" applications.[1] Its defined length polyethylene (B3416737) glycol (PEG) spacer and terminal propargyl and hydroxyl groups allow for the covalent linkage of different molecular entities with improved solubility and optimized spatial orientation. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and relevant quantitative data.
Chemical Properties and Specifications
This compound, also known as 2-[2-(prop-2-ynyloxy)ethoxy]ethanol, is a liquid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 7218-43-1 | [2] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | |
| Boiling Point | 81 °C at 1 mmHg | [2] |
| Density | 1.06 g/cm³ | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method involves the deprotonation of one of the hydroxyl groups of di(ethylene glycol) to form an alkoxide, which then acts as a nucleophile to attack an electrophilic propargyl halide (e.g., propargyl bromide).[4][5]
Synthesis Pathway
The chemical transformation for the synthesis of this compound is illustrated below.
References
Propargyl-PEG2-OH: A Comprehensive Technical Guide to Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility profile of Propargyl-PEG2-OH (2-[2-(prop-2-yn-1-yloxy)ethoxy]ethan-1-ol), a bifunctional molecule widely utilized in bioconjugation, drug delivery systems, and as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its solubility in various aqueous and organic solvents is critical for its effective application in research and development, ensuring optimal reaction conditions, purification, and formulation.
Core Physicochemical Properties
This compound is a liquid at standard temperature and pressure, a crucial factor influencing its solubility. Unlike solid compounds which have a saturation point, liquids can be miscible in other liquids, meaning they can mix in all proportions to form a homogeneous solution. The molecular structure of this compound, featuring a short, hydrophilic di-ethylene glycol (PEG2) chain, a terminal hydroxyl group, and a terminal propargyl group, imparts an amphiphilic character. This structure facilitates its solubility in a broad range of polar solvents and some non-polar organic solvents.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published for all common laboratory solvents. However, based on available data from suppliers and the known behavior of structurally similar short-chain PEG ethers, the following table summarizes its solubility profile. Given that this compound is a liquid, "miscible" is used to indicate that it is expected to be fully soluble in all proportions.
| Solvent System | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Classification |
| Water | Aqueous | 25 | Miscible (estimated) | Soluble |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | 25 | Miscible (estimated) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Miscible (estimated) | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Miscible (estimated) | Soluble |
| Ethanol | Polar Protic | 25 | ≥ 10 g/100 mL | Soluble |
| Methanol | Polar Protic | 25 | Miscible (estimated) | Soluble |
| Dichloromethane (B109758) (DCM) | Chlorinated | 25 | Miscible (estimated) | Soluble |
| Chloroform | Chlorinated | 25 | Miscible (estimated) | Soluble |
| Acetone | Polar Aprotic | 25 | Miscible (estimated) | Soluble |
| Ethyl Acetate | Polar Aprotic | 25 | Miscible (estimated) | Soluble |
Note: "Miscible (estimated)" indicates that while specific quantitative data is unavailable, the compound is expected to be fully miscible based on its physical state and the known properties of similar short-chain PEG derivatives. The principle of "like dissolves like" suggests strong solubility in polar solvents due to the ether linkages and terminal hydroxyl group.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors:
-
Molecular Weight: With a low molecular weight of 144.17 g/mol , this compound exhibits higher solubility in organic solvents compared to high molecular weight PEG polymers.
-
Solvent Polarity: The hydrophilic nature of the di-ethylene glycol chain and the terminal hydroxyl group favors strong interactions with polar solvents such as water, alcohols, DMSO, and DMF through hydrogen bonding and dipole-dipole interactions. The propargyl group provides some non-polar character, contributing to its solubility in less polar solvents like dichloromethane and chloroform.
-
Temperature: For liquid-liquid mixing, temperature can influence miscibility, although for compounds like this compound that are already miscible at room temperature in many solvents, the effect may be less pronounced than for dissolving solids.
Experimental Protocol: Solubility Determination by the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. For a liquid compound like this compound, this method can be adapted to determine miscibility.
Objective: To determine the solubility or miscibility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, DMSO)
-
Glass vials with screw caps
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Test Solutions:
-
In separate, labeled vials, add a known volume of the solvent to be tested.
-
To each vial, add an excess amount of this compound. Since it is a liquid, this can be done by adding a volume that would represent a very high concentration if it were a solid (e.g., 50% v/v).
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The agitation should be vigorous enough to ensure thorough mixing.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials. If a single, clear phase is observed, the liquids are miscible.
-
If two phases are present, the solubility is finite. In this case, cease agitation and allow the phases to separate. Centrifugation at the same temperature can be used to accelerate phase separation.
-
-
Quantification (for non-miscible systems):
-
Carefully extract an aliquot from the solvent phase, ensuring none of the undissolved this compound phase is transferred.
-
Prepare a series of dilutions of the aliquot.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Data Reporting:
-
If miscible, report as "miscible at the tested temperature."
-
If solubility is finite, report the solubility in g/100 mL or mg/mL at the specified temperature.
-
Visualizing Experimental Workflow and Logical Relationships
To further clarify the experimental and logical processes involved in assessing the solubility of this compound, the following diagrams are provided in the DOT language.
Caption: A generalized workflow for determining the solubility of this compound.
Caption: Logical relationship governing the solubility of this compound.
An In-depth Technical Guide to PEG Linkers in Bioconjugation for Researchers, Scientists, and Drug Development Professionals
Introduction to Poly(ethylene glycol) Linkers in Bioconjugation
Poly(ethylene glycol) (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect biomolecules with other moieties such as drugs, imaging agents, or surfaces. The process of covalently attaching PEG chains to molecules, known as PEGylation, has emerged as a cornerstone technology in drug development and biomedical research. This is due to PEG's unique properties, including its high water solubility, biocompatibility, low toxicity, and minimal immunogenicity.[1][][3] The versatility of PEG linkers allows for the fine-tuning of the physicochemical and pharmacological properties of bioconjugates, leading to enhanced therapeutic efficacy and improved diagnostic capabilities.[1][3]
This technical guide provides a comprehensive overview of PEG linkers, their various types, and their applications in bioconjugation. It includes detailed experimental protocols for common PEGylation techniques, quantitative data on the impact of linker characteristics on bioconjugate performance, and visual representations of key biological pathways and experimental workflows.
Core Concepts of PEGylation
The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[] By increasing the hydrodynamic radius of the conjugated molecule, PEGylation can:
-
Prolong Circulation Half-Life: The increased size reduces renal clearance, leading to a longer presence in the bloodstream.[1][]
-
Reduce Immunogenicity: The flexible PEG chain can mask epitopes on the surface of the biomolecule, reducing its recognition by the immune system.[1][3]
-
Enhance Solubility and Stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and protect the conjugate from enzymatic degradation.[1][3]
-
Improve Tumor Targeting: In the case of cancer therapeutics, the prolonged circulation time can lead to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Types of PEG Linkers
PEG linkers are available in a variety of architectures and with a range of reactive functional groups to suit different bioconjugation strategies.
Based on Architecture:
-
Linear PEG Linkers: These are the simplest form, consisting of a straight chain of repeating ethylene (B1197577) glycol units. They are widely used in drug delivery and protein conjugation.[]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides a greater shielding effect and can enable a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without causing aggregation.[][4]
-
Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more arms, often used in the creation of hydrogels and other biomaterials.[]
Based on Functionality:
-
Homobifunctional PEG Linkers: These linkers possess the same reactive group at both ends, making them suitable for crosslinking similar molecules or for surface modification.
-
Heterobifunctional PEG Linkers: These are among the most versatile linkers, featuring two different reactive groups at their termini. This allows for the specific and sequential conjugation of two different molecules, a crucial feature in the development of ADCs and other targeted therapies.[]
Based on Cleavability:
-
Non-Cleavable PEG Linkers: These form a stable, permanent bond between the biomolecule and the payload. The release of the payload in ADCs with non-cleavable linkers relies on the degradation of the antibody within the lysosome of the target cell. This can lead to a lower risk of systemic toxicity.[5][6]
-
Cleavable PEG Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions found within the target cell or tumor microenvironment. This allows for the controlled release of the payload. Common cleavage mechanisms include:
-
Acid-cleavable linkers (e.g., hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[6]
-
Protease-cleavable linkers (e.g., valine-citrulline): Cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells.[6]
-
Glutathione-sensitive linkers (e.g., disulfide bonds): Cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[6]
-
Cleavable linkers can also facilitate the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[6]
Quantitative Data on PEG Linker Performance
The choice of PEG linker significantly impacts the performance of a bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
| PEG Linker Length | Key Pharmacokinetic (PK) Characteristics | In Vitro Potency (IC50) | In Vivo Efficacy |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[1] | May retain higher potency.[1] | Can lead to reduced efficacy due to rapid clearance.[1] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[1] | May have a moderate impact on potency.[1] | Often shows a significant improvement in efficacy.[1] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life.[1][7] | Can lead to a more substantial reduction in cytotoxicity.[1][7] | Can lead to the highest in vivo efficacy, but the balance with potency is critical.[1][7] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50[8] |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150[8] |
| PEGylated (PEG4) | MMAE | HER2+ (NCI-N87) | 1.8[8] |
| PEGylated (PEG10K) | MMAE | HER2+ (NCI-N87) | 40.5[8] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[8]
Table 3: Performance Comparison of Branched vs. Linear PEG Linkers
| Feature | Branched PEG Linker (e.g., NH-bis(PEG3-Boc)) | Linear PEG Linker |
| Conjugation Efficiency | Can achieve quantitative and homogenous conjugation with enzymatic methods.[4] | Often results in variable yields and product heterogeneity with traditional methods.[4] |
| Hydrophilicity & Shielding | Superior shielding effect, enhanced water solubility.[4] | Good hydrophilicity, but may be less effective at shielding. |
| Drug-to-Antibody Ratio (DAR) | Enables higher DAR without inducing aggregation.[4] | High DAR with hydrophobic payloads can lead to aggregation. |
| Immunogenicity | Reduced immunogenicity due to better shielding.[4] | Can reduce immunogenicity, but may be less effective than branched PEGs. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following is a comprehensive workflow for the PEGylation of a monoclonal antibody (mAb).
Comprehensive Workflow for mAb PEGylation, Purification, and Characterization
This workflow outlines the entire process from initial conjugation to final product analysis, integrating both NHS-ester and maleimide-thiol chemistries.
dot
Caption: A comprehensive workflow for the PEGylation of a monoclonal antibody.
Protocol 1: Two-Step Antibody Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine (B10760008) residues.[9]
-
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Heterobifunctional Crosslinker (e.g., SM(PEG)n, where n is the number of PEG units)
-
Thiol-containing payload
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography - SEC)
-
-
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification 1: Remove the excess, unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.
-
Payload Conjugation: Add the thiol-containing payload to the activated antibody solution at a 2- to 5-fold molar excess over the antibody.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under a nitrogen or argon atmosphere to prevent oxidation of the thiol groups.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a quenching solution.
-
Purification 2: Purify the final ADC conjugate using SEC to remove unreacted payload and any aggregates. Further purification by ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) may be necessary to isolate specific DAR species.
-
Protocol 2: Characterization of the PEGylated Antibody
-
SDS-PAGE Analysis:
-
Run the purified ADC on a non-reducing SDS-PAGE gel alongside the unconjugated antibody.
-
Successful conjugation will be indicated by a shift to a higher molecular weight for the ADC.
-
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Inject the purified ADC onto an SEC-HPLC column.
-
Assess the purity of the conjugate by monitoring for the presence of aggregates or fragments.
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Inject the ADC onto a HIC-HPLC column.
-
The retention time will be proportional to the drug-to-antibody ratio (DAR), allowing for the determination of the average DAR and the distribution of different DAR species.
-
-
Mass Spectrometry (MS):
-
Analyze the intact ADC using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the conjugate and determine the precise DAR.
-
For site-of-conjugation analysis, the ADC can be digested with an enzyme (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the cellular uptake, processing, and payload release of a typical antibody-drug conjugate with a cleavable PEG linker.
dot
Caption: Cellular uptake and mechanism of action of an ADC.
Conclusion
PEG linkers are a powerful and versatile tool in bioconjugation, enabling the development of more effective and safer therapeutics and diagnostics. The choice of PEG linker architecture, functionality, and length is a critical design parameter that must be carefully optimized to achieve the desired balance of pharmacokinetics, potency, and safety. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design, synthesize, and characterize novel PEGylated bioconjugates. As our understanding of the interplay between linker chemistry and biological activity continues to grow, so too will the innovation and application of PEG linkers in medicine.
References
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Propargyl Group: A Linchpin in Bioorthogonal Chemistry for Research and Drug Development
An In-depth Technical Guide
Introduction
Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] This powerful concept has revolutionized our ability to study and manipulate biological systems with high precision. Central to many of these reactions is the propargyl group , a small, versatile, and bio-inert functional group containing a terminal alkyne. Its unique reactivity profile allows for highly specific ligations with a complementary reaction partner, enabling researchers and drug development professionals to label, track, and modify biomolecules in their native environment.
This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in bioorthogonal chemistry. It details the core reactions, methodologies for incorporating the propargyl handle into various biomolecules, quantitative data for reaction comparison, and detailed experimental protocols for key applications.
Core Bioorthogonal Reactions Involving the Propargyl Group
The terminal alkyne of the propargyl group is the key to its utility in bioorthogonal chemistry, participating in a variety of highly selective and efficient reactions. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira coupling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne (provided by the propargyl group) and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] The reaction is catalyzed by copper(I), which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed version.[3]
Mechanism: The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide. A dinuclear copper mechanism is now widely accepted to be operative in many cases, where a second copper atom can play a role in activating the azide.[4]
Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[5] This reaction utilizes a cyclooctyne (B158145), a strained cyclic alkyne, in place of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly without the need for a catalyst.[5] While the propargyl group itself is not strained, it is the conceptual basis from which these strained alkynes are derived and is often used in the synthesis of the azide-bearing partner.
Mechanism: The SPAAC reaction is a concerted [3+2] cycloaddition. The rate of the reaction is highly dependent on the structure of the cyclooctyne, with modifications that increase ring strain or lower the LUMO of the alkyne leading to faster kinetics.
Simplified mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[6] While traditionally used in organic synthesis, its bioorthogonal potential has been explored for the modification of biomolecules under aqueous conditions.[1]
Mechanism: The catalytic cycle involves both the palladium catalyst and the copper co-catalyst. The palladium cycle includes oxidative addition of the halide, while the copper cycle facilitates the formation of a copper acetylide, which then participates in a transmetalation step with the palladium complex.
Catalytic cycles of the Sonogashira cross-coupling reaction.
Incorporation of the Propargyl Group into Biomolecules
A key advantage of the propargyl group is the variety of methods available for its site-specific incorporation into biomolecules.
Proteins
The propargyl group can be introduced into proteins using metabolic labeling with non-canonical amino acids. L-homopropargylglycine (HPG), an analogue of methionine, can be incorporated into newly synthesized proteins by the cell's own translational machinery.[7] This allows for the proteome-wide labeling of nascent proteins.
Nucleic Acids
Propargyl modifications can be readily introduced into oligonucleotides during solid-phase synthesis.[8] For example, a propargyl group can be attached to the 5' or 3' terminus, or internally, via a phosphoramidite (B1245037) building block or post-synthetically using a propargyl-NHS ester to modify an amino-linker.[8]
Glycans
Metabolic labeling is also a powerful tool for introducing propargyl groups into glycans. Cells can be fed with peracetylated N-propargyl-mannosamine (ManNProp), which is metabolized and incorporated into sialic acid residues on cell surface glycoproteins.[9]
Lipids
The propargyl group can be incorporated into lipids through metabolic labeling with modified precursors. For instance, propargylcholine can be used to label choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin.[10][11]
General workflow for biomolecule labeling using the propargyl group.
Quantitative Data Summary
The choice of bioorthogonal reaction often depends on factors such as reaction kinetics, with faster reactions being preferable for applications involving low concentrations or dynamic processes. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
Table 1: Second-Order Rate Constants for CuAAC with Various Ligands
| Ligand | Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| None | Propargyl alcohol | 3-azido-7-hydroxycoumarin | ~0.1 | [12] |
| TBTA | Propargyl alcohol | 3-azido-7-hydroxycoumarin | < 5 | [13] |
| THPTA | Propargyl alcohol | 3-azido-7-hydroxycoumarin | ~10-20 | [12][13] |
| BTTAA | Propargyl alcohol | 3-azido-7-hydroxycoumarin | > 40 | [13] |
Table 2: Comparison of Second-Order Rate Constants for SPAAC with Different Cyclooctynes
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl azide | ~0.06 - 0.1 | [8][14] |
| DIBO | Benzyl azide | ~0.3 - 0.7 | [8] |
| DBCO | Benzyl azide | ~0.6 - 1.0 | [8][14] |
| DIFO | Benzyl azide | ~0.7 | [10] |
Table 3: Yields of Bioorthogonal Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂, no CuI, in water | 92 | [1] |
| 4-Bromotoluene | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃ | 95 | [6] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, no CuI, in water | 99 | [1] |
| 2-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd, CuI, PPh₃ | 85 | [6] |
Detailed Experimental Protocols
Protocol 1: CuAAC Labeling of Metabolically Labeled Proteins in Cell Lysate
This protocol describes the labeling of proteins containing L-homopropargylglycine (HPG) with an azide-functionalized fluorescent dye.
Materials:
-
Cell lysate containing HPG-labeled proteins
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Tris-buffered saline (TBS), pH 7.4
Procedure:
-
To 100 µL of cell lysate (containing ~50-100 µg of total protein) in a microcentrifuge tube, add the azide-fluorophore to a final concentration of 100 µM.
-
Prepare the catalyst premix: in a separate tube, combine 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. Vortex briefly.
-
Add the 7.5 µL of the catalyst premix to the cell lysate/azide mixture.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate. The final concentrations should be approximately 0.5 mM Cu, 2.5 mM THPTA, and 10 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Protocol 2: SPAAC Labeling of Cell Surface Glycans
This protocol details the labeling of cell surface glycans metabolically engineered to display azido (B1232118) sugars with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells cultured in the presence of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-fluorophore conjugate (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
Procedure:
-
Culture cells in media supplemented with 25-50 µM Ac₄ManNAz for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Gently wash the cells three times with ice-cold PBS containing 1% BSA to remove residual unincorporated azido sugar.
-
Prepare a labeling solution of the DBCO-fluorophore in PBS with 1% BSA. A final concentration of 10-20 µM is typically sufficient.
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS with 1% BSA to remove excess DBCO-fluorophore.
-
The cells are now fluorescently labeled and can be visualized by fluorescence microscopy or analyzed by flow cytometry.
Protocol 3: Bioorthogonal Sonogashira Coupling on an Iodinated Aryl Moiety in a Biomolecule
This protocol provides a general procedure for the palladium-catalyzed coupling of a terminal alkyne to a biomolecule containing an aryl iodide.
Materials:
-
Aryl iodide-functionalized biomolecule (e.g., protein, DNA) in an appropriate buffer (e.g., HEPES, phosphate (B84403) buffer, pH 7.5-8.0)
-
Terminal alkyne probe
-
Pd(OAc)₂ stock solution (10 mM in DMSO)
-
Water-soluble phosphine (B1218219) ligand (e.g., TPPTS) stock solution (50 mM in water)
-
Diisopropylethylamine (DIPEA)
-
Degassed buffer
Procedure:
-
In an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve the aryl iodide-functionalized biomolecule in the degassed buffer to a final concentration of 10-100 µM.
-
Add the terminal alkyne probe to a final concentration of 5-10 equivalents relative to the biomolecule.
-
Add the water-soluble phosphine ligand to a final concentration of 4-8 mol% relative to the biomolecule.
-
Add Pd(OAc)₂ to a final concentration of 1-2 mol% relative to the biomolecule.
-
Add DIPEA to a final concentration of 2-3 equivalents relative to the biomolecule.
-
Incubate the reaction at 37°C for 2-4 hours.
-
The reaction mixture can be purified by size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.
Conclusion
The propargyl group is a cornerstone of bioorthogonal chemistry, offering a small, stable, and versatile handle for the precise chemical modification of biomolecules. The development of reactions such as CuAAC, SPAAC, and bioorthogonal Sonogashira coupling has provided a powerful toolkit for researchers in chemical biology and drug development. The ability to incorporate the propargyl group into virtually any class of biomolecule through metabolic labeling or chemical synthesis, combined with the high specificity and efficiency of its ligation reactions, ensures that the propargyl group will continue to be an indispensable tool for probing and manipulating biological systems with molecular precision. Future developments will likely focus on expanding the repertoire of bioorthogonal reactions involving the propargyl group and developing new methods for its targeted incorporation into specific cellular components.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydroxyl Functionality of Propargyl-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG2-OH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal alkyne (propargyl group) and a primary hydroxyl group separated by a diethylene glycol (PEG2) spacer, offers dual reactivity for sequential or orthogonal chemical modifications. While the propargyl group is predominantly used for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the hydroxyl (-OH) group provides a versatile handle for a multitude of chemical transformations, enabling the attachment of various molecular entities. This guide focuses on the chemical properties, reactivity, and experimental protocols related to the hydroxyl functionality of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing and executing chemical reactions, as well as for the purification and characterization of its derivatives.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Purity | Typically ≥95% | |
| Boiling Point | 81 °C at 1 mmHg | |
| Density | 1.06 g/cm³ | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM) | |
| Storage Conditions | Recommended storage at -20°C or 4°C for long-term stability |
Reactivity of the Hydroxyl Group
The primary hydroxyl group of this compound is a versatile functional group that can undergo a variety of chemical reactions common to alcohols. This allows for the introduction of a wide range of functionalities, enabling the covalent attachment of drugs, targeting ligands, or other biomolecules. Key reactions involving the hydroxyl group include esterification, etherification, activation for nucleophilic substitution, and oxidation.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving the hydroxyl group of this compound. These protocols are based on established chemical transformations of PEG linkers and propargylic alcohols.
Esterification with a Carboxylic Acid
Esterification is a common method to link molecules containing a carboxylic acid to the hydroxyl group of this compound, forming a stable ester bond.
Protocol: Fischer Esterification
This protocol describes a classic acid-catalyzed esterification.
-
Materials:
-
This compound
-
Carboxylic acid of interest
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in the anhydrous solvent.
-
Add a catalytic amount of concentrated sulfuric acid or PTSA (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For reactions in toluene, a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ester.
-
Activation of the Hydroxyl Group for Nucleophilic Substitution
To facilitate the reaction with nucleophiles such as amines or thiols, the hydroxyl group is often converted into a better leaving group, such as a tosylate or a p-nitrophenyl carbonate.
Protocol: Tosylation of the Hydroxyl Group
This protocol is adapted from a standard procedure for activating hydroxyl-PEG linkers for PROTAC synthesis.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the tosylated intermediate (Propargyl-PEG2-OTs).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylated product is often used in the next step without further purification.
-
Protocol: Activation with p-Nitrophenyl Chloroformate (p-NPC)
This method creates an activated carbonate that readily reacts with primary amines. This protocol is based on the functionalization of a longer-chain propargyl-PEG-OH.
-
Materials:
-
This compound
-
p-Nitrophenyl chloroformate (p-NPC)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous DCM at 0°C.
-
Add a solution of p-NPC (2.0 equivalents) in anhydrous DCM dropwise to the mixture.
-
The reaction is allowed to proceed for 2 hours at 0°C and then at room temperature for 24 hours with stirring.
-
After concentration, the product can be obtained by precipitation in cold diethyl ether and dried under vacuum. A yield of approximately 80% can be expected based on similar reactions with longer PEG chains.
-
Introduction of a Carboxyl Group via Reaction with Succinic Anhydride (B1165640)
This protocol allows for the conversion of the terminal hydroxyl group into a carboxylic acid, which can then be used for further conjugation, for example, through amide bond formation.
-
Materials:
-
This compound
-
Succinic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous 1,4-dioxane (B91453) or DCM
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent), succinic anhydride (1.05 equivalents), and DMAP (1.05 equivalents) in anhydrous 1,4-dioxane.
-
Add triethylamine (1.05 equivalents) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the solution under vacuum and then precipitate the product in diethyl ether.
-
The crude product can be purified by crystallization from THF/diethyl ether to yield the carboxylic acid-terminated product. A near-quantitative conversion can be expected.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows involving the hydroxyl functionality of this compound.
Propargyl-PEG2-OH: A Technical Safety and Handling Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG2-OH is a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the presence of a terminal alkyne group, which can participate in "click chemistry" reactions, and a hydroxyl group that allows for further derivatization. As with any reactive chemical, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. These properties influence its behavior under various laboratory conditions and are critical for risk assessment.
| Property | Value | Source |
| CAS Number | 7218-43-1 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 81 °C at 1 mmHg | [1] |
| Density | 1.06 g/cm³ | [1] |
| Flash Point | 90.3 ± 21.8 °C | [1] |
| IUPAC Name | 2-[2-(2-propynyloxy)ethoxy]ethanol | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. |
Source:[1]
Precautionary Statements: A comprehensive list of precautionary statements provides guidance on preventing exposure and responding to incidents.
| Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P362 | Take off contaminated clothing and wash it before reuse. |
| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source:[1]
Toxicological Information
| Compound | Route | Species | Value | Source |
| Propargyl Alcohol | Oral LD50 | Male Rat | 110 mg/kg | [3] |
| Propargyl Alcohol | Oral LD50 | Female Rat | 55 mg/kg | [3] |
| Propargyl Alcohol | Inhalation LC50 | Rat (2-hour) | 850 ppm | [2][4] |
Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar irritant and toxic properties.
Handling and Storage
Proper handling and storage are critical to minimize the risks associated with this compound.
Engineering Controls
-
Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[5]
-
Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.[6]
-
Respiratory Protection: If working outside of a fume hood or in situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Remove contaminated clothing and wash it before reuse.[5]
Storage Conditions
-
Temperature: Store in a cool, dry place. Recommended storage temperatures vary by supplier, with some suggesting 4°C and others -20°C for long-term storage.[1][8] Always refer to the supplier's specific recommendations.
-
Incompatible Materials: Keep away from oxidizing agents and strong acids to prevent hazardous reactions.[9]
-
Container: Store in a tightly sealed, properly labeled container.[9]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as described in Section 4.2.
-
Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for proper disposal.[5] Do not allow the chemical to enter drains or waterways.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow and Logic Diagrams
To visually represent the safe handling procedures, the following diagrams have been created using the DOT language.
Caption: General Laboratory Workflow for Safe Handling of this compound.
Caption: Emergency Response Logic for this compound Exposure.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acute oral toxicity as LD50 (mg/kg) of propargyl alcohol to male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. csub.edu [csub.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rawsource.com [rawsource.com]
- 10. file.ambeed.com [file.ambeed.com]
- 11. research.uga.edu [research.uga.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Propargyl-PEG2-OH: A Versatile Linker for Advanced Bioconjugation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG2-OH, a heterobifunctional molecule featuring a terminal alkyne and a primary alcohol separated by a diethylene glycol (PEG2) spacer, has emerged as a critical building block in modern chemical biology and drug development. Its unique architecture allows for the straightforward and efficient linkage of diverse molecular entities, facilitating the construction of complex bioconjugates and innovative therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the technical specifications, commercial availability, and key applications of this compound, with a focus on detailed experimental protocols and the underlying chemical principles.
Commercial Suppliers and Physicochemical Properties
This compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The table below summarizes the key physicochemical properties and representative suppliers.
| Property | Value | Representative Suppliers |
| Chemical Name | 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethanol | AxisPharm, BroadPharm, Sigma-Aldrich, MedchemExpress, Amsbio, CymitQuimica, Precise PEG |
| CAS Number | 7218-43-1 | |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Colorless to pale yellow liquid or oil | |
| Boiling Point | 81 °C at 1 mmHg | |
| Density | ~1.06 g/cm³ | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C for long-term storage |
Core Applications: A Gateway to Advanced Molecular Architectures
The utility of this compound stems from its two distinct functional handles. The terminal alkyne group is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the rapid and highly specific formation of a stable triazole linkage with azide-containing molecules. The primary hydroxyl group, on the other hand, can be readily functionalized or used as a point of attachment for other molecules of interest.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for bioconjugation due to its high efficiency, selectivity, and biocompatibility. The reaction proceeds under mild conditions and is orthogonal to most functional groups found in biological systems.
PROTAC Synthesis
This compound is extensively used as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 spacer in this compound provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Experimental Protocols
The following protocols provide detailed methodologies for the key applications of this compound.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMSO).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄ (e.g., 100 mM in water) and a stock solution of the ligand (e.g., 500 mM THPTA in water). Just before use, prepare a premix of the catalyst by adding the CuSO₄ solution to the ligand solution (a typical ratio is 1:5 CuSO₄ to ligand).
-
Reaction Initiation: To the stirred solution of reactants, add the catalyst premix (typically 1-10 mol% of CuSO₄ relative to the limiting reagent).
-
Reduction of Copper(II): Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). Add the sodium ascorbate solution to the reaction mixture (typically 5-10 equivalents relative to CuSO₄) to reduce Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired triazole conjugate.
Protocol 2: Synthesis of a PROTAC Intermediate: Thalidomide-O-PEG2-propargyl
This protocol describes the synthesis of a common PROTAC building block where this compound is attached to a thalidomide (B1683933) derivative, which serves as an E3 ligase (Cereblon) ligand.
Materials:
-
4-Hydroxythalidomide
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxythalidomide (1 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. To this stirred solution, add DIAD or DEAD (1.5 equivalents) dropwise.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield Thalidomide-O-PEG2-propargyl.
The resulting Thalidomide-O-PEG2-propargyl can then be used in a subsequent CuAAC reaction with an azide-functionalized ligand for a target protein of interest to complete the synthesis of the final PROTAC molecule.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, commercial availability, and reactivity in robust and efficient conjugation chemistries make it an ideal choice for the construction of sophisticated molecular probes, bioconjugates, and novel therapeutics. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors, ultimately contributing to advancements in medicine and biotechnology.
An In-depth Technical Guide to Propargyl-PEG2-OH in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of Propargyl-PEG2-OH, a versatile bifunctional linker molecule. It is intended to serve as a technical resource for researchers in the fields of bioconjugation, drug discovery, and materials science.
Introduction to this compound
This compound is a chemical compound featuring a terminal alkyne group (propargyl) and a primary hydroxyl group (-OH), connected by a short, hydrophilic diethylene glycol (PEG2) spacer.[1] This unique structure makes it an invaluable tool in a variety of research applications, most notably in "click chemistry" and bioconjugation.[2][3] The propargyl group provides a reactive handle for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the hydroxyl group can be further functionalized.[1][4] The PEG spacer enhances water solubility and reduces steric hindrance, making it particularly useful for linking biomolecules and in the development of complex drug delivery systems.[1][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing experiments, as well as for the proper storage and handling of the compound.
| Property | Value |
| Chemical Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol [6] |
| CAS Number | 7218-43-1[6] |
| Appearance | Liquid[7] |
| Density | 1.06 g/cm³[6] |
| Boiling Point | 81 °C at 1 mmHg[6] |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DCM, and DMF[4] |
| Storage Conditions | Store at -20°C to -80°C for long-term stability.[2][4] May be shipped at ambient temperature.[4] |
Core Applications in Research
This compound is a cornerstone reagent in several advanced research areas due to its bifunctional nature. Its primary applications lie in its use as a linker to connect different molecular entities with high precision and efficiency.
Click Chemistry
The terminal alkyne of this compound is central to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry."[2] This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule.[3] The reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for biological applications.[8]
PROTAC Technology
This compound is a frequently used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] this compound can be used to synthesize key intermediates, such as Thalidomide-O-PEG2-propargyl, which incorporates a ligand for the E3 ligase Cereblon.[2][7] The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The ability to participate in click chemistry makes this compound a valuable tool for bioconjugation, the process of linking molecules to biomolecules such as proteins, peptides, or nucleic acids.[3] This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[4] this compound can be incorporated into the linker that connects the antibody and the drug, enhancing the solubility and stability of the final conjugate.[11]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound. These are intended as a starting point, and optimization may be necessary for specific applications.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for a click chemistry reaction between an azide-containing molecule and this compound.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O. In another vial, prepare a fresh stock solution of sodium ascorbate. If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.
-
Reaction Initiation: To the stirred reaction mixture, add the CuSO₄ solution (typically 0.1 equivalents). Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, it can be quenched by exposure to air. The product can be extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified, typically by silica (B1680970) gel column chromatography.
Synthesis of a PROTAC Intermediate: Thalidomide-O-PEG2-propargyl
This protocol describes a representative synthesis of a key PROTAC intermediate using this compound.
Materials:
-
4-Hydroxythalidomide
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-hydroxythalidomide (1.0 equivalent), this compound (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF, add DIAD (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired product, Thalidomide-O-PEG2-propargyl.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable reagent for researchers in chemistry, biology, and medicine. Its unique combination of a reactive alkyne, a functionalizable hydroxyl group, and a hydrophilic PEG spacer enables a wide range of applications, from the construction of complex biomolecules to the development of novel therapeutics. A thorough understanding of its properties and reaction protocols is essential for its effective use in advancing scientific research.
References
- 1. Thalidomide-O-PEG2-propargyl | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thalidomide-O-PEG2-Propargyl | CAS:2098487-52-4 | AxisPharm [axispharm.com]
Propargyl-PEG2-OH Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Propargyl-PEG2-OH, systematically named 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol, is a heterobifunctional molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role as a versatile linker in the construction of complex biomolecules and targeted therapeutics. The incorporation of a short, discrete polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and biocompatibility, while the terminal propargyl and hydroxyl groups offer orthogonal handles for covalent modification.
Core Properties of this compound
This compound is a colorless to pale yellow oil at room temperature. Its physicochemical properties are summarized in the table below. The presence of the PEG linker imparts favorable solubility characteristics in both aqueous and organic solvents.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 7218-43-1 | [2] |
| Boiling Point | 81°C @ 1 mmHg | [1] |
| Density | 1.06 g/cm³ | [1] |
| Refractive Index | 1.4570 to 1.4610 | [1] |
| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate (B1210297), Water | [1] |
The Impact of PEGylation on Molecular Properties
The introduction of a PEG linker, even a short one like the PEG2 moiety in this compound, can significantly alter the physicochemical and pharmacological properties of a molecule. These effects are crucial for the design of effective drug candidates and bioconjugates.
Enhanced Solubility
PEGylation is a well-established strategy to improve the aqueous solubility of hydrophobic molecules. The ether oxygens in the PEG chain form hydrogen bonds with water, increasing the hydrophilicity of the conjugate.
| Compound | Fold Increase in Aqueous Solubility upon PEGylation | PEG Chain Length |
| Paclitaxel | ~100 | 2 kDa |
| Camptothecin | >1000 | 40 kDa |
| A model hydrophobic small molecule | ~4.6 | PEG-8000 (8%) |
This table presents illustrative data from various studies on different molecules to demonstrate the general effect of PEGylation on solubility.
Improved Stability and Pharmacokinetics
The hydrophilic PEG chain can create a hydration shell around the attached molecule, which can protect it from enzymatic degradation and reduce clearance by the reticuloendothelial system. This leads to a longer circulation half-life and improved pharmacokinetic profile.
| Molecule | Half-life (t₁/₂) of Unmodified Molecule | Half-life (t₁/₂) of PEGylated Molecule | PEG Chain Length |
| Interferon α-2a | 2-3 hours | ~77 hours | 40 kDa (branched) |
| Adenosine Deaminase | ~30 minutes | ~48-72 hours | 5 kDa |
| Granulocyte-Colony Stimulating Factor (G-CSF) | ~3.5 hours | ~15-80 hours | 20 kDa |
This table provides examples from approved drugs and pre-clinical studies to illustrate the general impact of PEGylation on in vivo stability and half-life.
Synthesis of this compound and a Key Derivative
The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. Below are detailed protocols for the synthesis of the core molecule and a prominent derivative used in the development of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocol: Synthesis of this compound (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol)
This synthesis is based on a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.
Materials:
-
Diethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add diethylene glycol (5 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Add diethyl ether and water, and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.
Experimental Protocol: Synthesis of Thalidomide-O-PEG2-propargyl
This protocol describes the synthesis of a key building block for PROTACs, where the hydroxyl group of 4-hydroxythalidomide is alkylated with a tosylated this compound.
Part 1: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool to 0 °C.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG2-OTs, which can often be used in the next step without further purification.
Part 2: Williamson Ether Synthesis with 4-Hydroxythalidomide
Materials:
-
4-Hydroxythalidomide
-
Propargyl-PEG2-OTs (from Part 1)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
Reaction Setup: To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add cesium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add a solution of Propargyl-PEG2-OTs (1.2 equivalents) in anhydrous DMF. Heat the reaction mixture to 60-80 °C and stir overnight.
-
Work-up and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain Thalidomide-O-PEG2-propargyl.
Applications in Bioconjugation and Drug Development
The primary utility of this compound lies in its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction enables the efficient and specific formation of a stable triazole linkage between the propargyl group and an azide-functionalized molecule.
Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the conjugation of an azide-containing molecule to this compound or its derivatives.
Materials:
-
Propargyl-functionalized molecule (e.g., Thalidomide-O-PEG2-propargyl) (1 equivalent)
-
Azide-functionalized molecule (1.1 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.5 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended)
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Propargyl-functionalized molecule: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Azide-functionalized molecule: Prepare a stock solution in a suitable solvent.
-
CuSO₄: Prepare a 100 mM stock solution in water.
-
Sodium ascorbate: Prepare a fresh 1 M stock solution in water.
-
TBTA (if used): Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Mixture: In a reaction vessel, combine the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent. If using TBTA, add it to the mixture.
-
Initiation of Reaction: Add the CuSO₄ stock solution, followed by the freshly prepared sodium ascorbate stock solution.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or preparative HPLC.
Application in PROTACs: The Role of the PEG Linker
This compound is a valuable building block in the synthesis of PROTACs. The PEG linker's length is a critical parameter that influences the efficacy of the resulting PROTAC. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to efficient ubiquitination and degradation of the target protein.
Impact of PEG Linker Length on PROTAC Efficacy:
| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | VHL | 10 | >1000 | <20 |
| BRD4 | VHL | 13 (approx. PEG3) | 18 | >95 |
| BRD4 | VHL | 16 (approx. PEG4) | 4.9 | >95 |
| BTK | Cereblon | 11 (approx. PEG3) | 40 | ~90 |
| BTK | Cereblon | 23 (approx. PEG7) | 1 | >95 |
DC₅₀: half-maximal degradation concentration; Dₘₐₓ: maximum degradation. This table compiles representative data from the literature to illustrate the principle of linker length optimization.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships described in this guide.
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Thalidomide-O-PEG2-propargyl
References
An In-Depth Technical Guide to Propargyl-PEG2-OH for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Propargyl-PEG2-OH, a versatile reagent for the modification of proteins. It is intended for researchers new to bioconjugation, offering foundational knowledge, detailed experimental protocols, and quantitative data to support the design and execution of protein modification strategies.
Introduction to this compound and PEGylation
This compound is a chemical linker composed of three key functional parts: a terminal propargyl group (an alkyne), a short di-ethylene glycol (PEG2) spacer, and a terminal hydroxyl group. This structure makes it an ideal tool for bioconjugation, the process of covalently linking molecules to proteins or other biomolecules.[1]
The modification of proteins with polyethylene (B3416737) glycol (PEG), known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins.[2][3]
Key benefits of PEGylation include:
-
Increased Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility and conformational stability of proteins.[4]
-
Extended Circulation Half-Life: The increased hydrodynamic size of PEGylated proteins reduces their clearance by the kidneys.[2]
-
Reduced Immunogenicity: The PEG chain can shield antigenic sites on the protein, reducing the likelihood of an immune response.[2][3]
-
Enhanced Proteolytic Resistance: PEGylation can protect proteins from degradation by proteases.[4]
This compound is particularly valuable because its alkyne group allows for highly specific and efficient conjugation through a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is bioorthogonal, meaning it occurs without interfering with native biological functional groups, making it ideal for modifying complex biomolecules like proteins.[5]
Chemical Properties and Data of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value |
| Chemical Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 7218-43-1 |
| Appearance | Liquid |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF |
| Storage Conditions | Store at -20°C for long-term stability |
Quantitative Impact of PEGylation on Protein Properties
The effects of PEGylation can be quantified to assess the success of the modification. The following table summarizes representative data from studies on protein PEGylation, illustrating the potential improvements.
| Parameter | Protein Example | Result of PEGylation |
| Conjugation Efficiency | Interferon α-2b | >99% conjugation at lysine (B10760008) residue K164 using a 5K PEG linker and transglutaminase chemistry.[6] |
| Conjugation Efficiency | Interferon α-2b | 96% conjugation at lysine residue K164 with a different PEG linker construct.[6] |
| Conjugation Efficiency | Interleukin-2 (IL-2) | 74% conjugation at lysine residue K31.[6] |
| Target Capture Enhancement | KPC-2 Enzyme | A 12.6-fold increase in the capture of the target enzyme on an immunoassay surface compared to traditional NHS-based conjugation.[7] |
| Conformational Stability | WW domain protein | An increase in stability of -0.74 kcal/mol upon site-specific Asn-PEGylation.[8] |
Experimental Workflow and Protocols
Successful protein modification with this compound via click chemistry involves a two-stage process: first, the introduction of an azide (B81097) handle onto the target protein, and second, the copper-catalyzed reaction with the alkyne-containing this compound.
Experimental Workflow Diagram
The overall process can be visualized as follows:
Caption: General workflow for protein PEGylation using click chemistry.
Protocol 1: Introduction of Azide Groups onto a Target Protein
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with an azide functional group using an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Target Protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
Azide-PEGn-NHS Ester (dissolved in DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column or Size-Exclusion Chromatography (SEC) system for purification
Methodology:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10-20 mM stock solution of the Azide-PEGn-NHS Ester in anhydrous DMSO immediately before use.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the Azide-NHS Ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Purification: Remove the excess, unreacted azide reagent and byproducts by passing the reaction mixture through a desalting column or by SEC. The buffer should be exchanged to one suitable for the subsequent click reaction (e.g., PBS).
-
Confirmation: Confirm the successful incorporation of the azide group using techniques like mass spectrometry (optional but recommended). The azide-modified protein is now ready for the click reaction.
Protocol 2: Click Chemistry Conjugation with this compound
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-modified protein with this compound.
Materials:
-
Azide-Modified Protein (1-5 mg/mL in PBS)
-
This compound
-
Click Reagent Stock Solutions:
-
Copper (II) Sulfate (CuSO₄): 20 mM in water
-
Ligand (e.g., THPTA): 100 mM in water. A ligand is crucial to stabilize the Cu(I) oxidation state and improve reaction efficiency.[9]
-
Reducing Agent (e.g., Sodium Ascorbate): 300 mM in water (prepare fresh)
-
Methodology:
-
Prepare Reactants: In a microcentrifuge tube, combine the following in order:
-
50 µL of your azide-modified protein solution (e.g., at 2 mg/mL).
-
A 20- to 50-fold molar excess of this compound.
-
-
Add Click Reagents: Add the click chemistry reagents sequentially to the reaction tube, vortexing briefly after each addition:
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate (B8700270) solution to initiate the reaction. Vortex briefly. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[9]
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[9]
-
Purification: Purify the resulting PEGylated protein from excess reagents and catalyst using size-exclusion chromatography (SEC). The larger, PEGylated protein will elute earlier than the smaller reagents.
-
Analysis: Analyze the final product using SDS-PAGE to visualize the increase in molecular weight and confirm conjugation. Further characterization can be performed using mass spectrometry.
Application in PROTAC Technology
This compound is frequently used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.[10] They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[10][11] The linker's length and composition, for which this compound is a building block, are critical for the proper formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC Mechanism of Action
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. confluore.com.cn [confluore.com.cn]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling using Propargyl-PEG2-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG2-OH is a versatile bifunctional linker molecule widely employed in bioconjugation and proteomics. Its structure features a terminal alkyne group and a hydroxyl group, connected by a short, hydrophilic diethylene glycol (PEG) spacer. The alkyne functionality is central to its application in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. This allows for the covalent and specific ligation of this compound to azide-modified biomolecules, such as proteins.
The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, while the terminal hydroxyl group can be used for further modifications if required. A primary application of this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2]
This document provides a detailed protocol for a two-step protein labeling strategy utilizing this compound. The first step involves the introduction of an azide (B81097) group onto the target protein. The second step is the CuAAC reaction to conjugate the azide-modified protein with this compound.
Principle of the Two-Step Labeling Protocol
Native proteins typically lack azide or alkyne functional groups.[2][3] Therefore, a bioorthogonal handle must be introduced first. This protocol outlines the following workflow:
-
Protein Azidation: Introduction of an azide group onto the protein. This is commonly achieved by reacting the primary amines of lysine (B10760008) residues and the N-terminus with an amine-reactive N-Hydroxysuccinimide (NHS) ester that contains a terminal azide group.
-
Click Chemistry Conjugation: The azide-modified protein is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition between the protein's azide and the linker's alkyne, forming a stable triazole linkage.
Experimental Protocols
Part 1: Protein Azidation with an Azide-NHS Ester
This protocol describes the modification of a protein with an azide group by targeting primary amines.
Materials:
-
Protein of interest
-
Azide-PEGn-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., 1X PBS, 50 mM HEPES)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Solvent for NHS Ester: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Dialysis cassette (10K MWCO) or desalting column
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of the Azide-PEGn-NHS Ester in DMF or DMSO.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the Azide-PEGn-NHS Ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Gently mix and incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted Azide-PEGn-NHS Ester and byproducts by dialysis against 1X PBS or by using a desalting column.
-
Quantification: Determine the concentration of the resulting azide-modified protein using a standard protein assay (e.g., BCA assay). The azido-protein is now ready for the click chemistry reaction.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-modified protein with this compound.
Materials:
-
Azide-modified protein (from Part 1)
-
This compound
-
Solvent for this compound: DMSO or water
-
Copper(II) Sulfate (CuSO4) stock solution: 50 mM in water
-
Sodium Ascorbate stock solution: 500 mM in water (prepare fresh)
-
Copper Ligand (e.g., THPTA or TBTA) stock solution: 50 mM in DMSO/water
-
Reaction Buffer: 1X PBS, pH 7.4
-
Purification system: Dialysis cassette (10K MWCO) or desalting column
Procedure:
-
Prepare Reactants:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a 100 mM stock solution of this compound in DMSO or water.
-
-
Prepare Catalyst Premix (optional but recommended): In a separate tube, mix the CuSO4 stock solution and the Copper Ligand stock solution in a 1:2 or 1:5 molar ratio. Let it sit for a few minutes. This premix helps to keep the copper(I) soluble and active.
-
Click Reaction Assembly: To the azide-modified protein solution, add the following components in the specified order, with gentle vortexing after each addition:
-
This compound (add a 20-100 fold molar excess relative to the protein)
-
Copper Ligand (final concentration of 1-2.5 mM)
-
CuSO4 (final concentration of 0.5-1 mM)
-
Sodium Ascorbate (final concentration of 5-10 mM) to initiate the reaction.
-
-
Incubation: Protect the reaction from light and incubate for 1-4 hours at room temperature.
-
Purification: Purify the labeled protein to remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis.
-
Analysis: The labeled protein is now ready for downstream applications. The labeling efficiency can be analyzed by techniques such as SDS-PAGE (if a fluorescent alkyne was used in parallel as a control), mass spectrometry, or HPLC.
References
Propargyl-PEG2-OH Click Chemistry: A Detailed Guide for Researchers
Application Notes and Protocols for the Step-by-Step Implementation of Propargyl-PEG2-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, efficient, and highly specific.[1][2] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a cornerstone technique for bioconjugation, drug discovery, and materials science.[3][4] This reaction facilitates the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097) functional group.[5] this compound, a hydrophilic linker molecule featuring a terminal alkyne group, a diethylene glycol (PEG2) spacer, and a terminal hydroxyl group, is a versatile building block for CuAAC reactions.[4][6] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making it particularly valuable in the development of therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in click chemistry.
Applications
The unique properties of this compound render it suitable for a wide array of applications:
-
Bioconjugation: The hydrophilic PEG linker improves the solubility and reduces the aggregation of biomolecules upon conjugation.[7] This is critical for attaching labels, tags, or other functional moieties to proteins, peptides, and nucleic acids.[5][8]
-
Drug Delivery and Development: In drug delivery systems, PEGylation, the process of attaching PEG chains to molecules, can enhance the pharmacokinetic properties of a drug by increasing its half-life and reducing immunogenicity.[7] this compound is a key component in the synthesis of PROTACs, where it serves as a linker to connect a target protein binder and an E3 ligase ligand.[6][9]
-
Materials Science: The robust nature of the triazole linkage formed through click chemistry allows for the precise assembly of complex molecular architectures on surfaces and in polymers.[10]
Experimental Protocols
This section details the materials and a step-by-step methodology for a typical CuAAC reaction using this compound.
Materials
-
This compound (Alkyne component)[4]
-
Azide-containing molecule (e.g., an azide-modified protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (Copper source)[3]
-
Sodium ascorbate (B8700270) (Reducing agent to generate Cu(I) in situ)[3]
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)) to stabilize the Cu(I) catalyst and increase reaction efficiency.[3][11]
-
Solvent: A variety of solvents can be used, often a mixture of water and a miscible organic solvent like DMSO or t-butanol.[10][12]
-
Buffer: For biological applications, a buffer such as phosphate-buffered saline (PBS) at a pH of around 7 is recommended.[11] Avoid Tris buffers as they can interfere with the copper catalyst.[11]
-
Purification supplies: Depending on the nature of the product, this may include size-exclusion chromatography (SEC) columns, dialysis membranes, or silica (B1680970) gel for column chromatography.[8][12]
Step-by-Step Protocol for CuAAC Reaction
-
Preparation of Reactants:
-
Dissolve this compound in the chosen reaction solvent to a desired stock concentration (e.g., 10 mM).
-
Dissolve the azide-containing molecule in the reaction buffer to a known concentration.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide-containing molecule.
-
Add this compound. A slight excess (1.1 to 2 equivalents) relative to the azide is often used to ensure complete conversion of the azide.
-
Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper sulfate.[3]
-
-
Initiation of the Click Reaction:
-
Prepare a fresh stock solution of copper(II) sulfate in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Immediately after, add the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) catalyst.[3] The final concentration of copper can range from 50 µM to 1 mM, and sodium ascorbate is typically used in excess (e.g., 5-10 mM).
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction times can vary depending on the specific reactants and concentrations. The reaction progress can be monitored by techniques such as LC-MS or TLC.[3]
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete, the copper catalyst can be removed. For biomolecules, this is often achieved by adding a chelating agent like EDTA, followed by purification using size-exclusion chromatography or dialysis.[9]
-
For small molecules, a common work-up involves quenching the reaction with an aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography.[12]
-
Data Presentation
The following table summarizes typical quantitative data for CuAAC reactions. Yields and purity are highly dependent on the specific substrates, reaction conditions, and purification methods.
| Parameter | Value | Notes |
| Typical Molar Ratio (Alkyne:Azide) | 1.1:1 to 2:1 | A slight excess of the less valuable or more stable reagent is often used. |
| Catalyst Loading (Copper Sulfate) | 1-10 mol% | Lower catalyst loading is preferred to minimize cellular toxicity in biological applications.[13] |
| Ligand to Copper Ratio | 5:1 | This ratio helps to stabilize the Cu(I) catalyst and prevent side reactions.[3] |
| Typical Reaction Time | 1 - 4 hours | Can be faster with higher concentrations and optimized catalyst systems. |
| Reaction Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures. |
| Expected Yield | >90% | Click chemistry is known for its high efficiency and yields.[12] |
| Purity of this compound | >95% | High purity of starting materials is crucial for clean reactions.[4] |
Mandatory Visualizations
Caption: Experimental workflow for this compound click chemistry.
Caption: Logical relationship of components in CuAAC click chemistry.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 7218-43-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Using Propargyl-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the Propargyl-PEG2-OH linker. This linker facilitates a precise and stable conjugation of cytotoxic payloads to monoclonal antibodies through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Introduction to this compound in ADC Synthesis
This compound is a bifunctional linker that incorporates a terminal alkyne group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal hydroxyl group.[1][2] This structure offers several advantages in ADC development:
-
Click Chemistry Compatibility: The terminal propargyl group is essential for the highly efficient and bioorthogonal CuAAC reaction, enabling the formation of a stable triazole linkage with an azide-modified molecule.[1][2]
-
Hydrophilicity: The PEG2 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic profile of the conjugate.
-
Versatility: The terminal hydroxyl group allows for the attachment of a wide range of cytotoxic payloads through esterification or other suitable chemistries.
The use of this compound in conjunction with click chemistry allows for the site-specific conjugation of payloads, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[3] This homogeneity is a critical factor in optimizing the therapeutic window, ensuring consistent efficacy and a predictable safety profile.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process that involves the preparation of the drug-linker conjugate, modification of the antibody, the final conjugation reaction, and purification of the ADC.
Synthesis of the Drug-Linker Conjugate (Payload-PEG2-Propargyl)
This protocol describes the attachment of a cytotoxic payload containing a carboxylic acid group to the this compound linker via an ester linkage.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round bottom flask, dissolve the cytotoxic payload and a 1.2 molar equivalent of this compound in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 molar equivalent) to the solution.
-
Slowly add a 1.5 molar equivalent of DCC or HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (if using DCC).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Antibody Modification with an Azide (B81097) Group
For the click chemistry reaction, the antibody needs to be functionalized with an azide group. This can be achieved by reacting the lysine (B10760008) residues on the antibody with an azide-containing N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester (or a similar azide-functionalized NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare a stock solution of the Azide-PEG4-NHS ester in DMSO (e.g., 10 mM).
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS at pH 7.4.
-
Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10%.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
Remove the excess, unreacted azide reagent by passing the solution through a desalting column equilibrated with PBS.
-
Determine the concentration of the azide-modified antibody using a BCA protein assay or by measuring the absorbance at 280 nm.
ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the alkyne-functionalized drug-linker to the azide-modified antibody.[4][5]
Materials:
-
Azide-modified antibody
-
Drug-linker conjugate (from section 2.1)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
PBS, pH 7.4
-
Reaction tubes
Procedure:
-
Prepare the following stock solutions in deionized water:
-
100 mM CuSO4
-
200 mM THPTA
-
100 mM Sodium ascorbate (prepare fresh)
-
-
In a reaction tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex. Let it stand for a few minutes.[4][5]
-
In a separate tube, add the azide-modified antibody to PBS, pH 7.4.
-
Add a 4-10 molar excess of the drug-linker conjugate to the antibody solution.
-
Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture (approximately 25 equivalents relative to the azide).[4][5]
-
Initiate the click reaction by adding sodium ascorbate (approximately 40 equivalents relative to the azide).[4][5]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[4][5]
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or a desalting column to remove unreacted drug-linker and copper catalyst.[4][5]
Characterization of the ADC
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the synthesized ADC.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked and other ADCs. The separation is based on the increasing hydrophobicity with a higher number of conjugated drug molecules.[6][7][8]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
HIC column (e.g., Agilent AdvanceBio HIC, YMC BioPro HIC BF)[8][9]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 6.8)[8]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)[8]
Procedure:
-
Equilibrate the HIC column with the initial mobile phase conditions (high salt).
-
Inject the purified ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, 6, 8, etc.).
-
Calculate the weighted average DAR using the peak areas of the different species.
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method to assess the cytotoxic potential of the ADC on cancer cell lines.[10][11][12]
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells) and a negative control cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Synthesized ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.[10]
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[10][11]
-
Add the solubilization buffer to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Calculate the cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 value for each compound.
Data Presentation
Disclaimer: The following data is illustrative and compiled from studies on ADCs with short-chain PEG linkers. Specific quantitative results for this compound were not available in the searched literature and should be determined experimentally.
Table 1: Representative ADC Synthesis and Characterization Data
| Parameter | Illustrative Value | Method | Reference |
| Conjugation Yield | >95% | UV-Vis Spectroscopy | [3] |
| Average DAR | 3.5 - 4.2 | HIC-HPLC | |
| Purity (monomer %) | >98% | Size-Exclusion Chromatography | [12] |
| Residual Free Drug | <1% | RP-HPLC |
Table 2: Representative In Vitro Cytotoxicity Data
| Compound | Cell Line | Target | IC50 (nM) | Reference |
| ADC (PEG-linked) | SK-BR-3 | HER2+ | 5 - 20 | [4] |
| ADC (PEG-linked) | MCF-7 | HER2- | >1000 | [4] |
| Free Drug (MMAE) | SK-BR-3 | N/A | 0.5 - 2 | [4] |
| Unconjugated Antibody | SK-BR-3 | HER2+ | No effect | [4] |
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Mechanism of action of an MMAE-based ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Nanoparticles with Propargyl-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of nanomedicine. It confers numerous advantages, including enhanced colloidal stability, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation times. The incorporation of a terminal functional group on the PEG linker, such as a propargyl group, provides a versatile handle for the subsequent covalent attachment of a wide array of molecules through highly efficient and specific "click chemistry" reactions.
This document provides detailed application notes and protocols for the functionalization of nanoparticles with Propargyl-PEG2-OH. This heterobifunctional linker features a terminal propargyl group for click chemistry conjugation and a hydroxyl group, which can be used for further modification or to enhance hydrophilicity. The protocols outlined below are applicable to common nanoparticle platforms, such as gold (AuNPs) and iron oxide nanoparticles (IONPs), and are intended to serve as a comprehensive guide for researchers in drug delivery, diagnostics, and bio-imaging.
Core Concepts and Applications
The primary utility of functionalizing nanoparticles with this compound lies in creating a "clickable" nanoparticle platform. The terminal alkyne (propargyl) group is primed to react with azide-containing molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry. This reaction is highly efficient, selective, and biocompatible, allowing for the stable conjugation of various payloads under mild conditions.
Key Applications Include:
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) containing an azide (B81097) group to the propargyl-functionalized nanoparticle surface enables specific delivery of therapeutic agents to diseased cells or tissues.
-
Advanced Imaging Probes: Attachment of azide-modified fluorescent dyes or contrast agents allows for the creation of highly sensitive and specific imaging agents for diagnostics and preclinical research.
-
Multi-functional Nanotheranostics: The sequential or simultaneous attachment of both therapeutic and diagnostic agents can be achieved, leading to the development of theranostic platforms capable of simultaneous diagnosis and therapy.
-
Fundamental Biological Studies: The ability to specifically attach biomolecules to the nanoparticle surface facilitates the study of cellular uptake mechanisms, intracellular trafficking, and other biological processes.
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Propargyl-PEG2-SH (Thiolated Linker)
This protocol describes the functionalization of pre-synthesized citrate-stabilized gold nanoparticles with a thiolated version of the Propargyl-PEG2 linker. The strong affinity of the thiol group for the gold surface results in the formation of a stable self-assembled monolayer.
Materials:
-
Citrate-stabilized gold nanoparticles (10-50 nm) in aqueous solution
-
Propargyl-PEG2-SH (Thiolated Propargyl-PEG2)
-
Sodium phosphate (B84403) buffer (10 mM, pH 7.4)
-
Sodium chloride (NaCl)
-
Deionized (DI) water
-
Centrifuge tubes
-
Benchtop centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of Propargyl-PEG2-SH in DI water.
-
Prepare a 10% w/v NaCl solution in DI water.
-
-
Ligand Exchange Reaction:
-
To 1 mL of the gold nanoparticle solution, add the Propargyl-PEG2-SH stock solution at a molar excess (typically a 1000 to 10,000-fold molar excess relative to the nanoparticles).
-
Gently mix and allow the solution to incubate at room temperature for 1-2 hours with gentle stirring to facilitate the displacement of citrate (B86180) ions by the thiolated PEG linker.
-
-
Salt Aging for Enhanced Stability:
-
Gradually add the 10% NaCl solution to the nanoparticle suspension in small aliquots over several hours until a final concentration of approximately 100 mM NaCl is reached. This process, known as "salt aging," helps to increase the packing density of the PEG chains on the nanoparticle surface.[1]
-
Monitor for any signs of aggregation (a color change from red to blue/purple). If aggregation occurs, the amount of added salt should be reduced.
-
-
Purification:
-
Centrifuge the functionalized AuNPs to pellet the particles. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1]
-
Carefully remove the supernatant containing excess unbound linker.
-
Resuspend the nanoparticle pellet in 1 mL of 10 mM sodium phosphate buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.
-
-
Final Resuspension and Storage:
-
Resuspend the final pellet in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) to the desired concentration.
-
Store the Propargyl-PEG2-functionalized AuNPs at 4°C.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound via Silanization and EDC/NHS Coupling
This protocol is suitable for nanoparticles with surface hydroxyl groups, such as iron oxide nanoparticles. It involves a two-step process: first, the introduction of carboxyl groups via silanization, followed by the coupling of the this compound linker using carbodiimide (B86325) chemistry.
Materials:
-
Iron oxide nanoparticles (e.g., synthesized by co-precipitation)
-
(3-Carboxypropyl)trimethoxysilane (CPTMS)
-
DI water
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic separator or centrifuge
-
Sonicator
Procedure:
-
Silanization to Introduce Carboxyl Groups:
-
Disperse the IONPs in an ethanol/water mixture (e.g., 80:20 v/v).
-
Add CPTMS to the nanoparticle suspension and stir vigorously for 4-6 hours at room temperature.
-
Wash the nanoparticles with ethanol and DI water multiple times using magnetic separation or centrifugation to remove excess silane.
-
Dry the carboxyl-functionalized IONPs.
-
-
Activation of Carboxyl Groups:
-
Disperse the carboxyl-functionalized IONPs in 0.1 M MES buffer (pH 6.0).
-
Add EDC and NHS to the suspension (typically a 5-10 fold molar excess relative to the estimated number of surface carboxyl groups).
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation of this compound:
-
Immediately add a solution of this compound in MES buffer to the activated nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS to facilitate the reaction between the NHS-ester and the hydroxyl group of the PEG linker.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or hydroxylamine (B1172632) to deactivate any remaining NHS-esters.
-
Wash the functionalized IONPs extensively with PBS (pH 7.4) and then DI water using magnetic separation or centrifugation to remove unreacted reagents and byproducts.
-
-
Final Resuspension and Storage:
-
Resuspend the final pellet of Propargyl-PEG2-functionalized IONPs in a suitable buffer for storage at 4°C.
-
Data Presentation: Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to ensure batch-to-batch reproducibility. The following table summarizes key characterization techniques and expected results for this compound functionalized nanoparticles.
| Parameter | Technique | Unfunctionalized Nanoparticles (Expected) | This compound Functionalized (Expected) | Purpose of Measurement |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Varies by core size (e.g., 20 nm) | Increase of 5-15 nm | Confirms the presence of the PEG layer on the nanoparticle surface. |
| Surface Charge | Zeta Potential Measurement | Highly negative (e.g., -30 mV for citrate-stabilized AuNPs) | Less negative (e.g., -10 to -20 mV) | Indicates shielding of the original surface charge by the neutral PEG chains. |
| Presence of Propargyl Group | Fourier-Transform Infrared Spectroscopy (FTIR) | No characteristic alkyne peaks | A weak band around 2100-2150 cm⁻¹ (C≡C stretch) and a band around 3300 cm⁻¹ (≡C-H stretch) | Confirms the presence of the terminal alkyne functionality. |
| Confirmation of PEGylation | Thermogravimetric Analysis (TGA) | Minimal weight loss | Significant weight loss corresponding to the decomposition of the PEG layer | Quantifies the amount of PEG conjugated to the nanoparticle surface. |
| Morphology and Core Size | Transmission Electron Microscopy (TEM) | Monodisperse spherical particles | Core size and morphology should remain unchanged. The PEG layer is typically not visible. | Verifies that the nanoparticle core is not altered during the functionalization process. |
| Quantitative Analysis of Propargyl Groups | ¹H NMR Spectroscopy (after nanoparticle dissolution) | N/A | Characteristic peaks for the propargyl protons can be integrated against an internal standard.[2] | Provides a quantitative measure of the density of functional groups on the nanoparticle surface.[2] |
Visualization of Experimental Workflows
Experimental Workflow for Nanoparticle Functionalization and Drug Conjugation
The following diagram illustrates the overall workflow from bare nanoparticles to a drug-conjugated final product.
Caption: Workflow for nanoparticle functionalization and conjugation.
Logical Flow for Targeted Drug Delivery Using Propargyl-Functionalized Nanoparticles
This diagram illustrates the logical steps involved in using these nanoparticles for targeted drug delivery.
Caption: Targeted drug delivery using propargyl-functionalized nanoparticles.
Concluding Remarks
The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and data presented herein offer a foundational guide for researchers to successfully synthesize and characterize these promising nanoconstructs. The ability to subsequently attach a wide variety of molecules via click chemistry opens up a vast landscape for the creation of highly specific and effective targeted therapies and diagnostic agents. Careful and thorough characterization at each step of the process is paramount to ensuring the quality, efficacy, and safety of the final nanoparticle formulation.
References
Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides through bioconjugation has emerged as a cornerstone in modern drug development and biomedical research. The covalent attachment of moieties like polyethylene (B3416737) glycol (PEG) can significantly enhance the therapeutic properties of peptides, including improved solubility, extended circulatory half-life, and reduced immunogenicity.[1][2] Propargyl-PEG2-OH is a bifunctional linker that incorporates a short, discrete PEG chain to confer hydrophilicity and an alkyne group for highly specific and efficient conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5]
This application note provides detailed protocols for the bioconjugation of azide-modified peptides with this compound, subsequent purification, and characterization of the resulting PEGylated peptide.
Principle of the Method
The conjugation of an azide-containing peptide with the alkyne-bearing this compound is achieved through the CuAAC reaction. This reaction results in the formation of a stable triazole linkage, covalently connecting the peptide and the PEG linker.[3][4][6] The reaction is highly specific, proceeds under mild, aqueous conditions, and is bio-orthogonal, meaning it does not interfere with native biological functional groups.[5] This makes it an ideal strategy for the precise modification of complex biomolecules like peptides.
Materials and Methods
Materials
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Purification columns (e.g., size-exclusion or reversed-phase HPLC)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
HPLC system
Experimental Protocols
1. Preparation of Stock Solutions
Proper preparation of stock solutions is critical for the success and reproducibility of the conjugation reaction.
| Reagent | Stock Concentration | Solvent | Storage |
| Azide-modified Peptide | 1-10 mM | Deionized Water or appropriate buffer | -20°C or -80°C |
| This compound | 10-100 mM | DMSO or Deionized Water | -20°C |
| Copper(II) sulfate (CuSO₄) | 100 mM | Deionized Water | Room Temperature |
| Sodium ascorbate | 100 mM | Deionized Water (prepare fresh) | On ice for immediate use |
| THPTA (ligand) | 200 mM | Deionized Water | -20°C |
2. Bioconjugation via CuAAC (Click Chemistry)
This protocol is a general guideline and may require optimization based on the specific peptide.
-
In a microcentrifuge tube, dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Add this compound to the peptide solution. A molar excess of the PEG linker (typically 5-20 equivalents relative to the peptide) is recommended to drive the reaction to completion.
-
Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[7] Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
Add the Cu(I)/THPTA complex to the peptide-PEG mixture. The final concentration of CuSO₄ should be in the range of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM (maintain a 5-10 fold excess over CuSO₄).
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
Table 1: Typical Reaction Conditions for Peptide-Propargyl-PEG2-OH Conjugation
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility. |
| This compound (molar excess) | 5-20 eq. | Higher excess can increase reaction rate. |
| CuSO₄ Concentration | 0.1-1 mM | Higher concentrations can lead to peptide degradation. |
| Ligand (THPTA) Concentration | 0.2-2 mM | Maintain a 2:1 ratio with CuSO₄. |
| Sodium Ascorbate Concentration | 1-5 mM | Should be in excess to keep copper in the Cu(I) state. |
| Reaction Time | 1-4 hours | Monitor for completion. |
| Temperature | Room Temperature | Can be performed at 4°C for sensitive peptides. |
| pH | 7.0-8.0 | PBS buffer is generally suitable. |
3. Purification of the PEGylated Peptide
Purification is essential to remove unreacted peptide, excess PEG linker, and reaction components.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from smaller unreacted molecules.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can provide high-resolution separation of the PEGylated peptide from the unreacted peptide and other impurities based on hydrophobicity.[]
4. Characterization of the Conjugate
The purified PEGylated peptide should be characterized to confirm successful conjugation and purity.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This technique is used to determine the molecular weight of the conjugate, confirming the addition of the this compound moiety.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.
Table 2: Expected Mass Shift Upon Conjugation
| Moiety | Chemical Formula | Molecular Weight (Da) |
| This compound | C₇H₁₂O₃ | 144.17 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the bioconjugation of an azide-modified peptide with this compound.
Caption: Logical relationship from bioconjugation to enhanced therapeutic application.
Applications in Drug Development and Research
The bioconjugation of peptides with this compound is a versatile strategy with broad applications:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of peptides, reducing renal clearance and extending their circulation time in the body.[1][2]
-
Enhanced Stability: The PEG chain can protect the peptide from proteolytic degradation, thereby increasing its stability in biological fluids.[1]
-
Reduced Immunogenicity: The "stealth" effect of the PEG chain can shield the peptide from the host's immune system, reducing the risk of an immune response.[1]
-
Targeted Drug Delivery: When conjugated to a targeting peptide, the resulting PEGylated peptide can be used for the specific delivery of therapeutic agents to diseased cells or tissues, thereby improving efficacy and reducing off-target effects.[9]
-
Development of Peptide-Drug Conjugates (PDCs): this compound can serve as a linker in the synthesis of PDCs, where a cytotoxic drug is attached to a targeting peptide.[3]
The choice of the peptide sequence will ultimately determine the specific biological target and signaling pathway to be modulated. For instance, a peptide that binds to a cancer-specific receptor could be PEGylated to improve its therapeutic index for cancer treatment.
Conclusion
The bioconjugation of peptides with this compound via click chemistry is a robust and efficient method for developing novel peptide-based therapeutics and research tools. The protocols and information provided herein offer a comprehensive guide for researchers to successfully implement this valuable technology. The resulting PEGylated peptides exhibit enhanced physicochemical and pharmacokinetic properties, paving the way for the next generation of peptide drugs.
References
- 1. purepeg.com [purepeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. lifetein.com [lifetein.com]
- 4. qyaobio.com [qyaobio.com]
- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. axispharm.com [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reaction of Propargyl-PEG2-OH with Azide-Modified Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently linking molecules.[1] This reaction forms a stable triazole linkage between a terminal alkyylic and an azide (B81097) functional group. Propargyl-PEG2-OH, a hydrophilic linker containing a terminal alkyne, a diethylene glycol (PEG2) spacer, and a hydroxyl group, is a versatile building block in bioconjugation and drug development.[2] Its PEG spacer enhances solubility and reduces steric hindrance, while the terminal alkyne and hydroxyl groups offer dual functionalities for creating complex molecular architectures.[2][3]
These application notes provide detailed protocols for the reaction of this compound with azide-modified small molecules, covering experimental procedures, data presentation, and visualization of relevant biological pathways.
Data Presentation
The efficiency of the CuAAC reaction is influenced by various factors, including the solvent system, copper source, and the nature of the reacting substrates. The following tables summarize quantitative data on reaction yields under different conditions.
Table 1: Effect of Solvent on CuAAC Reaction Yield
| Solvent System | Yield (%) |
| Phosphate Buffer (pH 7.2) | 95 |
| Tris Buffer (pH 7.4) | 78 |
| Acetate (B1210297) Buffer (pH 5.0) | 85 |
| t-BuOH/H₂O (1:1) | 92 |
Data adapted from a study on the click reaction of benzyl (B1604629) azide and DL-propargylglycine. While not specific to this compound, it provides a representative overview of solvent effects on CuAAC reactions.
Table 2: Typical Reagent Concentrations for CuAAC Reactions
| Reagent | Concentration | Role |
| This compound | 1.0 equivalent | Alkyne source |
| Azide-modified small molecule | 1.0 - 1.2 equivalents | Azide source |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 equivalents | Catalyst precursor |
| Sodium Ascorbate (B8700270) | 0.2 - 0.5 equivalents | Reducing agent |
| THPTA (optional ligand) | 0.5 equivalents | Copper chelator |
These are general guidelines; optimal concentrations may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Azide-Modified Small Molecule
This protocol describes a general procedure for the CuAAC reaction in an aqueous buffer system.
Materials:
-
This compound
-
Azide-modified small molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(hydroxymethyl)aminomethane (Tris) buffer or Phosphate buffer
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in deionized water.
-
Prepare a 100 mM stock solution of the azide-modified small molecule in a compatible solvent (e.g., DMSO, water).
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a clean reaction vial, add the this compound stock solution (1.0 equivalent).
-
Add the azide-modified small molecule stock solution (1.1 equivalents).
-
Add buffer (e.g., 100 mM Tris, pH 7.4) to achieve the desired final reaction concentration (typically 1-10 mM).
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ stock solution (0.1 equivalents) to the reaction mixture.
-
Immediately add the freshly prepared sodium ascorbate stock solution (0.5 equivalents).
-
The reaction mixture may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the consumption of starting materials and the formation of the triazole product.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.
-
If the product is sufficiently hydrophobic, extract the aqueous reaction mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Purification of the this compound Conjugate by Reversed-Phase HPLC (RP-HPLC)
Instrumentation and Columns:
-
A standard preparative or semi-preparative HPLC system with a UV detector.
-
A C18 reversed-phase column is typically suitable for the separation of small molecule conjugates.
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., 50:50 A:B) or a compatible solvent like DMSO.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the conjugated small molecule.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength where the small molecule has strong absorbance).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the product.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 3: Characterization of the Triazole Product
1. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is a suitable technique for confirming the molecular weight of the conjugated product.
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample directly into the mass spectrometer or analyze by LC-MS.
-
The expected mass will be the sum of the molecular weights of this compound, the azide-modified small molecule, and the elements of the triazole ring (C₂HN₃), minus the mass of N₂ lost from the azide and H from the alkyne.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.
-
Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Expected ¹H NMR signals:
-
A characteristic singlet for the triazole proton, typically appearing in the range of δ 7.5-8.5 ppm.
-
Signals corresponding to the methylene (B1212753) protons of the PEG2 linker.
-
Signals corresponding to the protons of the conjugated small molecule, which may be shifted compared to the starting material due to the new chemical environment.
-
The disappearance of the alkyne proton signal from this compound (typically around δ 2.4 ppm).
-
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the CuAAC reaction.
PROTAC Signaling Pathway
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[4] this compound can be used as a component of the linker connecting the target protein-binding ligand and the E3 ligase ligand.[5][6]
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugate (ADC) Structure
Antibody-Drug Conjugates (ADCs) are targeted therapies that deliver a potent cytotoxic agent to cancer cells.[7][] this compound can be incorporated into the linker that connects the antibody to the drug.
Caption: General structure of an Antibody-Drug Conjugate.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. nbinno.com [nbinno.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in chemical biology, drug discovery, and materials science.[1][2] Propargyl-PEG2-OH, a bifunctional linker containing a terminal alkyne and a hydroxyl group separated by a diethylene glycol (PEG2) spacer, is a versatile building block for CuAAC reactions. Its PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of resulting conjugates.[3][4]
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6][7] The linker component of a PROTAC, for which this compound is a suitable building block, is crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[8][9]
These application notes provide a detailed experimental protocol for the CuAAC reaction using this compound, along with quantitative data to guide reaction optimization and visual diagrams of the experimental workflow and the PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and reactant concentrations. The following tables summarize typical reaction parameters and their impact on product yield, with a focus on reactions involving PEGylated alkynes.
Table 1: General Reaction Parameters for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| This compound (Alkyne) | 1.0 equivalent | Typically the limiting reagent. |
| Azide-Functionalized Molecule | 1.0 - 1.5 equivalents | A slight excess can drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | The precatalyst, reduced in situ to active Cu(I). |
| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents (10-100 mol%) | Acts as the reducing agent to generate and maintain Cu(I). |
| Ligand (e.g., THPTA, TBTA) | 0.05 - 0.5 equivalents (5-50 mol%) | Stabilizes the Cu(I) catalyst, accelerates the reaction, and can reduce cytotoxicity. A ligand-to-copper ratio of 2:1 to 5:1 is common. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES), often with a co-solvent (e.g., DMSO, t-BuOH) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature, but gentle heating (e.g., 30-40°C) can sometimes increase the rate. |
| Reaction Time | 0.5 - 24 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., TLC, LC-MS, NMR). |
Table 2: Influence of Reaction Parameters on Yield for CuAAC with PEGylated Alkynes
| Alkyne Substrate | Copper Source (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| mPEG-alkyne | 0.5 (molar ratio to alkyne) | None | scCO₂ | 24 | 82.32 | [10][11] |
| mPEG-alkyne | 0.5 (molar ratio to alkyne) | None | scCO₂ | 48 | 87.14 | [10][11] |
| PEG-functionalized alkyne | CuBr (not specified) | PMDETA | DMF | 48 | 84 | [12][13] |
| Propargyl benzyl (B1604629) ether | 2 | Immobilized Phosphine | H₂O/tBuOH/ACN | Not specified | 91 | [14] |
| Propargyl benzyl ether | 1 | Immobilized Phosphine | H₂O/tBuOH/ACN | Not specified | 43 | [14] |
| Propargyl benzyl ether | 0.5 | Immobilized Phosphine | H₂O/tBuOH/ACN | Not specified | 14 | [14] |
| Tertiary propiolamide | 100 µM Cu⁺ | THPTA | Aqueous Buffer | < 1 | > 90 (conversion) | [15] |
Experimental Protocols
This section provides a detailed methodology for a typical CuAAC reaction using this compound.
3.1. Materials and Reagents
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents: Deionized water, Dimethyl sulfoxide (B87167) (DMSO), t-Butanol (t-BuOH)
-
Reaction vessel (e.g., Eppendorf tube, round-bottom flask)
-
Nitrogen or Argon gas for degassing (optional but recommended)
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS, NMR)
3.2. Preparation of Stock Solutions
-
This compound (100 mM): Dissolve the appropriate amount of this compound in DMSO or the chosen reaction solvent.
-
Azide-functionalized molecule (100 mM): Dissolve the azide-containing reactant in a compatible solvent.
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (1 M): Prepare a fresh solution by dissolving sodium ascorbate in deionized water immediately before use.
-
THPTA (100 mM): Dissolve THPTA in deionized water.
-
TBTA (100 mM): Dissolve TBTA in DMSO.
3.3. Reaction Procedure
-
To a reaction vessel, add the this compound stock solution (1.0 equivalent).
-
Add the stock solution of the azide-functionalized molecule (1.1 equivalents).
-
Add the reaction solvent (e.g., a mixture of PBS and DMSO) to achieve the desired final reactant concentration (typically 1-10 mM).
-
Add the THPTA stock solution (e.g., to achieve a final concentration that is 5 times the copper concentration).
-
Add the Copper(II) Sulfate stock solution (e.g., to achieve a final concentration of 1 mM, which corresponds to 10 mol% for a 10 mM reactant concentration).
-
Gently mix the solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., to achieve a final concentration of 5 mM).
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 5-10 minutes before adding the sodium ascorbate.
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography, preparative HPLC, or extraction.
Mandatory Visualizations
4.1. Experimental Workflow
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Derivatisierung der Hydroxylgruppe von Propargyl-PEG2-OH für die Konjugation: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle zur chemischen Derivatisierung der terminalen Hydroxylgruppe des bifunktionellen Linkers Propargyl-PEG2-OH. Diese Modifikationen sind entscheidend für die anschließende Konjugation an Biomoleküle und pharmazeutische Wirkstoffe, insbesondere im aufstrebenden Feld der Proteolysis Targeting Chimeras (PROTACs). Die hier beschriebenen Methoden ermöglichen die Umwandlung der Hydroxylgruppe in reaktivere Spezies wie Tosylate, Amine und N-Hydroxysuccinimidester (NHS-Ester) und erweitern so das Arsenal für die Entwicklung neuartiger Therapeutika und Forschungswerkzeuge.
Einleitung
This compound ist ein vielseitiger heterobifunktioneller Linker, der eine Propargylgruppe für die "Click-Chemie" und eine primäre Hydroxylgruppe für weitere Funktionalisierungen enthält.[1][2] Die Derivatisierung der Hydroxylgruppe ist ein entscheidender Schritt, um diesen Linker für die kovalente Bindung an verschiedene funktionelle Gruppen in Proteinen, Peptiden oder niedermolekularen Wirkstoffen zu aktivieren. Insbesondere in der PROTAC-Technologie, bei der ein Linker ein Zielprotein und eine E3-Ubiquitin-Ligase in räumliche Nähe bringt, um den Abbau des Zielproteins zu induzieren, ist die präzise chemische Beschaffenheit des Linkers von entscheidender Bedeutung für die Wirksamkeit.[3][4]
Diese Applikationsschrift bietet detaillierte, schrittweise Protokolle für die folgenden Schlüsselderivatisierungen:
-
Aktivierung der Hydroxylgruppe durch Tosylierung: Umwandlung der schlecht abgangsfähigen Hydroxylgruppe in eine gute Abgangsgruppe (Tosylat) für nachfolgende nukleophile Substitutionsreaktionen.
-
Umwandlung in ein primäres Amin: Einführung einer nukleophilen Amingruppe, die für die Konjugation an Carbonsäuren oder aktivierte Ester geeignet ist.
-
Umwandlung in eine Carbonsäure: Schaffung eines Carboxyl-Terminus für die anschließende Aktivierung als NHS-Ester.
-
Aktivierung der Carbonsäure zu einem NHS-Ester: Erzeugung eines aminreaktiven NHS-Esters zur effizienten Konjugation an primäre Amine in Biomolekülen.
Zusätzlich wird ein Protokoll für die Konjugation des resultierenden Propargyl-PEG2-NHS-Esters an ein Modellprotein bereitgestellt.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Daten für die beschriebenen Derivatisierungsreaktionen zusammen.
| Derivatisierungsreaktion | Ausgangsmaterial | Produkt | Typische Ausbeute | Reinheit | Anmerkungen |
| Tosylierung | This compound | Propargyl-PEG2-Tosylat | >80% (angepasst von Propargylalkohol)[5] | >99%[6] | Reaktion wird typischerweise bei 0 °C bis Raumtemperatur durchgeführt. |
| Umwandlung in Amin | Propargyl-PEG2-Tosylat | Propargyl-PEG2-Amin | Nicht verfügbar | >99%[7] | Zweistufiger Prozess über ein Azid-Intermediat. |
| Carboxylierung | This compound | Propargyl-PEG2-Säure | 92%[8] | ≥95%[9] | Reaktion mit Bernsteinsäureanhydrid. |
| NHS-Ester-Bildung | Propargyl-PEG2-Säure | Propargyl-PEG2-NHS-Ester | >85% (typisch) | >95% (typisch) | Aktivierung mit EDC und NHS. |
Experimentelle Protokolle
Protokoll 1: Synthese von Propargyl-PEG2-Tosylat
Dieses Protokoll beschreibt die Aktivierung der Hydroxylgruppe von this compound durch Umsetzung mit p-Toluolsulfonylchlorid (TsCl) zu Propargyl-PEG2-Tosylat. Das Tosylat ist eine exzellente Abgangsgruppe für nachfolgende nukleophile Substitutionsreaktionen. Dieses Protokoll wurde von einem etablierten Verfahren für Propargylalkohol adaptiert.[5]
Materialien:
-
This compound
-
p-Toluolsulfonylchlorid (TsCl)
-
Pyridin (wasserfrei)
-
Dichlormethan (DCM, wasserfrei)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Eisbad
Verfahren:
-
Löse this compound (1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Kühle die Lösung in einem Eisbad auf 0 °C.
-
Füge langsam wasserfreies Pyridin (1.5 Äq.) zu der gerührten Lösung hinzu.
-
Füge p-Toluolsulfonylchlorid (1.2 Äq.) portionsweise über 15 Minuten hinzu, wobei die Temperatur unter 5 °C gehalten wird.
-
Lasse die Reaktion für 4-6 Stunden bei 0 °C rühren und erwärme sie dann langsam auf Raumtemperatur und rühre über Nacht.
-
Verfolge den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständiger Umsetzung verdünne die Reaktionsmischung mit DCM und wasche sie nacheinander mit 1 M HCl, Wasser und gesättigter NaHCO₃-Lösung.
-
Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und dampfe das Lösungsmittel unter reduziertem Druck ein.
-
Reinige den rohen Rückstand mittels Säulenchromatographie auf Kieselgel (typischerweise ein Eluentengemisch aus Hexan und Ethylacetat), um reines Propargyl-PEG2-Tosylat zu erhalten.[10]
Protokoll 2: Synthese von Propargyl-PEG2-Amin
Dieses Protokoll beschreibt die Umwandlung von Propargyl-PEG2-Tosylat in Propargyl-PEG2-Amin. Dies ist ein zweistufiger Prozess, der über ein Azid-Intermediat verläuft, gefolgt von einer Reduktion.
Materialien:
-
Propargyl-PEG2-Tosylat
-
Natriumazid (NaN₃)
-
Dimethylformamid (DMF, wasserfrei)
-
Triphenylphosphin (PPh₃)
-
Tetrahydrofuran (THF)
-
Wasser
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
Verfahren:
Schritt A: Synthese von Propargyl-PEG2-Azid
-
Löse Propargyl-PEG2-Tosylat (1 Äq.) in wasserfreiem DMF.
-
Füge Natriumazid (1.5 Äq.) hinzu und erhitze die Reaktionsmischung auf 60-70 °C.
-
Rühre die Reaktion über Nacht bei dieser Temperatur.
-
Kühle die Mischung auf Raumtemperatur ab, verdünne sie mit Wasser und extrahiere das Produkt mit Diethylether oder Ethylacetat.
-
Wasche die kombinierte organische Phase mit Wasser und Sole, trockne sie über wasserfreiem MgSO₄ und dampfe sie ein, um rohes Propargyl-PEG2-Azid zu erhalten, das oft ohne weitere Reinigung verwendet werden kann.
Schritt B: Reduktion zu Propargyl-PEG2-Amin (Staudinger-Reaktion)
-
Löse das rohe Propargyl-PEG2-Azid (1 Äq.) in THF.
-
Füge Wasser (4 Äq.) hinzu, gefolgt von Triphenylphosphin (1.2 Äq.).
-
Rühre die Reaktionsmischung bei Raumtemperatur über Nacht.
-
Entferne das THF unter reduziertem Druck.
-
Reinige das Produkt durch Säulenchromatographie, um reines Propargyl-PEG2-Amin zu erhalten.
Protokoll 3: Synthese von Propargyl-PEG2-Säure
Dieses Protokoll beschreibt die Umwandlung der terminalen Hydroxylgruppe von this compound in eine Carbonsäure durch Reaktion mit Bernsteinsäureanhydrid.[8]
Materialien:
-
This compound
-
Bernsteinsäureanhydrid
-
4-Dimethylaminopyridin (DMAP)
-
Triethylamin (TEA)
-
1,4-Dioxan (wasserfrei)
-
Diethylether
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
Verfahren:
-
Löse this compound (1 Äq.), Bernsteinsäureanhydrid (1.05 Äq.) und DMAP (1.05 Äq.) in wasserfreiem 1,4-Dioxan.
-
Füge Triethylamin (1.05 Äq.) zu der Mischung hinzu.
-
Rühre die Reaktion bei Raumtemperatur für 24 Stunden.
-
Dampfe die Lösung unter Vakuum ein und löse den Rückstand in einer minimalen Menge THF.
-
Fälle das Produkt durch Zugabe von Diethylether aus.
-
Sammle den Niederschlag durch Filtration und trockne ihn im Vakuum, um Propargyl-PEG2-Säure als weißen Feststoff zu erhalten.
Protokoll 4: Synthese von Propargyl-PEG2-NHS-Ester
Dieses Protokoll beschreibt die Aktivierung der Carboxylgruppe von Propargyl-PEG2-Säure zu einem aminreaktiven N-Hydroxysuccinimidester (NHS-Ester) unter Verwendung von EDC und NHS.[11]
Materialien:
-
Propargyl-PEG2-Säure
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC-HCl)
-
N-Hydroxysuccinimid (NHS)
-
Dichlormethan (DCM, wasserfrei) oder Dimethylformamid (DMF, wasserfrei)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
Verfahren:
-
Löse Propargyl-PEG2-Säure (1 Äq.) in wasserfreiem DCM oder DMF.
-
Füge NHS (1.2 Äq.) und EDC-HCl (1.2 Äq.) zu der Lösung hinzu.
-
Rühre die Reaktionsmischung bei Raumtemperatur für 4-6 Stunden oder bis die Reaktion gemäß DC-Analyse abgeschlossen ist.
-
Filtriere das ausgefallene Dicyclohexylharnstoff-Nebenprodukt (falls DCC verwendet wird) oder fahre direkt mit der Aufarbeitung fort.
-
Verdünne die Reaktionsmischung mit DCM und wasche sie mit eiskaltem Wasser und Sole.
-
Trockne die organische Phase über wasserfreiem Na₂SO₄, filtriere und dampfe das Lösungsmittel ein, um den Propargyl-PEG2-NHS-Ester zu erhalten, der sofort für Konjugationsreaktionen verwendet werden sollte.
Protokoll 5: Konjugation von Propargyl-PEG2-NHS-Ester an ein Modellprotein (z. B. Lysozym)
Dieses Protokoll beschreibt die Konjugation des aminreaktiven Propargyl-PEG2-NHS-Esters an die primären Amine (z. B. Lysinreste) eines Modellproteins wie Lysozym.[12][13]
Materialien:
-
Propargyl-PEG2-NHS-Ester
-
Lysozym
-
Phosphatgepufferte Salzlösung (PBS), pH 7.4-8.0
-
Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF)
-
Entsalzungssäule (z. B. PD-10)
-
UV-Vis-Spektrophotometer
Verfahren:
-
Löse Lysozym in PBS auf eine Konzentration von 5-10 mg/ml.
-
Bereite eine Stammlösung von Propargyl-PEG2-NHS-Ester in DMSO oder DMF vor (typischerweise 10-20 mg/ml).
-
Füge einen 10- bis 20-fachen molaren Überschuss der Propargyl-PEG2-NHS-Ester-Stammlösung zu der Proteinlösung hinzu. Das Endvolumen des organischen Lösungsmittels sollte 10 % des Gesamtvolumens der Reaktion nicht überschreiten.
-
Inkubiere die Reaktion für 1-2 Stunden bei Raumtemperatur oder über Nacht bei 4 °C unter leichtem Schütteln.
-
Entferne das nicht umgesetzte Linker- und Nebenprodukt durch Größenausschlusschromatographie unter Verwendung einer Entsalzungssäule, die mit PBS äquilibriert ist.
-
Bestimme die Konzentration des konjugierten Proteins und den Grad der Markierung mittels UV-Vis-Spektroskopie (z. B. durch Messung der Proteinabsorption bei 280 nm).
Visualisierungen
Abbildung 1: Workflow der Derivatisierung von this compound.
Abbildung 2: Mechanismus der PROTAC-vermittelten Proteindegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Propargyl-PEG2-acid, 1859379-85-3 | BroadPharm [broadpharm.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Propargyl-PEG2-OH in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Propargyl-PEG2-OH as a versatile linker in the development of advanced drug delivery systems. The protocols detailed below offer step-by-step guidance for the conjugation of therapeutic agents and the formulation of nanoparticle-based carriers utilizing this heterobifunctional linker.
Introduction
This compound is a valuable building block in the field of bioconjugation and drug delivery. It features a terminal alkyne group, which is amenable to highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. The short di-ethylene glycol (PEG2) spacer enhances water solubility and provides flexibility, while the terminal hydroxyl group offers a further point for chemical modification. This unique combination of functionalities makes this compound an ideal candidate for linking drug molecules to carrier systems, targeting ligands, or for the synthesis of more complex architectures like Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
The primary application of this compound in drug delivery revolves around its ability to covalently attach azide-modified molecules (e.g., drugs, targeting peptides, or imaging agents) to a delivery vehicle or another molecule of interest. The resulting triazole linkage is highly stable under physiological conditions, ensuring the integrity of the conjugate until it reaches its target site.
Key Applications
-
Surface Functionalization of Nanoparticles: this compound can be incorporated into the synthesis of nanoparticles (e.g., liposomes, polymeric nanoparticles, micelles) to present alkyne groups on their surface. These "clickable" nanoparticles can then be readily conjugated with azide-modified targeting ligands (e.g., antibodies, peptides, folic acid) for active targeting to diseased tissues.
-
Formation of Drug-Carrier Conjugates: An azide-modified drug can be directly conjugated to this compound. The resulting conjugate can then be physically encapsulated within a nanoparticle or the hydroxyl group can be used for further conjugation to a carrier.
-
Synthesis of PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs, which are designed to induce the degradation of specific proteins.[1][2]
-
Development of Antibody-Drug Conjugates (ADCs): The alkyne group of this compound can be used to attach a cytotoxic drug to an antibody that has been functionalized with an azide (B81097) group, creating a targeted ADC.
Quantitative Data Summary
The following tables present hypothetical yet representative data for a drug delivery system developed using this compound. These values are intended to serve as a guideline for the expected physicochemical properties of such a system. Actual results will vary depending on the specific drug, carrier composition, and formulation parameters.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Parameter | Unloaded Nanoparticles | Drug-Loaded Nanoparticles |
| Mean Particle Size (nm) | 120 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -15 ± 2 | -12 ± 3 |
| Drug Loading Content (%) | N/A | 8.5 ± 0.7 |
| Encapsulation Efficiency (%) | N/A | 92 ± 4 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) pH 7.4 | Cumulative Drug Release (%) pH 5.5 |
| 1 | 5 ± 1 | 12 ± 2 |
| 4 | 12 ± 2 | 25 ± 3 |
| 8 | 20 ± 3 | 45 ± 4 |
| 12 | 28 ± 3 | 60 ± 5 |
| 24 | 40 ± 4 | 85 ± 6 |
| 48 | 55 ± 5 | 95 ± 5 |
| 72 | 65 ± 6 | 98 ± 4 |
Experimental Protocols
Protocol 1: Conjugation of an Azide-Modified Drug to this compound via CuAAC
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-containing drug molecule to this compound.
Materials:
-
This compound
-
Azide-modified drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1.2 equivalents) and the azide-modified drug (1 equivalent) in DMF.
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).
-
Degas the reaction mixture by bubbling with nitrogen gas for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
To the reaction mixture, add the THPTA solution (0.5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (0.1 equivalents relative to the azide-modified drug).
-
Initiate the reaction by adding the sodium ascorbate solution (2 equivalents relative to CuSO₄).
-
Seal the vial and stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography or preparative HPLC.
Protocol 2: Formulation of Drug-Conjugate Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol outlines the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating the drug-Propargyl-PEG2-OH conjugate.
Materials:
-
Drug-Propargyl-PEG2-OH conjugate (from Protocol 1)
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and the drug-Propargyl-PEG2-OH conjugate in acetone to create the organic phase.
-
The aqueous phase consists of a PVA solution.
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase while stirring vigorously.
-
Continue stirring at room temperature for 4-6 hours to allow for the evaporation of acetone and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug conjugate. Resuspend the pellet in water and centrifuge between each wash.
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water and lyophilize for long-term storage.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water at a concentration of approximately 0.1 mg/mL.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.
2. Drug Loading Content and Encapsulation Efficiency:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) to release the encapsulated drug conjugate.
-
Quantify the amount of drug conjugate in the solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
3. In Vitro Drug Release Study:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, and acetate (B1210297) buffer, pH 5.5, to simulate physiological and endosomal conditions, respectively).
-
Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium and maintain at 37°C with constant gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Experimental Workflow for Drug Delivery System Development.
Caption: Targeted Nanoparticle Interrupting a Signaling Pathway.
References
Surface Modification of Biomaterials Using Propargyl-PEG2-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the overall biocompatibility of medical devices and drug delivery systems. Unmodified biomaterial surfaces can often trigger undesirable biological responses, such as inflammation, thrombosis, and foreign body reactions. Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to mitigate these effects. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can create a steric barrier on the biomaterial surface, effectively preventing the non-specific adsorption of proteins and cells.
This document provides detailed application notes and protocols for the surface modification of biomaterials using Propargyl-PEG2-OH. This specific PEG derivative contains a terminal propargyl group, which enables its covalent attachment to azide-modified surfaces via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. The short PEG2 linker offers a well-defined, discrete spacer, while the terminal hydroxyl group (-OH) can be used for further functionalization if desired.
These protocols are intended to guide researchers, scientists, and drug development professionals in the successful functionalization of biomaterials to enhance their biocompatibility and performance.
Applications
The surface modification of biomaterials with this compound offers a versatile platform for a wide range of applications in biomedical research and drug development, including:
-
Improving Biocompatibility of Medical Implants: Coating surfaces of implants (e.g., stents, catheters, and orthopedic implants) with this compound can significantly reduce protein fouling and subsequent inflammatory responses, leading to improved device integration and longevity.
-
Developing "Stealth" Drug Delivery Systems: Modifying the surface of nanoparticles, liposomes, and other drug carriers with this compound can prolong their circulation time in the bloodstream by evading recognition and clearance by the reticuloendothelial system (RES).
-
Creating Anti-Fouling Surfaces for Biosensors and Diagnostics: The non-fouling properties imparted by the PEG layer are crucial for maintaining the sensitivity and accuracy of biosensors and diagnostic devices that come into contact with complex biological fluids.
-
Engineering Surfaces for Controlled Cell Adhesion: While PEG itself is protein- and cell-repellent, the terminal hydroxyl group of this compound can be further functionalized with cell-adhesive ligands (e.g., RGD peptides) to promote specific cell attachment and tissue integration.
-
Fabricating Micropatterned Surfaces for Cell Culture Studies: The ability to selectively modify surfaces with this compound allows for the creation of micropatterned substrates to study cell behavior in controlled microenvironments.
Experimental Protocols
This section provides detailed protocols for the surface modification of a generic biomaterial with an azide-functionalized surface using this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Surface Modification
This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with azide (B81097) groups.
Materials:
-
Azide-functionalized biomaterial substrate
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I) stabilizing ligand
-
Degassed, deionized (DI) water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a stock solution of this compound in degassed DI water or buffer. The concentration will depend on the desired surface density.
-
Prepare a stock solution of CuSO4 (e.g., 20 mM) in DI water.
-
Prepare a stock solution of the copper(I) stabilizing ligand (THPTA or TBTA) in DI water or a compatible solvent (e.g., DMSO for TBTA). The concentration should be five times that of the CuSO4 solution (e.g., 100 mM).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM) in DI water immediately before use.
-
-
Reaction Setup:
-
Place the azide-functionalized biomaterial substrate in a suitable reaction vessel.
-
Add the this compound solution to the vessel, ensuring the entire surface of the substrate is covered.
-
Prepare the catalyst premix by combining the CuSO4 stock solution and the ligand stock solution in a 1:5 molar ratio (Cu:ligand). Allow this mixture to stand for a few minutes.[1]
-
-
Initiation of the Click Reaction:
-
Degas the reaction vessel containing the substrate and this compound solution by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[2]
-
Add the catalyst premix to the reaction vessel to achieve a final copper concentration in the micromolar to low millimolar range.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction vessel. The final concentration of sodium ascorbate should be in the millimolar range.
-
-
Reaction Incubation:
-
Seal the reaction vessel and allow the reaction to proceed at room temperature for 1 to 4 hours. The optimal reaction time may need to be determined empirically. Gentle agitation may improve reaction efficiency.
-
-
Washing and Purification:
-
After the incubation period, remove the biomaterial substrate from the reaction solution.
-
Thoroughly wash the substrate with DI water or buffer to remove any unreacted reagents and byproducts. Sonication in the wash buffer can aid in removing non-covalently bound molecules.
-
Perform a final rinse with ethanol (B145695) or isopropanol (B130326) and dry the surface under a stream of nitrogen or in a vacuum oven.
-
Protocol 2: Characterization of the this compound Modified Surface
To confirm the successful surface modification, a combination of surface-sensitive analytical techniques should be employed.
1. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition of the surface and confirm the presence of the PEG layer.
-
Procedure:
-
Acquire survey scans of both the unmodified (azide-functionalized) and the this compound modified surfaces.
-
Acquire high-resolution scans of the C 1s, O 1s, and N 1s regions.
-
-
Expected Results:
-
An increase in the carbon and oxygen signals in the survey scan of the modified surface compared to the unmodified surface.
-
The high-resolution C 1s spectrum of the modified surface should show a characteristic C-O peak at approximately 286.5 eV, which is indicative of the ethylene (B1197577) glycol units of the PEG.[3]
-
A decrease in the N 1s signal corresponding to the azide groups after the reaction.
-
2. Water Contact Angle Measurement:
-
Objective: To assess the change in surface hydrophilicity after PEGylation.
-
Procedure:
-
Measure the static water contact angle on both the unmodified and modified surfaces using a goniometer.
-
-
Expected Results:
-
A significant decrease in the water contact angle on the this compound modified surface, indicating an increase in hydrophilicity due to the presence of the PEG layer.
-
Data Presentation
The following tables summarize representative quantitative data from the literature on the effects of PEGylation on biomaterial surfaces. While specific data for this compound is limited, these values provide a general expectation of the performance of PEGylated surfaces.
Table 1: Effect of PEGylation on Protein Adsorption
| Surface Modification | Protein | Adsorbed Protein (ng/cm²) | Reduction in Adsorption (%) |
| Unmodified | Fibrinogen | ~1000 | - |
| PEGylated | Fibrinogen | < 50 | > 95% |
| Unmodified | Lysozyme | ~200 | - |
| PEGylated | Lysozyme | < 10 | > 95% |
Note: These are representative values and the actual reduction will depend on the specific biomaterial, PEG grafting density, and protein.
Table 2: Effect of PEGylation on Water Contact Angle
| Surface | Water Contact Angle (°) |
| Unmodified (hydrophobic polymer) | 90 - 110 |
| PEGylated | 30 - 50 |
| Unmodified (hydrophilic glass) | < 20 |
| PEGylated (on glass) | 30 - 40 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for biomaterial surface modification.
Logical Relationship of Surface Modification and Improved Biocompatibility
Caption: Mechanism of improved biocompatibility via PEGylation.
References
Application Notes and Protocols for Fluorescent Labeling of Cells with Propargyl-PEG2-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient fluorescent labeling of cellular components is crucial for understanding complex biological processes, from signaling pathways to drug uptake and metabolism. This document provides detailed application notes and protocols for the fluorescent labeling of cells using Propargyl-PEG2-OH, a versatile chemical tool for bioorthogonal labeling.
This compound is a molecule containing a terminal alkyne group, which can be metabolically incorporated into various biomolecules within living cells. The presence of the polyethylene (B3416737) glycol (PEG) linker enhances its solubility and biocompatibility.[1] Following incorporation, the alkyne handle can be specifically and covalently tagged with a fluorescent azide (B81097) probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[2][3][4] This highly selective and efficient reaction allows for robust fluorescent labeling of target molecules for visualization by microscopy and analysis by flow cytometry.[4][5]
These protocols are designed to provide a framework for researchers to develop and optimize their cell labeling experiments using this compound.
Principle of the Method
The fluorescent labeling of cells using this compound is a two-step process:
-
Metabolic Incorporation: Cells are incubated with this compound. The cellular machinery incorporates this molecule into biomolecules. The specific biomolecules that are labeled will depend on the cell type and its metabolic state.
-
Click Chemistry Reaction: After incorporation, the cells are fixed, permeabilized, and then treated with a fluorescently-labeled azide (e.g., an Alexa Fluor azide or a Cy dye azide). In the presence of a copper(I) catalyst, the alkyne group on the incorporated this compound reacts with the azide group on the fluorescent probe, forming a stable triazole linkage and thereby fluorescently labeling the target biomolecules.[2][3]
Data Presentation
The following tables summarize typical concentration ranges and incubation times for the key steps in the fluorescent labeling protocol. These values are starting points and should be optimized for specific cell types and experimental conditions.
| Parameter | Concentration Range | Typical Incubation Time | Notes |
| This compound (Metabolic Labeling) | 10 - 100 µM | 12 - 48 hours | Optimal concentration and time depend on cell type and metabolic activity. |
| Fluorescent Azide Probe | 2 - 50 µM | 30 - 60 minutes | Higher concentrations may lead to increased background. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 200 µM | 30 - 60 minutes | A component of the click reaction catalyst. |
| Sodium Ascorbate (B8700270) | 1 - 5 mM | 30 - 60 minutes | Acts as a reducing agent to generate Cu(I). A freshly prepared solution is recommended.[6] |
| THPTA (Copper Chelator) | 250 - 1000 µM | 30 - 60 minutes | Tris(3-hydroxypropyltriazolylmethyl)amine stabilizes the Cu(I) ion and reduces cytotoxicity.[2][7] |
Table 1: Recommended Reagent Concentrations and Incubation Times.
| Parameter | Expected Outcome | Troubleshooting |
| Labeling Efficiency | Strong fluorescent signal in labeled cells compared to controls. | Low signal: Increase this compound concentration or incubation time. High background: Decrease fluorescent azide concentration or optimize washing steps. |
| Cell Viability | >90% viability after metabolic labeling. | Low viability: Decrease this compound concentration or incubation time. Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Signal Specificity | Minimal fluorescence in control cells not treated with this compound. | Non-specific signal: Ensure thorough washing after each step. Check for autofluorescence of the cells or components of the medium. |
Table 2: Expected Outcomes and Troubleshooting.
Experimental Protocols
Materials
-
This compound
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (or other fixative)
-
Triton X-100 (or other permeabilization agent)
-
Copper(II) sulfate pentahydrate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Bovine serum albumin (BSA)
-
Deionized water
-
DMSO
Protocol 1: Fluorescent Labeling of Adherent Cells
1. Cell Culture and Metabolic Labeling: a. Plate adherent cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency. b. Prepare a stock solution of this compound in DMSO. c. Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM). d. Remove the old medium from the cells and replace it with the medium containing this compound. e. Incubate the cells for 12-48 hours under standard cell culture conditions.
2. Fixation and Permeabilization: a. Remove the labeling medium and wash the cells twice with PBS. b. Fix the cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.
3. Click Chemistry Reaction: a. Prepare the "Click Cocktail" immediately before use. For each coverslip, mix the following in order:
- PBS
- Fluorescent azide probe (from a stock solution in DMSO) to a final concentration of 5 µM.
- THPTA (from a stock solution in water) to a final concentration of 500 µM.
- Copper(II) sulfate (from a stock solution in water) to a final concentration of 100 µM.
- Sodium ascorbate (from a freshly prepared stock solution in water) to a final concentration of 2.5 mM.[2] b. Remove the PBS from the cells and add the Click Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Remove the Click Cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
4. Imaging: a. Mount the coverslips on microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent probe.
Visualizations
Caption: Experimental workflow for fluorescent labeling.
Caption: The CuAAC "click" reaction.
Conclusion
The use of this compound in combination with click chemistry provides a powerful and versatile method for fluorescently labeling cellular components. The protocols and data presented here offer a solid foundation for researchers to apply this technique in their own studies. Optimization of the described parameters will be necessary to achieve the best results for specific experimental systems. This approach opens up numerous possibilities for investigating cellular processes with high specificity and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
Site-Specific Protein Modification Using Propargyl-PEG2-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for the development of novel therapeutics, diagnostics, and research reagents. The ability to attach a molecule of interest to a precise location within a protein allows for the creation of highly defined conjugates with preserved biological activity. This document provides detailed protocols for the site-specific modification of proteins using Propargyl-PEG2-OH, a hydrophilic linker containing a terminal alkyne group.
The strategy involves a two-step "tag-and-modify" approach. First, an unnatural amino acid containing an azide (B81097) group, p-azido-L-phenylalanine (pAzF), is genetically incorporated into the protein of interest at a specific site.[1][2] This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[2][3] The azide-tagged protein is then purified and reacted with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4][5] This highly efficient and specific reaction forms a stable triazole linkage, covalently attaching the this compound linker to the protein at the desired location.[4][6] The hydrophilic PEG linker can enhance the solubility and stability of the modified protein.[]
This application note provides detailed protocols for the site-specific incorporation of pAzF into a target protein, the subsequent CuAAC reaction with this compound, and the purification and characterization of the final conjugate.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| p-azido-L-phenylalanine (pAzF) | Click Chemistry Tools | 1406 |
| pEVOL-pAzF plasmid | Addgene | 31186 |
| Target protein expression plasmid | - | - |
| BL21(DE3) E. coli | New England Biolabs | C2527 |
| Luria-Bertani (LB) Broth | Sigma-Aldrich | L3022 |
| M9 Minimal Media | Sigma-Aldrich | M6030 |
| Ampicillin (B1664943) | Sigma-Aldrich | A9518 |
| Chloramphenicol (B1208) | Sigma-Aldrich | C0378 |
| L-Arabinose | Sigma-Aldrich | A3256 |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | I6758 |
| This compound | BroadPharm | BP-22468 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C1297 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | A4034 |
| Aminoguanidine Hydrochloride | Sigma-Aldrich | 396494 |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | UFC901024 |
| Ni-NTA Agarose | Qiagen | 30210 |
| C18 Reversed-Phase HPLC Column | Waters | 186000411 |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-azido-L-phenylalanine (pAzF)
This protocol describes the expression of a target protein containing pAzF at a specific site in E. coli.
1. Plasmid Preparation and Transformation: a. Introduce an amber stop codon (TAG) at the desired modification site in the gene of the target protein using site-directed mutagenesis.[8] b. Co-transform BL21(DE3) E. coli with the target protein expression plasmid (containing the TAG codon and an ampicillin resistance gene) and the pEVOL-pAzF plasmid (containing the engineered tRNA/aminoacyl-tRNA synthetase pair and a chloramphenicol resistance gene).[8] c. Plate the transformed cells on an LB agar (B569324) plate containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL) and incubate overnight at 37°C.[8]
2. Protein Expression: a. Inoculate a 10 mL starter culture of M9 minimal media containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL) with a single colony from the agar plate and grow overnight at 37°C with shaking.[8] b. The next day, inoculate 1 L of M9 minimal media (supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, ampicillin, and chloramphenicol) with the starter culture. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[8] d. Add p-azido-L-phenylalanine to a final concentration of 1 mM.[2] e. Induce the expression of the tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.2% (w/v).[8] f. Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.[8] g. Incubate the culture at 18-20°C with shaking for 16-20 hours.[8]
3. Cell Harvest and Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication or high-pressure homogenization. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Protein Purification: a. Purify the azide-modified protein from the clarified lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[8] b. Dialyze the purified protein against a suitable buffer (e.g., PBS, pH 7.4) and concentrate using an Amicon® Ultra centrifugal filter. c. Verify the incorporation of pAzF by mass spectrometry. The mass of the protein should increase by 161.1 Da for each incorporated pAzF residue.[9]
Protocol 2: CuAAC "Click" Reaction with this compound
This protocol describes the conjugation of the azide-modified protein with this compound.
1. Reagent Preparation: a. Azide-modified Protein: Prepare a solution of the purified azide-modified protein at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). b. This compound: Prepare a 100 mM stock solution in DMSO. c. Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.[10] d. THPTA: Prepare a 250 mM stock solution in deionized water.[10] e. Sodium Ascorbate: Prepare a fresh 500 mM stock solution in deionized water.[10] f. Aminoguanidine Hydrochloride: Prepare a 500 mM stock solution in deionized water.[11]
2. CuAAC Reaction: a. In a microcentrifuge tube, combine the following reagents in the specified order:
- Azide-modified protein solution.
- This compound (to a final concentration of 2-5 mM, typically a 10-50 fold molar excess over the protein).[12]
- Aminoguanidine (to a final concentration of 5 mM).[11]
- A pre-mixed solution of CuSO4 and THPTA (add THPTA first, then CuSO4, to a final concentration of 1 mM CuSO4 and 5 mM THPTA).[5][11] b. Gently mix the solution by pipetting. c. Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.[12] d. Incubate the reaction at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.
Protocol 3: Purification and Characterization of the PEGylated Protein
This protocol describes the purification of the this compound modified protein and its characterization.
1. Purification: a. Remove excess reagents and byproducts by buffer exchange using a desalting column or dialysis.[] b. Further purify the PEGylated protein from any unreacted protein using chromatography techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[][13] Due to the shielding of surface charges by the PEG chain, the PEGylated protein will have a different elution profile on an IEX column compared to the unmodified protein.[] Similarly, the increased hydrodynamic radius of the PEGylated protein will result in an earlier elution time on an SEC column.[]
2. Characterization: a. SDS-PAGE: Analyze the purified product by SDS-PAGE. The PEGylated protein will exhibit a higher apparent molecular weight compared to the unmodified protein. b. Mass Spectrometry: Determine the exact mass of the PEGylated protein using MALDI-TOF or ESI-MS.[14] The expected mass increase for the addition of one this compound molecule is 144.17 Da. c. HPLC Analysis: Assess the purity of the conjugate by reversed-phase HPLC (RP-HPLC).[] The PEGylated protein will typically have a different retention time compared to the unmodified protein.
Data Presentation
Table 1: Optimized Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Condition | Range |
| Protein Concentration | 1-5 mg/mL | 0.5-10 mg/mL |
| This compound (molar excess) | 20x | 10-50x |
| CuSO4 Concentration | 1 mM | 0.1-2 mM |
| Ligand (THPTA) Concentration | 5 mM | 2.5-10 mM |
| Sodium Ascorbate Concentration | 10 mM | 5-20 mM |
| Aminoguanidine Concentration | 5 mM | 1-10 mM |
| Reaction Temperature | Room Temperature | 4°C - 37°C |
| Reaction Time | 2 hours | 1-16 hours |
| pH | 7.5 | 7.0-8.0 |
Table 2: Characterization of Site-Specifically Modified Protein
| Analysis Method | Unmodified Protein | This compound Modified Protein |
| SDS-PAGE (Apparent MW) | ~50 kDa | ~52 kDa |
| Mass Spectrometry (Actual Mass) | 50,161.1 Da (with pAzF) | 50,305.27 Da |
| RP-HPLC (Retention Time) | 15.2 min | 14.8 min |
| Modification Efficiency | - | >95% (as determined by MS) |
Note: The data presented in this table is illustrative and will vary depending on the specific protein and experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: CuAAC reaction for protein PEGylation.
References
- 1. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Propargyl-PEG2-OH: A Versatile Linker for High-Efficiency Biomolecule Immobilization
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Propargyl-PEG2-OH is a bifunctional linker molecule that has emerged as a powerful tool for the covalent immobilization of biomolecules onto a variety of surfaces. Its unique structure, featuring a terminal alkyne group and a hydroxyl group separated by a flexible di-ethylene glycol (PEG2) spacer, enables robust and specific bioconjugation through "click chemistry". The alkyne group readily participates in the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, allowing for the stable attachment of azide-modified biomolecules. The terminal hydroxyl group provides a point of attachment to surfaces, which can be activated to react directly or be further functionalized. The hydrophilic PEG spacer enhances the water solubility of the linker and the resulting conjugate, and it helps to reduce non-specific binding of other molecules to the surface, thereby improving the signal-to-noise ratio in many applications.
This document provides detailed protocols for the functionalization of surfaces with this compound and the subsequent immobilization of biomolecules. It also includes quantitative data on immobilization efficiency and visualizations of relevant workflows and biological pathways.
Key Applications:
-
Biosensor Development: Covalent immobilization of antibodies, enzymes, or nucleic acids on sensor surfaces (e.g., gold, glass, graphene) for the development of highly sensitive and specific diagnostic and analytical devices.[1][2][3]
-
Drug Discovery and Development: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it acts as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[4]
-
Cell Biology Research: Immobilization of proteins or peptides onto cell culture substrates to study cell adhesion, signaling, and differentiation.
-
Proteomics: Creation of protein microarrays for high-throughput screening of protein-protein interactions and identifying enzyme substrates.
Data Presentation
The efficiency of biomolecule immobilization using this compound can be quantified using various techniques, including fluorescence microscopy, surface plasmon resonance (SPR), and quartz crystal microbalance (QCM). The following tables summarize representative data for the immobilization of proteins on functionalized surfaces.
Table 1: Immobilization Efficiency of Azide-Tagged Proteins on Alkyne-Functionalized Surfaces
| Protein | Surface | Immobilization Method | Moles of Dye per Mole of Protein (Tagging Efficiency) | Reference |
| Interferon-gamma (IFN-γ) | Dye-functionalized support | Click Chemistry | 0.15 - 0.53 | [5] |
| Stromal cell-derived factor 1α (SDF-1α) | Not specified | Click Chemistry | Data not provided, but successful immobilization reported | [5] |
Note: The "Moles of Dye per Mole of Protein" is an indirect measure of the azide-tagging efficiency, which is a prerequisite for successful immobilization via click chemistry.
Table 2: Representative Surface Density of Immobilized Proteins on Functionalized Gold Surfaces
| Protein | Surface Functionalization | Immobilization Method | Surface Density (ng/cm²) | Reference |
| Streptavidin | Alkyne-derivatized gold nanoparticles | Direct alkyne-gold interaction | Not explicitly quantified, but strong binding observed | [6][7] |
| Anti-leptin antibody | CNBr-activated gold electrode | Covalent Amine Coupling | ~15 ng/cm² (estimated from paper) | [8] |
Note: While direct quantitative data for this compound is limited in the immediate search results, the provided data for similar immobilization strategies offer a reasonable benchmark.
Experimental Protocols
Protocol 1: Functionalization of Glass Surfaces with this compound
This protocol describes the steps to create a terminal alkyne-functionalized glass surface suitable for the immobilization of azide-modified biomolecules.
Materials:
-
Glass slides or coverslips
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Methanol (B129727), Ethanol (B145695), and Deionized (DI) water
Procedure:
-
Surface Cleaning and Activation: a. Immerse glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. b. Rinse thoroughly with copious amounts of DI water. c. Rinse with ethanol and dry under a stream of nitrogen gas.
-
Silanization (Amine Functionalization): a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned and dried glass slides in the APTES solution for 1-2 hours at room temperature with gentle agitation. c. Rinse the slides with toluene, followed by methanol, and finally DI water. d. Cure the slides in an oven at 110°C for 30 minutes.
-
Coupling of this compound: a. In a separate reaction vessel, activate the hydroxyl group of this compound. For example, by reacting it with an appropriate agent to form a more reactive ester. A common method is to first convert the this compound to a carboxylic acid derivative if not already in that form, and then activate it. Alternatively, one can use a di-functional linker. For a more direct approach using the hydroxyl group, specific coupling chemistries might be required. A more straightforward approach is to use a commercially available Propargyl-PEG2-acid. Assuming the use of Propargyl-PEG2-acid: b. Dissolve Propargyl-PEG2-acid and NHS in anhydrous DMF. c. Add DCC to the solution and stir for 2-4 hours at room temperature to form the NHS ester. d. Immerse the amine-functionalized glass slides in the activated Propargyl-PEG2-NHS ester solution containing a small amount of triethylamine. e. Allow the reaction to proceed overnight at room temperature. f. Rinse the slides thoroughly with DMF, followed by methanol and DI water. g. Dry the slides under a stream of nitrogen. The surface is now functionalized with terminal alkyne groups.
Protocol 2: Immobilization of Azide-Modified Biomolecules via CuAAC (Click Chemistry)
This protocol details the covalent attachment of an azide-containing biomolecule (e.g., protein, peptide, or oligonucleotide) to the alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized glass slides (from Protocol 1)
-
Azide-modified biomolecule (e.g., Azido-Protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA) for blocking
Procedure:
-
Prepare the Click Chemistry Reaction Mixture: a. Prepare stock solutions of CuSO₄ (e.g., 50 mM in DI water), sodium ascorbate (e.g., 250 mM in DI water, freshly prepared), and THPTA (e.g., 50 mM in DI water). b. In a microcentrifuge tube, prepare the final reaction mixture immediately before use. For a 100 µL reaction volume, mix:
- 10 µL of azide-modified biomolecule (e.g., 1 mg/mL in PBS)
- 2 µL of 50 mM CuSO₄
- 10 µL of 50 mM THPTA
- 4 µL of 250 mM sodium ascorbate
- 74 µL of PBS
-
Immobilization Reaction: a. Spot the click chemistry reaction mixture onto the alkyne-functionalized glass slide. b. Incubate in a humidified chamber for 1-2 hours at room temperature.
-
Washing and Blocking: a. After incubation, wash the slides thoroughly with PBS to remove unreacted biomolecules and catalyst components. b. To prevent non-specific binding in subsequent assays, block the surface by incubating with a 1% BSA solution in PBS for 1 hour at room temperature. c. Rinse again with PBS and DI water. d. Dry the slides under a stream of nitrogen. The biomolecules are now covalently immobilized on the surface.
Protocol 3: Characterization of Functionalized Surfaces
It is crucial to characterize the surface at each step of the modification process to ensure successful functionalization.
Techniques:
-
Contact Angle Goniometry: To assess changes in surface hydrophilicity/hydrophobicity after each modification step. An increase in hydrophilicity is expected after cleaning and aminosilanization, followed by a potential change after PEGylation.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of expected chemical groups (e.g., Si, N after silanization; C, O, and potentially N from the triazole ring after click chemistry).
-
Atomic Force Microscopy (AFM): To visualize the surface topography and roughness at the nanoscale.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational bands of the functional groups introduced at each step.
-
Fluorescence Microscopy: If a fluorescently labeled azide-biomolecule is used, successful immobilization can be confirmed by imaging the fluorescence on the surface.
Mandatory Visualizations
Signaling Pathway
// Nodes EGF [label="EGF Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR\n(Immobilized)", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization [style=dotted]; Dimerization -> Grb2 [label="Recruits"]; Dimerization -> PI3K [label="Activates"]; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> Proliferation [label="Promotes"]; }
Caption: Simplified EGFR signaling pathway initiated by ligand binding.
Experimental Workflows
// Nodes Start [label="Bare Surface\n(e.g., Glass)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaning [label="Surface Cleaning\n& Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Silanization [label="Amine Functionalization\n(e.g., APTES)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEGylation [label="this compound\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkyneSurface [label="Alkyne-Functionalized\nSurface", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; ClickReaction [label="CuAAC Click Chemistry\nwith Azide-Biomolecule", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immobilized [label="Immobilized Biomolecule\non Surface", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocking [label="Blocking\n(e.g., BSA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final [label="Ready for Assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cleaning; Cleaning -> Silanization; Silanization -> PEGylation; PEGylation -> AlkyneSurface; AlkyneSurface -> ClickReaction; ClickReaction -> Immobilized; Immobilized -> Blocking; Blocking -> Final; }
Caption: Workflow for surface functionalization and biomolecule immobilization.
// Nodes POI_Ligand [label="Protein of Interest (POI)\nLigand with Azide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3_Ligand [label="E3 Ligase Ligand\nwith Linker Attachment Point", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propargyl_PEG [label="this compound\nLinker", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Click_Coupling [label="Click Chemistry\n(CuAAC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC Molecule", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="Formation of\nTernary Complex\n(POI-PROTAC-E3 Ligase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination\nof POI", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Proteasomal\nDegradation of POI", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges POI_Ligand -> Click_Coupling; Propargyl_PEG -> Click_Coupling; E3_Ligand -> Propargyl_PEG [label="Couple to OH"]; Click_Coupling -> PROTAC; PROTAC -> Ternary_Complex; Ternary_Complex -> Ubiquitination; Ubiquitination -> Degradation; }
Caption: Workflow for the synthesis and mechanism of action of a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. “Clickable” graphene nanoribbons for biosensor interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry-Mediated Nanosensors for Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A direct and simple immobilization route for immunosensors by CNBr activation for covalent attachment of anti-leptin: obesity diagnosis point of view - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Situ Monitoring of Propargyl-PEG2-OH Reactions
Introduction
Propargyl-PEG2-OH is a versatile bifunctional linker widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6] Its structure incorporates a terminal alkyne group, a hydrophilic diethylene glycol (PEG2) spacer, and a hydroxyl group. The terminal alkyne is particularly valuable for its participation in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][7] This reaction forms a stable triazole linkage, providing a robust method for covalently connecting molecules.[2][6]
Given the precise stoichiometry and reaction kinetics required for the synthesis of complex bioconjugates, in situ monitoring is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield.[8][9] Real-time analytical techniques allow researchers to track the consumption of reactants and the formation of products and intermediates without altering the reaction environment.[8][9][10] This application note details various spectroscopic and spectrometric methods for the in situ monitoring of this compound reactions and provides detailed protocols for their implementation.
Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary reaction involving this compound is the CuAAC reaction, where its terminal alkyne group couples with an azide-functionalized molecule in the presence of a Cu(I) catalyst.[2][7]
Caption: The CuAAC "click" chemistry reaction mechanism.
In Situ Analytical Techniques
Several analytical methods are suitable for real-time monitoring of this compound reactions. The choice of technique depends on the specific reaction conditions, the nature of the reactants, and the information required.[10]
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a powerful surface-sensitive technique ideal for monitoring reactions in solution in situ.[11][12][13] It works by measuring the absorption of an evanescent wave that penetrates a small distance into the sample from an internal reflection element (IRE).[11] This allows for the continuous collection of spectra from the liquid phase without the need for sample extraction.[9]
-
Monitoring Principle: The reaction can be tracked by observing the disappearance of the characteristic vibrational bands of the reactants and the appearance of product bands. Key spectral regions include:
-
Alkyne (C≡C-H) stretch: Disappearance of the peak around 3300 cm⁻¹.
-
Azide (N₃) stretch: Disappearance of the strong, sharp peak around 2100 cm⁻¹.
-
Triazole ring modes: Appearance of new peaks in the fingerprint region (typically 1200-1600 cm⁻¹).
-
-
Advantages: Non-destructive, provides real-time kinetic data, and is applicable to a wide range of reaction conditions.[8][9]
-
Limitations: Sensitivity can be limited for very dilute solutions; strong solvent absorption may obscure key spectral regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Online or in situ NMR spectroscopy provides detailed structural and quantitative information about the species in a reaction mixture over time.[8] By integrating specific proton (¹H) or carbon (¹³C) signals, the concentration of reactants and products can be determined directly.[14]
-
Monitoring Principle: The progress of the reaction is monitored by the change in the chemical shifts and integrals of specific NMR signals.
-
Propargyl group: The signal for the acetylenic proton (in ¹H NMR) and the alkyne carbons (in ¹³C NMR) will diminish and be replaced by signals corresponding to the newly formed triazole ring.
-
PEG backbone: The characteristic repeating ethylene (B1197577) glycol signal (around 3.6 ppm in ¹H NMR) can serve as an internal standard.[15]
-
-
Advantages: Highly quantitative, provides unambiguous structural information, and can identify intermediates and byproducts.[8]
-
Limitations: Lower sensitivity compared to other techniques, requiring higher concentrations; instrumentation can be complex and expensive.[8]
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is highly effective for in situ monitoring, particularly in aqueous solutions, as water is a weak Raman scatterer.[16][17] It provides information complementary to FTIR.
-
Monitoring Principle: Similar to FTIR, the reaction is followed by tracking the intensity of characteristic Raman bands.
-
Alkyne (C≡C) stretch: Disappearance of the strong signal around 2100-2200 cm⁻¹.
-
Azide (N₃) symmetric stretch: Disappearance of the peak around 1300-1350 cm⁻¹.
-
Triazole ring breathing modes: Appearance of new, characteristic peaks.
-
-
Advantages: Excellent for aqueous systems, can be used with fiber-optic probes for remote and flexible sampling, and allows for simultaneous monitoring of multiple components.[18][19][20]
-
Limitations: Raman scattering can be inherently weak, potentially requiring longer acquisition times or higher concentrations; fluorescence from the sample can interfere with the signal.[16]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying the components of a reaction mixture.[21][22] Online systems can be configured to monitor reaction progress by diverting a small, continuous stream from the reactor to the instrument.[23][24]
-
Monitoring Principle: The reaction is monitored by tracking the ion currents corresponding to the mass-to-charge (m/z) ratios of the reactants and the product. The decrease in reactant signals and the increase in the product signal provide a direct measure of conversion.
-
Advantages: Exceptional sensitivity and specificity, capable of detecting low-level intermediates and byproducts, and provides exact molecular weights.[21][25]
-
Limitations: Typically requires hyphenation with a separation technique (like LC) for complex mixtures, and interfacing with a reaction vessel for true real-time monitoring can be complex.[23]
Quantitative Data Summary
In situ monitoring techniques provide a wealth of quantitative data that can be used to characterize and optimize reactions. The following table summarizes key parameters that can be derived from these methods.
| Parameter | Description | In Situ Monitoring Technique(s) | Typical Data Output |
| Reactant Concentration | Concentration of this compound or the azide partner over time. | NMR, ATR-FTIR, Raman, LC-MS | Concentration vs. Time Plot |
| Product Concentration | Concentration of the triazole conjugate over time. | NMR, ATR-FTIR, Raman, LC-MS | Concentration vs. Time Plot |
| Percent Conversion | The percentage of the limiting reactant that has been converted to the product. | NMR, ATR-FTIR, Raman, LC-MS | % Conversion vs. Time Plot |
| Reaction Rate | The speed at which reactants are consumed or products are formed. | NMR, ATR-FTIR, Raman | Rate constant (k) |
| Reaction Endpoint | The time point at which the reaction is complete (i.e., no further change in reactant/product concentration). | All techniques | Plateau in kinetic curve |
| Intermediate Formation | Detection and concentration profile of any transient species formed during the reaction. | NMR, LC-MS | Concentration vs. Time Plot |
Experimental Protocols
Protocol 1: In Situ ATR-FTIR Monitoring of a CuAAC Reaction
This protocol describes the real-time monitoring of the reaction between this compound and an azide-containing molecule using an ATR-FTIR spectrometer equipped with a flow cell or immersion probe.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., Azido-PEG-Biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Appropriate solvent (e.g., DMSO, water, or a mixture)
-
ATR-FTIR spectrometer with a diamond or ZnSe IRE crystal[11]
-
Reaction vessel with temperature control and stirring
Experimental Workflow:
Caption: Experimental workflow for in situ ATR-FTIR monitoring.
Procedure:
-
System Setup: Assemble the reaction vessel with the in situ ATR probe. Ensure the probe is clean and properly positioned in the vessel.
-
Background Spectrum: Add the solvent to the reaction vessel and acquire a background spectrum. This will be subtracted from all subsequent spectra.
-
Prepare Solutions:
-
Reactant Solution: In the reaction vessel, dissolve this compound and the azide-functionalized molecule in the solvent to their final concentrations.
-
Catalyst Solution: Prepare a fresh solution of CuSO₄ and sodium ascorbate in the same solvent.
-
-
Initiate Monitoring: Start the time-resolved spectral acquisition on the FTIR software. Set the acquisition frequency based on the expected reaction speed (e.g., one spectrum every 30-60 seconds).[10]
-
Start Reaction: Inject the catalyst solution into the stirred reactant solution to initiate the reaction (t=0).
-
Data Collection: Continue collecting spectra until no further changes are observed in the key vibrational bands (azide peak at ~2100 cm⁻¹ and alkyne peak at ~3300 cm⁻¹), indicating the reaction has reached completion.
-
Data Analysis:
-
Process the collected spectra (e.g., baseline correction).
-
Create kinetic profiles by plotting the absorbance (or integrated area) of the azide or alkyne peak versus time.
-
Calculate the percent conversion at each time point relative to the initial absorbance at t=0.
-
Protocol 2: In Situ ¹H NMR Monitoring of a PEGylation Reaction
This protocol outlines the use of NMR to monitor the conjugation of this compound to a protein or other amine-containing molecule via its hydroxyl group (after activation).
Materials:
-
This compound
-
Activating agent (e.g., EDC/NHS for carboxylated targets, or tosyl chloride for the PEG-OH)
-
Amine-containing molecule (e.g., a peptide or protein)
-
Deuterated buffer (e.g., D₂O with phosphate (B84403) buffer)
-
NMR spectrometer with temperature control
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the amine-containing molecule in the deuterated buffer inside an NMR tube.
-
In a separate vial, dissolve the activated this compound linker.
-
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the amine-containing molecule to establish its initial chemical shifts and integrals.
-
Initiate Reaction: Add a precise volume of the activated this compound solution to the NMR tube containing the target molecule. Mix quickly and place the tube in the NMR spectrometer.
-
Time-Resolved Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at set time intervals (e.g., every 5-10 minutes).
-
Monitoring: Track the reaction by observing:
-
The appearance and increase in the integral of the characteristic PEG backbone signal (~3.6 ppm).
-
Shifts in the signals of the amino acid residues at the conjugation site.
-
-
Data Analysis:
-
Integrate the characteristic PEG signal and a well-resolved, non-overlapping signal from the unmodified target molecule in each spectrum.
-
Calculate the degree of PEGylation over time by comparing the relative integrals of these signals.[14]
-
Plot the degree of PEGylation versus time to determine the reaction kinetics and endpoint.
-
Application in PROTAC Development
This compound is a common linker used to synthesize PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1][2] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.
Caption: Logical structure of a PROTAC molecule.
In situ monitoring of the click chemistry step that incorporates the this compound linker is vital for ensuring the successful and efficient synthesis of the final PROTAC molecule. By confirming the complete formation of the triazole linkage, researchers can proceed with confidence to subsequent purification and biological evaluation steps.
In situ monitoring provides indispensable tools for researchers working with this compound. Techniques such as ATR-FTIR, NMR, and Raman spectroscopy offer real-time, quantitative insights into reaction kinetics, conversion rates, and endpoint determination. The implementation of these methods enables robust process control, accelerates development timelines, and ensures the consistent quality of high-value bioconjugates and therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Click Chemistry-Mediated Nanosensors for Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Raman-Based in Situ Monitoring of Changes in Molecular Signatures during Mitochondrially Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. In situ Raman spectroscopy for simultaneous monitoring of multiple process parameters in mammalian cell culture bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jasco-global.com [jasco-global.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 22. enovatia.com [enovatia.com]
- 23. researchgate.net [researchgate.net]
- 24. lcms.cz [lcms.cz]
- 25. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Propargyl-PEG2-OH Conjugated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins conjugated with Propargyl-PEG2-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugated proteins.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Conjugated Protein | Incomplete conjugation reaction. | Optimize reaction conditions (e.g., pH, temperature, reaction time, and reagent stoichiometry). Ensure the protein's reactive groups are accessible. |
| Loss of protein during purification steps. | Minimize the number of purification steps. Optimize buffer conditions at each step to prevent protein precipitation or aggregation. Consider using a purification method with high recovery rates like affinity chromatography if a suitable tag is present. | |
| The propargyl group is unstable under certain conditions. | Avoid harsh pH conditions or strong reducing agents that might compromise the integrity of the propargyl group. | |
| Presence of Unconjugated Protein | Inefficient conjugation reaction. | Increase the molar excess of the this compound reagent. Ensure adequate mixing and incubation time. |
| Co-elution with the conjugated protein. | Employ high-resolution purification techniques. Due to the small size of the PEG2 linker, size exclusion chromatography (SEC) may not provide baseline separation. Ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) are often more effective.[][2] | |
| Presence of Free this compound | Excess reagent used in the conjugation reaction. | This is expected. Use a desalting column or tangential flow filtration (TFF) after the reaction to remove the bulk of the unreacted PEG linker before further purification. SEC is also very effective at removing small molecule reagents.[] |
| Inefficient removal during purification. | Ensure the chosen purification method provides adequate separation between the protein and the small PEG linker. SEC is a primary method for this separation.[] | |
| Poor Resolution in Chromatography | Inappropriate column choice or running conditions. | SEC: Select a resin with an appropriate fractionation range for the size of your protein. The small PEG2 linker will only slightly increase the hydrodynamic radius, so high-resolution media is necessary.[][2] IEX: The PEG linker can shield protein surface charges.[] A shallower gradient and careful pH selection may be needed to resolve conjugated from unconjugated protein. HIC: PEG can interact with HIC media.[] Screen different resins and salt concentrations to optimize separation. |
| Protein aggregation. | Analyze samples by SEC to detect aggregates. If present, consider adding non-ionic detergents or adjusting buffer pH and ionic strength. | |
| Conjugated Protein is Inactive | Modification of critical amino acid residues. | If the conjugation is random, consider site-specific conjugation strategies to protect the active site. |
| Denaturation during purification. | Avoid harsh elution conditions (e.g., extreme pH). Use milder elution methods, such as competitive elution in affinity chromatography or a shallow gradient in IEX.[3] | |
| Difficulty Separating Positional Isomers | Physicochemical properties are very similar. | This is a significant challenge.[] High-performance methods like reversed-phase HPLC (RP-HPLC) or high-resolution IEX may provide some separation, often at an analytical scale.[][2] Preparative separation can be very difficult. |
Frequently Asked Questions (FAQs)
1. What is the first step I should take after my conjugation reaction?
It is highly recommended to perform a buffer exchange step immediately following the conjugation reaction to remove excess, unreacted this compound. This can be achieved using a desalting column, dialysis, or tangential flow filtration (TFF).[] This "clean-up" step prevents the free PEG linker from interfering with subsequent, higher-resolution chromatography steps.
2. Which chromatography method is best for purifying my this compound conjugated protein?
The optimal method depends on the specific properties of your protein. A multi-step approach is often necessary.[4]
-
Size Exclusion Chromatography (SEC): Excellent for removing unreacted PEG linker and for analyzing the presence of aggregates. However, due to the small size of the PEG2 linker, it may not be sufficient to separate the conjugated protein from the unconjugated form.[][2]
-
Ion-Exchange Chromatography (IEX): This is often the method of choice.[5] The attachment of the PEG linker can shield surface charges on the protein, altering its retention time on an IEX column and allowing for separation from the unconjugated form.[][2] It can sometimes even separate species with different numbers of PEG molecules attached.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, making HIC a viable purification option.[] It can be a powerful secondary step after IEX.[6][7]
-
Affinity Chromatography (AC): If your protein has an affinity tag (e.g., His-tag, GST-tag), this is a powerful first capture step to significantly increase purity.[][9] The propargyl group itself can potentially be used as a handle for affinity purification by using a resin functionalized with an azide (B81097) group, enabling capture via a "click" reaction.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is typically used for analytical purposes to assess purity and can separate positional isomers.[][10] Its use in preparative purification can be limited by the use of organic solvents which may denature the protein.
3. How does the this compound linker affect my purification strategy compared to other PEG linkers?
-
Size (PEG2): The very short PEG2 linker means there will be a minimal increase in the hydrodynamic radius of your protein. Therefore, separation from the unconjugated protein based on size alone (SEC) will be challenging and require high-resolution columns.[2]
-
Propargyl Group: This functional group is designed for "click chemistry." It is crucial to use purification conditions (e.g., avoiding certain reactive chemicals) that do not compromise the integrity of this alkyne group if it is intended for subsequent conjugation steps.[11] The presence of this group also opens up the possibility of novel affinity purification strategies.
4. How can I confirm that my protein is successfully conjugated?
Several analytical techniques can be used:
-
SDS-PAGE: You may observe a slight shift in the molecular weight of the conjugated protein compared to the unconjugated form, though the small size of the PEG2 linker might make this difficult to resolve clearly.
-
Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-TOF can be used to determine the precise molecular weight of the conjugated protein, confirming the addition of the this compound moiety.[12]
-
HPLC Analysis: Analytical SEC, IEX, or RP-HPLC can show a shift in the retention time of the conjugated protein compared to the unconjugated starting material.[13]
5. I see multiple peaks in my chromatogram after purification. What could they be?
Multiple peaks could represent:
-
Unconjugated protein
-
Mono-conjugated protein (one this compound molecule per protein)
-
Multi-conjugated protein (more than one PEG linker attached)
-
Positional isomers (PEG linker attached at different sites on the protein)[]
-
Protein aggregates
-
Contaminants from the expression host
Using a combination of analytical techniques, such as SEC-MALS (Multi-Angle Light Scattering) and mass spectrometry, can help identify these different species.
Experimental Protocols & Workflows
General Purification Workflow
A typical purification strategy involves multiple, orthogonal steps to achieve high purity.
Caption: General workflow for the purification of conjugated proteins.
Detailed Protocol: Ion-Exchange Chromatography (IEX)
This protocol provides a general methodology for separating a this compound conjugated protein from its unconjugated form using cation exchange chromatography.
-
Column: Choose a high-resolution cation exchange column (e.g., SP Sepharose HP).
-
Buffer A (Binding Buffer): Select a buffer with a pH at least 0.5-1 unit below the isoelectric point (pI) of the unconjugated protein (e.g., 20 mM MES, pH 6.0).
-
Buffer B (Elution Buffer): Same as Buffer A, but with high salt concentration (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Buffer A.
-
Sample Loading: Load the post-cleanup reaction mixture onto the column at a flow rate recommended by the manufacturer.
-
Wash: Wash the column with 5-10 CVs of Buffer A to remove any unbound material.
-
Elution: Elute the bound proteins using a shallow linear gradient of 0-50% Buffer B over 20-30 CVs. The PEGylated protein is expected to elute earlier (at a lower salt concentration) than the unconjugated protein due to charge shielding by the PEG linker.[][2]
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical HPLC to identify the fractions containing the pure conjugated protein.
Logical Diagram: Troubleshooting Poor IEX Separation
This diagram outlines a decision-making process for troubleshooting poor separation between the conjugated and unconjugated protein during IEX.
Caption: Decision tree for troubleshooting IEX purification.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to remove unreacted Propargyl-PEG2-OH from a reaction mixture
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of PEGylated compounds, with a specific focus on the removal of unreacted Propargyl-PEG2-OH.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the removal of unreacted this compound from your reaction mixture.
Q1: My desired PEGylated product is co-eluting with unreacted this compound during size-exclusion chromatography (SEC). How can I improve the separation?
A1: Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius.[] this compound is a small molecule, and if your product is also relatively small, achieving baseline separation can be challenging. Here are a few troubleshooting steps:
-
Optimize Column and Mobile Phase: Consider using a column with a smaller pore size to better resolve small molecules. Additionally, optimizing the mobile phase composition can sometimes influence the hydrodynamic volume of your molecules and improve separation.
-
Alternative Chromatographic Techniques: SEC may not be the ideal method in this scenario. Techniques that separate based on properties other than size, such as polarity or charge, are likely to be more effective. We recommend exploring Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC).[] RP-HPLC, in particular, is well-suited for separating molecules with different polarities.
-
Consider a Different Purification Strategy: If chromatographic methods are not yielding the desired purity, liquid-liquid extraction or solid-phase extraction (SPE) could be viable alternatives.
Q2: I am trying to remove this compound using liquid-liquid extraction, but I am getting poor separation and losing my product to the aqueous phase. What can I do?
A2: This is a common issue, especially if your desired product has some water solubility. Here’s how you can troubleshoot this:
-
Solvent Selection: The choice of organic solvent is critical. If your product is partitioning into the aqueous phase, try a more nonpolar organic solvent. Conversely, if the unreacted PEG is remaining in the organic phase, a more polar organic solvent might be necessary. Common solvents for extracting organic compounds from aqueous mixtures include ethyl acetate (B1210297), dichloromethane, and chloroform.[2]
-
Salting Out: Adding a salt, such as sodium chloride, to the aqueous phase can decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase. This is known as the "salting-out" effect.
-
pH Adjustment: The solubility of your product may be pH-dependent. Adjusting the pH of the aqueous phase can alter the charge of your molecule and influence its partitioning between the two phases.
-
Multiple Extractions: Performing several extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.
Q3: During solid-phase extraction (SPE), the unreacted this compound is not being retained on the cartridge, and is contaminating my final product. How can I fix this?
A3: This indicates that the interaction between the this compound and the stationary phase of your SPE cartridge is not strong enough. Here are some suggestions:
-
Select the Right Sorbent: For a polar molecule like this compound, a reverse-phase sorbent (like C18) is generally a good choice. The unreacted PEG will have weaker interactions with the stationary phase compared to a more hydrophobic product.
-
Optimize Loading and Washing Conditions: Ensure your sample is loaded onto the conditioned cartridge in a solvent that promotes binding. The wash steps are crucial for removing the weakly bound this compound. You may need to experiment with wash solvents of varying polarities to find the optimal conditions that remove the impurity without eluting your product.
-
Elution Strategy: Use an elution solvent that is strong enough to desorb your product from the sorbent but leaves more strongly bound impurities behind. A step-gradient elution can be effective in separating the product from contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that I should consider for purification?
A1: this compound is a relatively small, polar, and water-soluble molecule. Its key features are the terminal propargyl group, which is moderately hydrophobic, and the hydroxyl group and two ethylene (B1197577) glycol units, which contribute to its hydrophilicity. This amphiphilic nature can sometimes make it challenging to separate from other components in a reaction mixture.[3]
Q2: Which purification method is generally best for removing small, unreacted PEG reagents?
A2: The best method depends on the specific properties of your desired product.
-
For hydrophobic products: Reverse-phase chromatography (RP-HPLC) or reverse-phase solid-phase extraction (RP-SPE) are often very effective.
-
For products with significantly different solubility: Liquid-liquid extraction can be a simple and rapid method.[2]
-
For larger biomolecules (e.g., proteins, peptides): Size-based methods like dialysis or size-exclusion chromatography (SEC) can be effective if the size difference between the product and this compound is substantial.[][4] Ion-exchange chromatography can also be used if the PEGylation shields the protein's surface charges, altering its retention time compared to the unreacted protein.[][5]
Q3: Can I use precipitation to remove unreacted this compound?
A3: Precipitation is generally more effective for removing larger PEG molecules or for precipitating large molecules like proteins and antibodies out of a solution containing PEG.[6][7] For a small molecule like this compound, it is less likely to be an efficient primary method of removal unless your desired product can be selectively precipitated while the unreacted PEG remains in solution.
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate a PEGylated product from unreacted this compound based on differences in polarity.
Methodology:
-
Column Selection: Choose a C18 reverse-phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a small volume of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 100% Mobile Phase B over a suitable time frame (e.g., 30-60 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength for your product.
-
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis and Pooling: Analyze the collected fractions (e.g., by LC-MS) to identify those containing the pure product. Pool the pure fractions and remove the solvent under vacuum.
Protocol 2: Liquid-Liquid Extraction
Objective: To partition the desired product and unreacted this compound between two immiscible liquid phases.
Methodology:
-
Reaction Quenching: Quench the reaction if necessary and remove any solid byproducts by filtration.
-
Solvent Addition: Transfer the reaction mixture to a separatory funnel. Add water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[2] The volume of each solvent should be sufficient to dissolve the respective components.
-
Extraction: Stopper the funnel and shake vigorously, venting periodically to release pressure. Allow the layers to separate completely.
-
Phase Separation: Drain the lower layer. If your product is in the organic layer, collect the upper layer. If your product is in the aqueous layer, collect the lower layer (this will depend on the relative densities of the solvents).
-
Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent to maximize the recovery of the product.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Quantitative Data Summary
The efficiency of each purification method can vary significantly depending on the specific characteristics of the desired product. The following table provides a general comparison.
| Purification Method | Typical Recovery of Desired Product | Typical Purity Achieved | Key Considerations |
| RP-HPLC | 70-95% | >98% | High resolution, suitable for high purity requirements. Can be time-consuming and requires specialized equipment. |
| Liquid-Liquid Extraction | 80-99% | 85-95% | Fast and simple for initial cleanup. Purity may be lower, and emulsions can sometimes form.[2] |
| Solid-Phase Extraction (SPE) | 85-98% | 90-98% | Faster than HPLC, good for sample cleanup and moderate purity requirements. Sorbent and solvent selection are critical. |
| Size-Exclusion Chromatography (SEC) | 80-95% | Variable | Effective only if there is a significant size difference between the product and this compound.[][4] |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for RP-HPLC purification.
References
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Preventing Aggregation of Propargyl-PEG2-OH Bioconjugates
Welcome to the technical support center for Propargyl-PEG2-OH bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting aggregation during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker molecule. It contains a propargyl group (a terminal alkyne), a short diethylene glycol (PEG2) spacer, and a hydroxyl group (-OH). Its primary application is in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The terminal alkyne is used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently connect it to azide-containing molecules.[1][2] The PEG spacer enhances solubility and provides flexibility to the linked molecules.
Q2: What is bioconjugate aggregation and why is it a significant problem?
Bioconjugate aggregation is the process where individual conjugate molecules clump together to form larger, often insoluble, clusters.[3] This is a critical issue in drug development because aggregation can lead to:
-
Reduced Therapeutic Efficacy: Aggregates may have lower biological activity as the active sites can be obscured.[4]
-
Increased Immunogenicity: The human immune system can recognize aggregates as foreign bodies, potentially triggering an adverse immune response.[4]
-
Altered Pharmacokinetics: Aggregation changes the size and properties of the therapeutic, leading to faster clearance from the body and reduced drug exposure.[5]
-
Manufacturing and Stability Issues: Aggregation can cause precipitation, making purification, formulation, and storage challenging.[3]
Q3: What are the common causes of aggregation when using this compound?
Aggregation during bioconjugation with this compound can be triggered by several factors:
-
Hydrophobic Interactions: The propargyl group and the molecule it's being conjugated to can have hydrophobic regions that tend to associate in aqueous solutions to minimize contact with water.[3]
-
Reaction Conditions: Suboptimal pH, high temperature, or incorrect ionic strength can destabilize the protein or biomolecule, exposing hydrophobic cores and leading to aggregation.[4]
-
High Reagent Concentration: A high concentration of the bioconjugate or the PEG linker can increase the likelihood of intermolecular interactions and aggregation.[6]
-
Copper Catalyst (in CuAAC): The copper catalyst used in click chemistry can sometimes interact with proteins, leading to denaturation and aggregation.
-
Purification and Storage: The methods used for purification (e.g., dialysis, chromatography) and subsequent storage conditions can introduce stress that induces aggregation.[4]
Troubleshooting Guide
Problem: I am observing cloudiness, precipitation, or visible aggregates in my reaction mixture. What are the first steps I should take?
This is a clear indication of significant aggregation. The primary goal is to identify the cause and optimize the protocol. The following workflow provides a systematic approach to troubleshooting this issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
Propargyl-PEG2-OH and Conjugates: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Propargyl-PEG2-OH and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its conjugates?
A1: The main stability concerns for this compound and its conjugates revolve around the potential for degradation of the polyethylene (B3416737) glycol (PEG) backbone and the reactivity of the terminal propargyl and hydroxyl groups. The PEG chain is susceptible to oxidative degradation, while the propargyl group can also undergo oxidation.[1] Additionally, if the hydroxyl group is used to form an ester linkage in a conjugate, this bond can be susceptible to hydrolysis.[2]
Q2: How should I store this compound to ensure its stability?
A2: For long-term stability, this compound should be stored at -20°C.[3] Some suppliers recommend even lower temperatures, such as -80°C, for extended storage of several months.[4] It is also advisable to protect the compound from light and to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5][6] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[3]
Q3: What factors can lead to the degradation of my this compound conjugate in an aqueous solution?
A3: Several factors can contribute to the degradation of this compound conjugates in aqueous solutions:
-
pH: Extreme pH values can accelerate the hydrolysis of certain linkage chemistries, particularly ester bonds.[2]
-
Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.[5][6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative cleavage of the PEG chain.[5][6]
-
Light: Exposure to light, especially UV light, can generate free radicals that promote oxidation.[5]
-
Metal Ions: Trace amounts of transition metal ions can catalyze oxidative degradation.
Q4: Can enzymes in my experimental system degrade this compound or its conjugates?
A4: While the ether bonds in the PEG backbone are generally considered to be resistant to enzymatic cleavage, some studies have reported the existence of bacterial enzymes capable of degrading PEG.[7] However, this is not a common concern in typical mammalian cell culture or in vivo systems. If your conjugate includes a linker with known enzymatic cleavage sites (e.g., a peptide or an ester), then degradation is more likely to occur at that specific site.
Q5: My click chemistry reaction with a this compound conjugate is failing. Could this be a stability issue?
A5: Yes, it is possible. If the propargyl group has degraded, for instance through oxidation, it will no longer be able to participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It is recommended to use freshly prepared or properly stored this compound conjugates for click chemistry reactions.
Troubleshooting Guides
Problem 1: Loss of biological activity of a this compound conjugate over time.
| Potential Cause | Suggested Solution |
| Degradation of the PEG linker | 1. Analyze the integrity of the conjugate using SDS-PAGE or size-exclusion chromatography (SEC-HPLC). A shift in molecular weight or the appearance of new peaks may indicate degradation. 2. Assess the stability of the unconjugated parent molecule under the same experimental conditions to rule out its instability. |
| Hydrolysis of the linkage | If your conjugate was formed via an ester linkage, consider adjusting the pH of your solution to be closer to neutral (pH 6.5-7.5). |
| Oxidation of the conjugate | 1. De-gas all buffers to remove dissolved oxygen. 2. Consider adding a chelating agent like EDTA to your buffers to scavenge trace metal ions that can catalyze oxidation. 3. Protect your conjugate from light by using amber vials or wrapping containers in foil. |
Problem 2: Appearance of unexpected peaks in HPLC analysis of a this compound conjugate.
| Potential Cause | Suggested Solution |
| Oxidative degradation of the PEG chain | 1. Prepare fresh solutions using de-gassed buffers. 2. Store stock solutions under an inert atmosphere (argon or nitrogen). 3. Analyze a control sample of the this compound linker to see if the impurity is present there. |
| Hydrolysis of the conjugate linkage | 1. Analyze the sample immediately after preparation. 2. If hydrolysis is suspected, perform a time-course study at different pH values to confirm. |
| Aggregation of the conjugate | 1. Use SEC-HPLC to differentiate between degradation products and aggregates. 2. Optimize buffer conditions (e.g., ionic strength, pH) to minimize aggregation. |
Problem 3: Inconsistent results in conjugation or "click" reactions.
| Potential Cause | Suggested Solution |
| Degradation of the propargyl group | 1. Use freshly prepared or recently purchased this compound. 2. Confirm the integrity of the propargyl group using techniques like NMR or mass spectrometry if possible. |
| Impurities in the this compound reagent | 1. Check the certificate of analysis for the purity of the reagent. 2. Consider purifying the this compound if impurities are suspected. |
| Reaction conditions | 1. Optimize the click chemistry reaction conditions (e.g., copper source, ligand, reducing agent, temperature). 2. Ensure all reagents are of high quality and free of contaminants that could interfere with the reaction. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a this compound Conjugate
This protocol is designed to assess the stability of a this compound conjugate under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Prepare the this compound conjugate in the desired aqueous buffer formulation.
-
Aliquoting: Divide the sample into several aliquots in amber vials to protect from light.
-
Storage Conditions: Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove an aliquot from each temperature condition.
-
Analysis: Analyze the samples for degradation using appropriate analytical techniques:
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To detect aggregation or fragmentation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To detect smaller degradation products or changes in hydrophobicity.
-
Mass Spectrometry (MS): To identify the mass of degradation products.
-
-
Data Comparison: Compare the results over time and across different temperature conditions to assess the stability of the conjugate.
Protocol 2: Assessing pH Stability of a this compound Conjugate
This protocol helps determine the stability of a conjugate across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7.4, 8, and 9).
-
Sample Incubation: Dilute the this compound conjugate into each buffer and incubate at a constant temperature (e.g., 37°C).
-
Time Points: Collect aliquots from each pH condition at various time points (e.g., 0, 24, 48, and 72 hours).
-
Analysis: Analyze the samples using RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Kinetic Analysis: Plot the percentage of intact conjugate versus time for each pH to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound conjugates.
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Propargyl-PEG2-OH in Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Propargyl-PEG2-OH in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioconjugation?
This compound is a bifunctional linker containing a terminal alkyne group (propargyl) and a hydroxyl group (-OH) connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in bioconjugation, most commonly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1] This reaction allows for the stable and specific ligation of the propargyl group to an azide-modified biomolecule, forming a triazole linkage.
Q2: What are the main advantages of using a PEG spacer in this linker?
The PEG spacer enhances the solubility and biocompatibility of the linker and the resulting conjugate.[2][3] It also provides a flexible chain that can improve the pharmacokinetic properties of therapeutic molecules and reduce steric hindrance between the conjugated partners.
Q3: Can the hydroxyl group of this compound participate in side reactions?
Under standard CuAAC conditions (neutral to slightly basic pH), the terminal hydroxyl group is generally unreactive. However, under conditions designed to activate hydroxyl groups, it could potentially be a site for unintended modifications.
Q4: How stable is the propargyl group under typical bioconjugation conditions?
The terminal alkyne of the propargyl group is relatively stable under physiological conditions. However, it can undergo side reactions, particularly in the presence of copper catalysts or strong nucleophiles.
Q5: How should I store this compound?
For long-term storage, it is recommended to store this compound at -20°C to -80°C to prevent degradation.[1] For short-term use, refrigeration at 2-8°C is acceptable. It is advisable to store it under an inert atmosphere to minimize oxidation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Bioconjugate
Low or no yield of the desired PEGylated product is a common issue. The following sections outline potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Copper Catalyst | The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. - Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) in excess (e.g., 5-10 fold molar excess over copper). - Degas all buffers and solutions to remove oxygen. - Consider using a Cu(I)-stabilizing ligand such as THPTA or TBTA.[4][5] |
| Suboptimal Reaction pH | The efficiency of CuAAC is pH-dependent. The optimal pH range is typically between 7 and 8.5.[6] Deviations from this range can lead to reduced reaction rates. |
| Reagent Purity and Integrity | Impurities in this compound, the azide-containing biomolecule, or other reagents can inhibit the reaction. - Verify the purity of all reagents using appropriate analytical methods (e.g., NMR, Mass Spectrometry). - Ensure that the azide-functionalized biomolecule was successfully prepared and purified. |
| Steric Hindrance | Bulky groups near the alkyne or azide (B81097) can impede the reaction. - Consider using a longer PEG linker to increase the distance between the reactive groups and the biomolecules. |
| Insufficient Reaction Time or Temperature | While click chemistry is generally fast, complex biomolecules may require longer reaction times. - Increase the reaction time and monitor the progress by a suitable analytical technique (e.g., SDS-PAGE, HPLC). - Gently increasing the temperature (e.g., to 37°C) may improve the yield, but be mindful of the stability of your biomolecule. |
Experimental Protocol: Optimizing CuAAC Reaction Conditions
-
Reagent Preparation:
-
Prepare a stock solution of your azide-modified biomolecule in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO or the same buffer.
-
Prepare a fresh stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup (Example):
-
In a microcentrifuge tube, combine the azide-biomolecule (1 equivalent) and this compound (1.5-3 equivalents).
-
Add the THPTA ligand solution (5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (e.g., 50-250 µM final concentration).
-
Initiate the reaction by adding the sodium ascorbate solution (5-10 equivalents relative to CuSO₄).
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
-
Analysis:
-
Analyze the reaction mixture using SDS-PAGE, HPLC, or mass spectrometry to determine the extent of conjugation.
-
Issue 2: Observation of Unexpected Side Products
The appearance of unexpected peaks in mass spectrometry or chromatography can indicate the formation of side products.
1. Homodimerization (Glaser Coupling)
A common side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne of this compound, leading to the formation of a diyne-linked dimer.[7][8] This is often referred to as the Glaser coupling.
Quantitative Data on Homodimerization
| Condition | Effect on Dimer Formation | Reference |
| High Copper Concentration | Increased copper concentration can promote Glaser coupling. | [7] |
| Presence of Oxygen | Oxygen acts as an oxidant, facilitating the homodimerization. | [9] |
| Insufficient Reducing Agent | A low concentration of reducing agent (e.g., sodium ascorbate) relative to Cu(II) can lead to a higher proportion of the active Cu(I) being oxidized to Cu(II), which can participate in the Glaser coupling. | [5] |
Troubleshooting Homodimerization
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.
-
Maintain a Reducing Environment: Ensure a sufficient excess of sodium ascorbate.
-
Degas Solutions: Thoroughly degas all buffers and reagent solutions to minimize oxygen content.
-
Use a Ligand: Chelating ligands like THPTA can help stabilize Cu(I) and disfavor the homodimerization pathway.
2. Reaction with Nucleophilic Amino Acid Residues
The terminal alkyne of the propargyl group can be susceptible to nucleophilic attack by certain amino acid side chains, most notably the thiol group of cysteine.[10][11]
Potential Side Reactions with Amino Acids
| Amino Acid | Potential Reaction | Notes |
| Cysteine (thiol group) | Nucleophilic addition to the alkyne, forming a thioether linkage. | This reaction is more likely to occur if the cysteine is in a highly nucleophilic environment, such as the active site of an enzyme.[10] |
| Lysine (amine group) | Generally less reactive with terminal alkynes under typical bioconjugation conditions. | |
| Histidine (imidazole group) | Can act as a ligand for copper, potentially influencing the reaction, but direct reaction with the alkyne is less common. |
Troubleshooting Reactions with Nucleophiles
-
Protect Reactive Thiols: If your biomolecule has free cysteine residues that are not the target of conjugation, consider protecting them with a reversible blocking agent prior to the CuAAC reaction.
-
pH Control: The nucleophilicity of the thiol group is pH-dependent. Lowering the pH (e.g., to 6.5-7.0) can reduce the reactivity of the thiolate anion, though this may also slow down the desired CuAAC reaction.
Experimental Protocol: Detecting Side Products by Mass Spectrometry
-
Sample Preparation: After the bioconjugation reaction, purify the protein conjugate to remove excess reagents.
-
Intact Mass Analysis:
-
Perform mass spectrometry (e.g., ESI-TOF or MALDI-TOF) on the intact protein conjugate.
-
Look for mass additions corresponding to the expected this compound moiety.
-
Search for unexpected mass additions, such as the mass of the homodimerized linker or multiple linker additions to the protein.
-
-
Peptide Mapping:
-
Digest the purified protein conjugate with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify peptides that have been modified with the this compound linker.
-
Search for peptides with unexpected modifications, such as those indicating reaction with cysteine or other residues.
-
Issue 3: Degradation of the this compound Linker
The ether linkages within the PEG chain can be susceptible to hydrolysis under certain conditions, although they are generally stable.
Potential Degradation Pathways
-
Hydrolysis: Prolonged exposure to strongly acidic or basic conditions can lead to the cleavage of the ether bonds in the PEG spacer. However, under the typical pH range for bioconjugation (pH 6.5-8.5), this is generally not a significant issue.
-
Oxidation: In the presence of reactive oxygen species (ROS), which can be generated during CuAAC reactions, the PEG chain can undergo oxidative degradation.
Troubleshooting Linker Degradation
-
Control Reaction Time and pH: Avoid unnecessarily long reaction times and extreme pH values.
-
Minimize ROS Generation: Use a Cu(I)-stabilizing ligand and degas all solutions to minimize the generation of reactive oxygen species.
-
Proper Storage: Store the this compound reagent as recommended to prevent degradation before use.
Analytical Methods for Detecting Degradation
-
Mass Spectrometry: Can be used to identify smaller PEG fragments or oxidized forms of the linker in the reaction mixture.
-
NMR Spectroscopy: Can be used to assess the purity and integrity of the starting this compound reagent.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. sciex.com [sciex.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. confluore.com.cn [confluore.com.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Propargyl-PEG2-OH labeling
Welcome to the technical support center for Propargyl-PEG2-OH labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling reactions, which typically involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
Issue 1: Low or No Product Formation
Question: I am seeing very low or no yield of my desired PEGylated product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation in a CuAAC reaction can stem from several factors related to the catalyst, reactants, or reaction conditions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalytic species is Copper(I) (Cu(I)).[1] If starting with a Copper(II) (Cu(II)) salt (e.g., CuSO₄), ensure a fresh and sufficient amount of a reducing agent, like sodium ascorbate (B8700270), is used to generate Cu(I) in situ.[2][3] An old or oxidized sodium ascorbate solution will be ineffective.[4] |
| Oxygen Interference | The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[5] Degas your reaction mixture and solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the copper catalyst.[5] Maintain the reaction under an inert atmosphere. |
| Insufficient Catalyst or Ligand | The concentration of the copper catalyst can be critical. For bioconjugation, copper concentrations are typically in the micromolar range (50-100 µM).[2] A copper-stabilizing ligand is crucial to prevent catalyst degradation and enhance reaction efficiency.[1] Use a water-soluble ligand like THPTA or BTTAA, typically at a 5:1 ratio to the copper catalyst.[2][5] |
| Impure or Degraded Reactants | Verify the purity of your this compound and your azide-containing molecule using methods like NMR or mass spectrometry. Impurities can inhibit the reaction.[5] Ensure proper storage of this compound, which should be kept in a dark, inert atmosphere at room temperature.[6] |
| Low Reactant Concentration | The rate of the CuAAC reaction is dependent on the concentration of the reactants.[5] If working with very dilute samples, consider concentrating your reactants if possible without causing precipitation. |
| Suboptimal pH | For bioconjugation reactions, the pH of the reaction buffer is important. A pH range of 7-9 is commonly used.[3] While a slightly basic pH can increase the rate, it may also lead to hydrolysis of ester groups if present.[3] |
| Steric Hindrance | The accessibility of the alkyne and azide (B81097) groups can impact reaction efficiency. If these groups are sterically hindered within your molecules, the reaction may proceed slowly or not at all. Consider redesigning your linker or substrate if this is a persistent issue. |
Issue 2: Product Precipitation During Reaction or Purification
Question: My labeled product is precipitating out of solution. How can I prevent this?
Answer: Precipitation during or after the labeling reaction is often due to changes in the physicochemical properties of the molecule upon PEGylation.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Altered Solubility | You are modifying the properties of your molecule by adding the this compound linker.[7] This can alter its solubility profile, sometimes leading to aggregation and precipitation, especially if multiple labels are attached.[7] |
| Aggregation | PEGylation can sometimes lead to aggregation, especially at high concentrations.[3] To mitigate this, you can try adjusting the pH or ionic strength of the buffer, lowering the reaction temperature, or reducing the concentration of your reactants.[3] |
| Solvent Mismatch | The optimal solvent for your starting material may not be ideal for the PEGylated product. Consider using a co-solvent system or a different buffer to maintain solubility throughout the reaction and purification process. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in labeling?
A1: this compound is a bifunctional linker molecule. It contains a terminal alkyne group (propargyl) and a hydroxyl group (-OH) connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[8][9] The alkyne group allows for highly specific and efficient "click chemistry" reactions (CuAAC) with azide-containing molecules.[8][10] The PEG chain enhances hydrophilicity and biocompatibility, which can improve the solubility and pharmacokinetic properties of the labeled molecule.[11]
Q2: What are the key components of a this compound labeling reaction using CuAAC?
A2: A typical CuAAC reaction for bioconjugation includes:
-
This compound-modified molecule (containing the alkyne).
-
Azide-functionalized molecule (the labeling partner).
-
A Copper(I) source , often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent like sodium ascorbate to convert Cu(II) to the active Cu(I) state.[2]
-
A copper-chelating ligand , such as THPTA, to stabilize the Cu(I) catalyst and improve reaction kinetics.[2]
-
An aqueous buffer system, typically at a neutral to slightly basic pH.[3]
Q3: How can I purify my this compound labeled product?
A3: The choice of purification method depends on the properties of your labeled molecule. Common techniques for purifying PEGylated proteins and other biomolecules include:
-
Size Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated product from smaller unreacted reagents like the PEG linker and catalyst.[][13]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation from the unlabeled protein.[][13]
-
Hydrophobic Interaction Chromatography (HIC): This technique can be a useful secondary purification step to separate PEGylated species.[][14]
-
Reverse Phase Chromatography (RPC/RP-HPLC): Often used for analytical scale separation and can be effective for purifying smaller molecules and peptides.[]
Q4: Can the PEG chain in this compound cause any issues in biological systems?
A4: While PEG is generally considered biocompatible and is used to reduce immunogenicity, there are reports of immune responses against PEG itself.[15][16] Pre-existing anti-PEG antibodies in some individuals can lead to accelerated clearance of PEGylated therapeutics or, in rare cases, hypersensitivity reactions.[15][17]
Experimental Protocols
Standard Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the bioconjugation of an azide-containing molecule to a this compound-modified substrate. Optimization may be required for specific applications.
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule and the propargyl-functionalized molecule in a suitable aqueous buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.4).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in deionized water (e.g., 20 mM).
-
A water-soluble ligand (e.g., THPTA) in deionized water (e.g., 100 mM).
-
Sodium ascorbate in deionized water (e.g., 1 M). Prepare this solution immediately before use as it is prone to oxidation.[5]
-
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and alkyne reactants.
-
To prevent oxidation of the Cu(I) catalyst, degas the solution by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.[5]
-
Add the ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically 50-100 µM for bioconjugation.[2] The ligand should be in at least a 5-fold excess relative to the copper.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 10-fold excess of ascorbate to copper is often used.[3]
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.[5]
-
Once the reaction is complete, the copper catalyst can be removed by chelation with EDTA, followed by purification of the product.[5]
-
Visualizations
Caption: Workflow for a typical CuAAC experiment.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 7218-43-1 [sigmaaldrich.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 11. nbinno.com [nbinno.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 16. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 17. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for Propargyl-PEG2-OH click chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection and optimization in Propargyl-PEG2-OH click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the click chemistry reaction with this compound?
A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction.[1] It facilitates the formation of a copper acetylide intermediate with the terminal alkyne of this compound, which then readily reacts with an azide (B81097) to form a stable triazole ring.[1] The uncatalyzed reaction is significantly slower and often results in a mixture of products.[1][2]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state in the presence of oxygen.[3][4] Therefore, it is common practice to generate Cu(I) in situ from a more stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate (B8700270).[2][5] This ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction.[6]
Q3: What is the purpose of the PEG2 linker in this compound?
A3: The short polyethylene (B3416737) glycol (PEG) spacer in this compound serves multiple functions. It can increase the water solubility of the molecule and the resulting conjugate.[7][8] The linker also provides flexibility and reduces steric hindrance, which can improve the accessibility of the alkyne group for the click reaction.[7]
Q4: Can I perform this reaction without a copper catalyst?
A4: Yes, copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[7][9] This method utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne like the one in this compound.[10] SPAAC is advantageous in biological systems where the cytotoxicity of copper is a concern.[9][11] However, for this compound, a copper catalyst is necessary for an efficient reaction.
Troubleshooting Guide
Low or No Product Yield
Problem: My click reaction with this compound is resulting in a low yield or no product at all.
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. The following diagram and table provide a systematic approach to troubleshooting low-yield reactions.
Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.
| Potential Cause | Recommended Solution | Citation |
| Inactive Copper Catalyst | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen. Ensure you are using a fresh solution of a reducing agent like sodium ascorbate. Degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. | [3][5][6] |
| Ligand Issues | A ligand is crucial to stabilize the Cu(I) catalyst. For aqueous reactions, water-soluble ligands like THPTA or BTTAA are recommended. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction. | [6][10] |
| Impure Reagents or Solvents | The purity of your azide, this compound, and solvents can significantly impact the reaction. Use high-purity reagents and solvents. If impurities are suspected, consider purifying your starting materials. | [6] |
| Incorrect Reagent Stoichiometry | The ratio of your azide and alkyne is crucial. While a 1:1 ratio is often used, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can drive the reaction to completion. | [6] |
| Substrate-Specific Issues | Steric hindrance around the azide or alkyne can slow down the reaction. Functional groups on your substrates, such as thiols, can interact with the copper catalyst and inhibit the reaction. For sterically hindered substrates, you may need to increase the reaction time or temperature. If your substrate contains copper-coordinating groups, increasing the concentration of the copper-ligand complex may help. | [6][12] |
| Suboptimal Reaction Conditions | The choice of solvent can affect reactant solubility and reaction rate. Common solvents include t-BuOH/water, DMF, and DMSO. The optimal pH range is generally between 4 and 12. For sterically hindered substrates, gentle heating (e.g., 40-60 °C) can improve yields. | [5][12] |
Presence of Side Products
Problem: My reaction is producing significant side products.
| Potential Cause | Recommended Solution | Citation |
| Alkyne Homocoupling (Glaser Coupling) | This can occur in the presence of oxygen. Ensure thorough deoxygenation of the reaction mixture. Using a slight excess of the reducing agent and a stabilizing ligand can also minimize this side reaction. | [2] |
| Oxidative Damage to Biomolecules | The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules. Use a protective, water-soluble ligand like THPTA. Adding a scavenger like aminoguanidine (B1677879) can also prevent oxidative damage. | [7][13] |
Catalyst System Comparison
The choice of catalyst system can significantly impact the efficiency of the click reaction. Below is a summary of common catalyst systems. Due to a lack of specific comparative studies for this compound, this table presents generally effective systems for CuAAC reactions.
| Copper Source | Reducing Agent | Ligand | Typical Solvent(s) | Key Advantages | Considerations |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | Water, t-BuOH/water, PBS | Excellent for aqueous/biological samples, ligand protects biomolecules. | Prepare sodium ascorbate solution fresh. |
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | DMF, DMSO, t-BuOH/water | Highly effective, well-established system. | TBTA has lower water solubility than THPTA. |
| CuI or CuBr | None (Cu(I) source) | None or Ligand | Organic Solvents (e.g., THF, DMF) | Simple setup, no reducing agent needed. | Cu(I) salts are less stable and more sensitive to oxidation. |
| Copper wire/nanoparticles | None/Sodium Ascorbate | None | Various | Heterogeneous catalyst, easy to remove. | May have different kinetics, potential for leaching. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Aqueous Solution
This protocol is a general guideline and may require optimization for your specific azide.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer (e.g., PBS) or water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of your azide in a suitable solvent.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.[1]
-
Prepare a 100 mM stock solution of THPTA in water.[1]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[1]
-
-
Catalyst Premix:
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a final copper concentration of 0.1 mM, you would typically use a 5-fold excess of ligand (0.5 mM final concentration).[14]
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound (1.0 equivalent) and the azide-containing molecule (1.1-2.0 equivalents) in the degassed buffer or water.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. Gentle mixing is recommended.[1]
-
Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the copper catalyst can be removed by using a chelating resin or by extraction.
-
Purify the product using an appropriate method, such as column chromatography or HPLC.
-
Protocol 2: CuAAC in Organic Solvents
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., DMF, THF/water)
Procedure:
-
Reactant Preparation:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent.[5]
-
-
Inert Atmosphere:
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[5]
-
-
Catalyst Addition:
-
Reaction and Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.[1]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
-
Visualizations
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing Propargyl-PEG2-OH Linker for ADC Efficacy
Welcome to the technical support center for the optimization of Propargyl-PEG2-OH linkers in Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in an ADC?
A1: The this compound linker is a short, hydrophilic spacer that connects the antibody to the cytotoxic payload.[1][2] Its primary roles are to:
-
Provide a stable connection: The propargyl group allows for a stable covalent bond to be formed with an azide-modified payload or antibody through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").[3][4]
-
Introduce a minimal hydrophilic spacer: The PEG2 component increases the overall hydrophilicity of the ADC, which can help to mitigate aggregation caused by hydrophobic payloads and improve pharmacokinetics.[1][]
-
Act as a non-cleavable linker: Typically, this linker is non-cleavable, meaning the payload is released upon lysosomal degradation of the antibody.[3][4]
Q2: What are the potential advantages of using a short PEG linker like PEG2?
A2: While longer PEG chains can significantly improve pharmacokinetics, short linkers like PEG2 may offer certain advantages:[1]
-
Potentially higher in vitro potency: Shorter linkers can sometimes lead to more efficient payload release or interaction with its intracellular target, resulting in higher potency in cell-based assays.[1]
-
Simpler synthesis and characterization: ADCs with shorter linkers can be less complex to synthesize and characterize analytically.
Q3: What are the common challenges associated with using a short, non-cleavable linker like this compound?
A3: Researchers may encounter the following challenges:
-
Suboptimal Pharmacokinetics: Short PEG linkers may not be sufficient to overcome the rapid clearance of hydrophobic ADCs, leading to a shorter plasma half-life.[1][6]
-
Increased Aggregation: For highly hydrophobic payloads, a PEG2 linker might not provide enough hydrophilicity to prevent aggregation, which can lead to manufacturing issues and reduced efficacy.[7][8]
-
Limited "Bystander Effect": Non-cleavable linkers generally restrict the payload to the target cell, limiting the killing of adjacent antigen-negative tumor cells (the "bystander effect").[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the development and evaluation of ADCs utilizing a this compound linker.
| Observed Problem | Potential Cause | Suggested Solution |
| Low ADC therapeutic index (narrow therapeutic window) | The ADC exhibits toxicity in non-target tissues. | - Confirm target antigen expression is highly specific to tumor cells with minimal expression in healthy tissues.[10][11] - The payload may be prematurely released. Although the linker is non-cleavable, antibody degradation in healthy tissues could occur. Consider a different payload or antibody target.[2][7] |
| High variability in in vitro cytotoxicity assay results | Inconsistent cell plating or reagent addition. Cell line instability or heterogeneity. | - Ensure uniform cell seeding density and consistent pipetting techniques.[12] - Perform cell line authentication and check for mycoplasma contamination. Consider single-cell cloning to obtain a homogenous population.[13] |
| ADC shows good in vitro potency but poor in vivo efficacy | Rapid clearance of the ADC due to the short PEG2 linker.[1][6] Insufficient ADC accumulation in the tumor. | - Evaluate the pharmacokinetics of the ADC. Consider increasing the PEG length (e.g., PEG4, PEG8) to improve half-life.[14] - Assess tumor penetration and biodistribution using radiolabeled or fluorescently tagged ADCs.[15] |
| ADC aggregation during synthesis or storage | The hydrophobic payload is not sufficiently shielded by the short PEG2 linker.[7][8] | - Optimize the formulation buffer, including pH and excipients. - Consider re-engineering the ADC with a longer, more hydrophilic PEG linker.[] - Evaluate different conjugation sites on the antibody that may better accommodate the linker-payload. |
| Low drug-to-antibody ratio (DAR) after conjugation | Steric hindrance from the antibody structure near the conjugation site. Inefficient click chemistry reaction. | - If using cysteine conjugation, ensure complete reduction of the disulfide bonds.[] - Optimize click chemistry reaction conditions (catalyst, temperature, time). - Consider using a different conjugation site on the antibody. |
Experimental Protocols
General Protocol for ADC Synthesis via Click Chemistry
This protocol outlines a general procedure for conjugating an azide-modified payload to an antibody containing a propargyl group introduced via the this compound linker.
Materials:
-
Antibody modified with this compound
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units
Procedure:
-
Prepare a stock solution of the antibody in PBS.
-
Prepare stock solutions of the azide-payload, CuSO4, THPTA, and sodium ascorbate in an appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the antibody solution with the azide-payload.
-
Premix CuSO4 and THPTA in a separate tube before adding to the antibody-payload mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purify the resulting ADC using a desalting column or centrifugal filtration to remove excess reagents.
-
Characterize the ADC to determine DAR, purity, and aggregation levels using techniques like hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an ADC on target and non-target cell lines.[9][13]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC constructs with varying linker lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12][17]
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the payload's mechanism of action.[9]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values for each ADC construct.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Hypothetical Data)
| Linker | Plasma Half-life (hours) | Clearance (mL/hr/kg) | Tumor Accumulation (%ID/g at 24h) |
| This compound | 150 | 0.8 | 15 |
| Propargyl-PEG4-OH | 200 | 0.6 | 20 |
| Propargyl-PEG8-OH | 250 | 0.4 | 25 |
Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy (Hypothetical Data)
| Linker | In Vitro IC50 (nM) | Tumor Growth Inhibition (%) |
| This compound | 0.5 | 45 |
| Propargyl-PEG4-OH | 1.2 | 65 |
| Propargyl-PEG8-OH | 2.5 | 80 |
Visualizations
Caption: General mechanism of action for a non-cleavable ADC.
Caption: Troubleshooting workflow for poor ADC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 11. Breaking Barriers in Antibody-Drug Conjugates (ADCs) Development [mabion.eu]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. blog.td2inc.com [blog.td2inc.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Quenching Strategies for Propargyl-PEG2-OH Reactions
Welcome to the Technical Support Center for quenching strategies in reactions involving Propargyl-PEG2-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting and optimizing your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in chemical reactions?
This compound is a hydrophilic linker commonly used in bioconjugation and drug discovery. Its terminal alkyne group makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage of the PEG linker to molecules containing an azide (B81097) group, such as proteins, peptides, or other small molecules.
Q2: What are the main species that need to be "quenched" or removed after a reaction with this compound?
In a typical CuAAC reaction, the primary components to be removed or neutralized post-reaction are:
-
The Copper Catalyst: Copper ions, particularly Cu(I), are often cytotoxic and can interfere with downstream applications. Efficient removal is critical.[1]
-
Excess Reactants: Unreacted this compound (alkyne) or the corresponding azide-containing molecule may need to be removed to ensure the purity of the final conjugate.
-
Ligands and Reducing Agents: Ligands used to stabilize the Cu(I) catalyst (e.g., THPTA, TBTA) and reducing agents (e.g., sodium ascorbate) also need to be cleared from the final product.
Q3: Is it necessary to chemically quench the unreacted propargyl group of this compound?
Direct chemical quenching of the terminal alkyne is not a common practice in standard CuAAC workup procedures. The unreacted this compound is typically removed during the purification of the final product. However, if the presence of a terminal alkyne in the final product is a concern for downstream applications, scavenger resins can be employed.
-
Alkyne Scavenger Resins: These are solid-supported reagents that selectively react with and remove excess alkynes from the reaction mixture.[2]
Q4: What are the common side reactions to be aware of?
A common side reaction in CuAAC is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne (this compound in this case).[3] This can be minimized by ensuring a sufficient excess of the reducing agent, such as sodium ascorbate, is present throughout the reaction.[4]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Conjugate
| Potential Cause | Recommended Solution |
| Inactivation of Copper Catalyst | The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Degassing the reaction mixture can also help to minimize oxidation. |
| Poor Quality of Reagents | Use high-purity this compound and azide-containing molecules. Impurities can inhibit the catalyst. |
| Suboptimal Reaction Conditions | Optimize the pH (typically between 4 and 12 for CuAAC), temperature, and solvent.[4] For bioconjugations, a pH of 7-9 is common. |
| Steric Hindrance | If the azide or alkyne is sterically hindered, the reaction rate may be slow. Consider increasing the reaction time or temperature. |
Problem 2: Residual Copper Contamination in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient Removal Method | A single purification method may not be sufficient. A combination of techniques, such as chelation followed by filtration or dialysis, can be more effective. |
| Product Chelation | The product itself may chelate copper, making it difficult to remove. In such cases, using a strong chelating agent like EDTA or a specialized copper scavenger resin is recommended. |
| Incomplete Complexation | Ensure an excess of the chelating agent is used to drive the complexation of all copper ions. The pH of the solution can also affect the efficiency of chelation by agents like EDTA.[1] |
Quenching and Purification Strategies
The primary goal of the quenching and workup procedure in a CuAAC reaction is the efficient removal of the copper catalyst. Several methods are available, and the choice often depends on the nature of the product (e.g., small molecule vs. large biomolecule) and its solubility.
Data on Copper Removal Efficiency
| Method | Description | Reported Efficiency | Considerations |
| Chelation with EDTA | Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that forms a water-soluble complex with copper ions, which can then be removed by aqueous extraction or dialysis.[5][6] | Can reduce copper levels significantly, but may require multiple washes or prolonged dialysis for complete removal. | The pH of the solution can impact EDTA's chelation efficiency. Not suitable for products that are sensitive to aqueous conditions. |
| Solid-Phase Scavengers | These are resins functionalized with groups that have a high affinity for copper, such as thiourea (B124793) (e.g., SiliaMetS Thiourea).[1] The resin is stirred with the reaction mixture and then filtered off. | High efficiency, often leading to very low residual copper levels. A study reported high yields of the final product after using SiliaMetS Thiourea for copper removal.[1] | Can be more expensive than simple chelation. The kinetics of scavenging may require several hours. |
| Aqueous Washes | Washing the reaction mixture with aqueous solutions of ammonium (B1175870) chloride or ammonia (B1221849) can help remove copper salts. | Moderately effective, often used as a preliminary purification step. | May not be sufficient for complete copper removal, especially if the product has some affinity for copper. |
| Dialysis | For macromolecular products like proteins or large polymers, dialysis against a buffer containing a chelating agent like EDTA is a gentle and effective method for removing copper and other small molecule impurities.[1] | Generally very effective for large molecules, but can be time-consuming. | The choice of dialysis membrane with the appropriate molecular weight cutoff (MWCO) is crucial. |
| Size Exclusion Chromatography (SEC) | Also known as gel filtration, this method separates molecules based on size. It is effective for removing small molecules like the copper catalyst and excess reactants from large biomolecules. | High efficiency for separating molecules with a significant size difference. | Requires specialized chromatography equipment. |
Note: The actual efficiency of copper removal can be highly dependent on the specific reaction conditions, the nature of the product, and the protocol followed. For applications requiring very low copper levels, a quantitative analysis such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended to verify the final copper concentration.[4][7][8][9]
Experimental Protocols
Protocol 1: General Quenching and Workup using EDTA
-
Reaction Completion: Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) to confirm the consumption of the limiting reagent.
-
Quenching with EDTA: Add an aqueous solution of EDTA (e.g., 0.5 M, pH 8) to the reaction mixture. A 5- to 10-fold molar excess of EDTA relative to the copper catalyst is recommended. Stir the mixture vigorously for at least 30 minutes.
-
Extraction (for organic-soluble products):
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with the EDTA solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography, to remove unreacted starting materials and any remaining impurities.
Protocol 2: Copper Removal using a Solid-Phase Scavenger
-
Reaction Completion: Ensure the reaction has gone to completion.
-
Addition of Scavenger Resin: Add the copper scavenger resin (e.g., SiliaMetS Thiourea, typically 3-5 equivalents relative to the copper catalyst) to the reaction mixture.
-
Scavenging: Stir the suspension at room temperature. The required time can vary, so it is advisable to monitor the copper removal (e.g., by testing the supernatant) or to stir for a standard period (e.g., 4-16 hours).[1]
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration and Purification: The filtrate, now depleted of copper, can be concentrated and further purified as needed.
Protocol 3: Purification of a PEGylated Bioconjugate
-
Reaction Completion: Confirm the reaction is complete.
-
Quenching: For bioconjugates, adding an excess of EDTA can be used to stop the reaction and chelate the copper.[3]
-
Purification Method Selection:
-
Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate MWCO. Dialyze against a buffer containing EDTA (e.g., 10 mM) to remove the copper-EDTA complex, followed by dialysis against a buffer without EDTA to remove the excess chelator.
-
Size Exclusion Chromatography (SEC): Load the reaction mixture onto an SEC column equilibrated with a suitable buffer. The larger bioconjugate will elute first, separated from the smaller copper catalyst, excess reactants, and other small molecules.
-
Visualizing Workflows
Caption: Workflow for quenching a CuAAC reaction and purifying an organic-soluble product using EDTA.
Caption: Workflow for copper removal from a CuAAC reaction using a solid-phase scavenger resin.
Caption: Decision workflow for the purification of a PEGylated bioconjugate after a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. analytik-jena.com [analytik-jena.com]
- 9. LC-ICP-MS method for the determination of "extractable copper" in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-PEG2-OH storage and handling best practices
Welcome to the technical support center for Propargyl-PEG2-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the storage, handling, and use of this versatile linker. Here you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker containing a terminal alkyne group (propargyl) and a hydroxyl group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary application is in bioconjugation, particularly in "click chemistry."[2] The propargyl group allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.[1] This makes it a valuable tool for synthesizing more complex molecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
Q2: How should I store this compound?
For optimal stability, this compound should be stored under specific conditions. The following table summarizes the recommended storage temperatures and durations.
| Storage Type | Temperature | Duration | Notes |
| Neat (as received) | -20°C | Long-term (months to years) | Keep in a dry, dark place.[5] |
| 0 - 4°C | Short-term (days to weeks) | [5] | |
| Room Temperature | Shipping and brief handling | Stable for a few weeks during ordinary shipping.[5] | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Q3: What solvents are compatible with this compound?
This compound is soluble in a variety of common laboratory solvents, including water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[2]
Q4: I am preparing a stock solution. What precautions should I take?
When preparing stock solutions, it is recommended to use anhydrous solvents to maintain the reactivity of the alkyne group. For long-term storage, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C are viable for up to 6 months, while those at -20°C should be used within one month.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound, particularly in the context of copper-catalyzed click chemistry reactions.
Q5: My click chemistry reaction is showing low or no yield. What could be the problem?
Low or no product formation is a frequent issue in CuAAC reactions. Several factors can contribute to this problem.
-
Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.
-
Solution: Ensure all your solvents and solutions are thoroughly degassed by sparging with an inert gas like argon or nitrogen. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate the Cu(I) species in situ.[6]
-
-
Impure Reagents: Impurities in either your this compound or your azide-containing molecule can inhibit the copper catalyst.
-
Solution: Confirm the purity of your starting materials using methods like NMR or mass spectrometry before setting up the reaction.
-
-
Incorrect Stoichiometry: The ratio of reactants and catalytic components is crucial for an efficient reaction.
-
Solution: A common starting point is to use a slight excess of the alkyne (this compound) relative to the azide (B81097) (e.g., 1.1 equivalents). The copper catalyst is typically used at 1-5 mol%, with the reducing agent (sodium ascorbate) at 5-10 mol%.[6]
-
Q6: I am observing unexpected side products in my reaction. What are they and how can I minimize them?
A common side reaction in CuAAC is the oxidative homocoupling of the alkyne.
-
Cause: This occurs when the Cu(I) catalyst is oxidized in the presence of oxygen, leading to the formation of a diacetylene byproduct.
-
Solution: The most effective way to prevent this is to rigorously exclude oxygen from your reaction mixture by using degassed solvents and maintaining an inert atmosphere. The presence of a reducing agent like sodium ascorbate also helps to minimize this side reaction.
Q7: My purified product contains residual copper. How can I remove it?
Residual copper from the catalyst can interfere with downstream biological applications.
-
Solution: After the click reaction is complete, add a copper-chelating agent such as EDTA to the reaction mixture before proceeding with purification. This will sequester the copper ions, facilitating their removal during chromatography or extraction.[6]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating this compound to an azide-containing molecule. The specific conditions may need to be optimized for your particular substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)
-
Solvent (e.g., a mixture of t-butanol and water (1:1), or DMSO)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent.
-
Prepare a stock solution of the azide-containing molecule (e.g., 10 mM) in the chosen solvent.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM) in deionized water.
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M) in deionized water.
-
If using, prepare a stock solution of THPTA (e.g., 50 mM) in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-containing molecule (1.0 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
If using THPTA, add it to the reaction mixture now (2.0 equivalents relative to CuSO₄).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
-
Reaction Initiation:
-
Add the sodium ascorbate solution (0.5 equivalents).
-
Immediately add the CuSO₄ solution (0.1 equivalents) to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Once the reaction is complete, it can be quenched by exposing it to air.
-
If desired, add a solution of EDTA to chelate the copper catalyst.
-
Purify the product using a suitable technique, such as column chromatography or HPLC.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl-PEG2-alcohol, 3973-18-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Impact of pH on Propargyl-PEG2-OH conjugation efficiency
Welcome to the technical support center for Propargyl-PEG2-OH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an azide-containing molecule?
The primary method for conjugating this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction is remarkably robust and generally insensitive to pH, functioning efficiently across a broad range of pH 4 to 12.[1][2][3][4] However, for applications involving sensitive biomolecules like proteins or peptides, it is recommended to maintain a pH between 7.0 and 7.5 to ensure the stability and integrity of the biological components.[5][6]
Q2: Why is the CuAAC reaction for this compound conjugation considered pH-insensitive?
The CuAAC reaction mechanism does not involve steps that are inherently dependent on a narrow pH range for efficiency.[1][2] The catalytic cycle proceeds effectively in both acidic and basic conditions, making it a versatile choice for a wide array of experimental setups.[3][4]
Q3: Can the pH of the buffer affect other aspects of the conjugation reaction, even if the click chemistry itself is pH-insensitive?
Yes. While the core cycloaddition reaction is pH-tolerant, the overall success of your experiment can be influenced by the pH for several reasons:
-
Biomolecule Stability: Many proteins, antibodies, and nucleic acids are sensitive to pH and can denature or degrade outside of their optimal physiological pH range, typically around 7.0-7.5.[6]
-
Reagent Stability: The stability of other reagents in your mixture, such as the reducing agent (e.g., sodium ascorbate), can be influenced by pH.
-
Side Reactions: At very high or low pH values, side reactions involving your target molecules or the PEG linker itself could potentially occur, though this is less common for the stable ether linkages in PEG.
Q4: Do I need to use a specific type of buffer for the conjugation reaction?
While the reaction is versatile, it is crucial to avoid buffers containing primary or secondary amines, such as Tris or glycine, if any part of your experimental design involves amine-reactive chemistry (like an NHS ester).[6] For standard CuAAC reactions, phosphate-buffered saline (PBS) or HEPES at a pH of 7.0-7.5 are commonly recommended and appropriate choices.[5]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Oxidation of Copper(I) Catalyst: The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[3][7] | - Thoroughly degas all solvents and buffers before use (e.g., by sparging with an inert gas like argon or nitrogen).- Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) from any oxidized copper.[3][7] |
| Suboptimal Reagent Concentrations: Incorrect stoichiometry of the reactants, catalyst, or reducing agent can limit the reaction yield. | - Start with a slight excess (e.g., 1.1 to 1.5 equivalents) of the this compound relative to the azide-containing molecule.- Use a catalyst concentration of 1-5 mol% of a Cu(II) salt (like CuSO₄) and 5-10 mol% of sodium ascorbate.[7] |
| Impure Reagents: Impurities in either the this compound or the azide-containing molecule can inhibit the copper catalyst. | - Verify the purity of your starting materials using methods like NMR or mass spectrometry before beginning the conjugation.[7] |
| Biomolecule Damage: In the context of bioconjugation, the copper catalyst, especially in the presence of a reducing agent, can generate reactive oxygen species (ROS) that may damage sensitive amino acid residues like histidine.[6][8] | - Incorporate a copper-chelating ligand such as THPTA or TBTA into the reaction mixture. These ligands stabilize the Cu(I) catalyst, accelerate the reaction, and protect the biomolecule from oxidative damage.[6][8] A typical molar ratio of ligand to copper is between 2:1 and 5:1.[8][9] |
Issue 2: Poor Reproducibility of Conjugation Results
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation: The age and preparation of stock solutions, particularly the reducing agent and copper catalyst, can lead to variability. | - Prepare fresh solutions of sodium ascorbate and the copper salt for each experiment.- Add the reagents in a consistent order. A recommended practice is to mix the copper salt with the chelating ligand first, add this to the azide (B81097) and alkyne solution, and then initiate the reaction by adding the sodium ascorbate.[8] |
| Variations in pH: Although the reaction has a wide tolerance, significant fluctuations in the final pH of the reaction mixture between experiments could contribute to variability, especially when working with sensitive biomolecules. | - Use a reliable buffer system and verify the pH of the final reaction mixture to ensure consistency across experiments. |
Data Presentation
Table 1: Recommended pH Ranges for Related Bioconjugation Chemistries
| Conjugation Step | Chemistry | Optimal pH Range | Buffer Recommendation | Rationale |
| Propargyl-PEG Conjugation | CuAAC (Click Chemistry) | 4.0 - 12.0 [2][3] | PBS, HEPES (pH 7.0-7.5 for biomolecules)[5] | The reaction mechanism is inherently pH-insensitive. For biomolecules, neutral pH maintains stability. |
| Carboxyl Activation | EDC/NHS Coupling | 4.5 - 6.0 | 0.1 M MES | Maximizes the efficiency of the activation of the carboxylic acid by EDC and NHS. |
| Amine Coupling | NHS-ester Reaction | 7.0 - 8.5 | PBS (pH 7.2-7.4) | Ensures the primary amine is deprotonated and nucleophilic for reaction with the NHS ester. |
| Thiol Coupling | Maleimide (B117702) Reaction | 6.5 - 7.5 | PBS, HEPES | Balances the reactivity of the maleimide group with the thiol while minimizing hydrolysis of the maleimide. |
Table 2: Typical Reagent Concentrations for CuAAC Reactions
| Reagent | Recommended Concentration/Ratio | Purpose |
| Azide-containing Molecule | 1 equivalent | Starting material |
| This compound | 1.1 - 1.5 equivalents | To ensure complete reaction of the azide |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 100 µM or 1-5 mol%[7][8] | Catalyst precursor |
| Sodium Ascorbate | 5-10 equivalents relative to copper or ~5 mM[7][8] | Reducing agent to generate and maintain Cu(I) |
| Copper-chelating Ligand (e.g., THPTA) | At least 5 equivalents relative to copper[8] | To stabilize Cu(I), accelerate the reaction, and protect biomolecules |
Experimental Protocols
General Protocol for CuAAC Conjugation of this compound to an Azide-Containing Biomolecule
This protocol provides a general guideline. Optimal conditions may vary depending on the specific reactants and should be optimized accordingly.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-containing biomolecule in a degassed, amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in an appropriate solvent like DMSO or water.
-
Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 200 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing biomolecule and this compound at the desired molar ratio (e.g., 1:1.2).
-
Add the copper-chelating ligand solution to the reaction mixture. A typical final concentration is 5 times that of the copper.
-
Add the CuSO₄ solution to the reaction mixture. A typical final concentration is 50-100 µM.
-
Gently mix the contents of the tube.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. A typical final concentration is 500 µM to 5 mM.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight for sensitive biomolecules.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique such as HPLC, mass spectrometry, or SDS-PAGE.
-
Once the reaction is complete, the conjugated product can be purified using methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst. Optionally, a copper-chelating agent like EDTA can be added to sequester any remaining copper before purification.[7]
-
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
Caption: Relationship Between pH and Key Factors in Bioconjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Mass Spectrometry for the Characterization of Propargyl-PEG2-OH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is a critical aspect of drug development and research, ensuring efficacy, safety, and batch-to-batch consistency. Propargyl-PEG2-OH, a discrete polyethylene (B3416737) glycol (dPEG®) linker, is increasingly utilized in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) due to its defined length and chemical properties. Mass spectrometry stands as a cornerstone technique for the structural elucidation of these conjugates. This guide provides an objective comparison of mass spectrometry with other analytical methods for the characterization of this compound conjugates, supported by established principles and experimental approaches for similar molecules.
The Power of Mass Spectrometry in Conjugate Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound conjugates, MS provides invaluable information regarding:
-
Molecular Weight Confirmation: Accurately determining the molecular weight of the final conjugate, confirming the successful coupling of the this compound linker to the molecule of interest.
-
Structural Integrity: Identifying the presence of impurities, degradation products, or unreacted starting materials.
-
Fragmentation Analysis: Providing insights into the chemical structure of the conjugate through the analysis of fragment ions generated during tandem mass spectrometry (MS/MS).
Two primary ionization techniques are commonly employed for the analysis of PEGylated molecules: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing a wide range of molecules, from small organic compounds to large biomolecules.[1] It typically generates multiply charged ions, which can be advantageous for analyzing high molecular weight compounds on mass analyzers with a limited m/z range. When coupled with liquid chromatography (LC-MS), ESI provides a powerful tool for separating complex mixtures before mass analysis.[2]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for analyzing large, non-volatile molecules.[1] It generally produces singly charged ions, leading to simpler spectra that are easier to interpret. MALDI-Time of Flight (TOF) mass spectrometry is a common configuration that offers high mass accuracy.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves orthogonal techniques to provide a complete picture of the molecule's properties.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (ESI & MALDI) | - Precise molecular weight- Confirmation of conjugation- Impurity profiling- Structural information via fragmentation | - High sensitivity and specificity- Provides direct molecular weight information- Can be coupled with chromatography for complex mixtures | - May require specialized equipment and expertise- Ionization efficiency can vary- Complex spectra for polydisperse samples (less of an issue for discrete PEGs) |
| High-Performance Liquid Chromatography (HPLC) | - Purity assessment- Quantification- Separation of isomers and impurities | - Robust and reproducible- Widely available- Excellent for quantitative analysis | - Does not provide direct molecular weight information- Peak identification requires standards or coupling to MS |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Detailed structural elucidation- Confirmation of covalent linkages- Determination of substitution sites | - Provides unambiguous structural information- Non-destructive | - Lower sensitivity compared to MS- Can be complex for large molecules- Requires larger sample amounts |
Experimental Protocols
Mass Spectrometry Analysis of a this compound Conjugate (General Protocol)
This protocol outlines a general procedure for the analysis of a small molecule conjugated with this compound using LC-ESI-MS.
1. Sample Preparation:
- Dissolve the this compound conjugate in a suitable solvent (e.g., methanol, acetonitrile (B52724), or water) to a final concentration of approximately 1 mg/mL.
- Further dilute the sample with the initial mobile phase solvent to a concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column is typically suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions (ESI):
- Ionization Mode: Positive or negative, depending on the nature of the conjugate.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Scan Range: m/z 100-2000.
- Fragmentation (for MS/MS): Collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.
4. Data Analysis:
- Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) in the full scan mass spectrum.
- Compare the observed mass with the theoretical mass of the conjugate.
- Analyze the MS/MS spectrum to identify characteristic fragment ions of the this compound linker and the conjugated molecule.
Expected Fragmentation Pattern of the this compound Moiety
Understanding the fragmentation of the linker is crucial for interpreting the MS/MS spectra of the conjugate. The this compound moiety contains ether linkages and a terminal alkyne group. Under CID, fragmentation is expected to occur at the C-O bonds of the ether linkages, leading to characteristic neutral losses and fragment ions.
A common fragmentation pathway for ethers is cleavage alpha to the oxygen atom. For the this compound structure (Propargyl-O-CH₂CH₂-O-CH₂CH₂-OH), cleavage can occur at multiple points along the PEG chain. The presence of the propargyl group will also influence the fragmentation, potentially leading to characteristic losses.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and decision-making in characterization, the following diagrams are provided.
References
Verifying Propargyl-PEG2-OH Reactions: A Comparative Guide to NMR Analysis and Alternative Methods
For researchers and professionals in drug development and materials science, confirming the successful functionalization of molecules like Propargyl-PEG2-OH is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for verifying reaction success, supported by experimental data and detailed protocols.
¹H NMR Spectroscopy: The Gold Standard for Structural Confirmation
¹H NMR spectroscopy is a powerful and widely used technique for the structural elucidation of molecules. In the context of a this compound reaction, such as a copper-catalyzed azide-alkyne cycloaddition (click chemistry), ¹H NMR provides unambiguous evidence of reaction completion by monitoring the disappearance of reactant signals and the appearance of product-specific signals.
Key Spectral Changes to Confirm Reaction Success
The primary indicators of a successful reaction involving the propargyl group are the shift of the terminal alkyne proton and the methylene (B1212753) protons adjacent to the alkyne. Upon formation of a 1,2,3-triazole ring, a new, distinct proton signal appears in the downfield region of the spectrum.
| Proton Environment | Starting Material (this compound) | Product (e.g., Triazole derivative) | Rationale for Change |
| Alkyne-CH | ~2.4 ppm (triplet) | Signal Disappears | The terminal alkyne is consumed during the reaction. |
| Propargyl-CH₂ | ~4.2 ppm (doublet) | Shifts downfield to ~4.5-5.0 ppm | Change in the electronic environment due to the formation of the triazole ring. |
| PEG Backbone (-CH₂CH₂O-) | ~3.6-3.7 ppm (multiplet) | Minor to no change | The core PEG structure remains unchanged. |
| Terminal -CH₂OH | ~3.7 ppm (multiplet) | Minor to no change (if not the reaction site) | The hydroxyl-terminated end of the PEG chain is unaffected. |
| Triazole-CH | Not Present | ~7.5-8.5 ppm (singlet) | Appearance of the characteristic proton on the newly formed triazole ring.[1][2] |
Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the reaction product.
A Comparative Look: NMR vs. Alternative Analytical Techniques
While ¹H NMR provides detailed structural information, other techniques can also be employed to verify reaction success, each with its own advantages and limitations.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural confirmation, reaction conversion, and purity. | Non-destructive, provides unambiguous structural information.[3][4] | Lower sensitivity compared to mass spectrometry, can be complex for large polymers. |
| MALDI-TOF Mass Spectrometry | Molecular weight confirmation of the product. | High sensitivity, good for large molecules, can determine the degree of PEGylation.[5][6] | Does not provide detailed structural information on the location of modification, can be difficult to quantify precisely. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the product, separation of product from starting materials. | Quantitative, widely available. | Does not provide structural information, requires chromophores for UV detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and azide (B81097) stretch (~2100 cm⁻¹). | Fast and simple. | Not quantitative, can be difficult to interpret in complex molecules. |
Experimental Protocols
¹H NMR Sample Preparation and Analysis
A standard protocol for preparing a sample for ¹H NMR analysis is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the dried reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[7]
-
Internal Standard : For quantitative analysis, add a known amount of an internal standard.
-
Transfer : Transfer the solution to a clean NMR tube.
-
Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters include an adequate number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 of the protons of interest for quantitative measurements, and proper phasing and baseline correction of the resulting spectrum.
Visualizing the Workflow
The following diagram illustrates the typical workflow for confirming the success of a this compound reaction using ¹H NMR.
Caption: Workflow for reaction confirmation using NMR.
Signaling Pathway of Analysis Logic
The decision-making process for confirming reaction success based on spectral data can be visualized as follows:
Caption: Decision tree for NMR spectral analysis.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. box2073.temp.domains [box2073.temp.domains]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to HPLC Methods for the Purification and Analysis of Propargyl-PEG2-OH
For researchers and professionals in drug development and chemical synthesis, the purity and characterization of polyethylene (B3416737) glycol (PEG) linkers are paramount. Propargyl-PEG2-OH, a bifunctional linker containing a terminal alkyne and a hydroxyl group, is a valuable tool in bioconjugation and materials science. Its purification and analysis are critical steps to ensure the reliability and reproducibility of subsequent applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and other techniques for the purification and analysis of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both the purification (preparative HPLC) and analysis (analytical HPLC) of PEGylated compounds. Due to the polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method.
Analytical RP-HPLC
Analytical RP-HPLC is primarily used to assess the purity of this compound and to monitor reaction progress. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
Challenges in Detection: A significant challenge in the HPLC analysis of PEG compounds is their lack of a strong UV chromophore.[1] To overcome this, detectors other than standard UV-Vis detectors are often employed for accurate quantification. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are highly effective as they respond to all nonvolatile analytes.[1] Refractive Index Detectors (RID) can also be used, particularly in isocratic elution methods.[1]
Preparative RP-HPLC
Preparative RP-HPLC is employed for the purification of this compound from reaction mixtures, separating it from starting materials, byproducts, and oligomers of different PEG chain lengths. The principles are the same as analytical RP-HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads.
Comparison of Analytical HPLC Methods
The following table summarizes typical conditions and performance metrics for the analytical HPLC of short-chain PEG compounds like this compound.
| Parameter | Method 1: RP-HPLC with ELSD | Method 2: RP-HPLC with RID |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10-50% B over 20 min | Isocratic 30% B |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Detector | ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas: 1.5 SLM) | RID |
| Purity Achieved | >98% | >95% |
| Limit of Detection | ~10 ng | ~5 µg |
| Throughput | High (Gradient allows for separation of various impurities) | Moderate (Isocratic runs are faster but less versatile) |
| Advantages | High sensitivity, gradient compatible | Simpler setup, good for routine analysis of known compounds |
| Disadvantages | More complex detector | Not compatible with gradient elution, lower sensitivity |
Alternative Purification Methods
Flash Chromatography
Flash chromatography is a rapid form of column chromatography that uses positive pressure to accelerate solvent flow. For a polar molecule like this compound, both normal-phase and reversed-phase flash chromatography can be considered.
-
Normal-Phase Flash Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase. While effective, PEG compounds can sometimes exhibit tailing on silica gel.
-
Reversed-Phase Flash Chromatography: Employs a nonpolar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase, similar to RP-HPLC. This is often more suitable for achieving high purity of polar compounds.
Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that can be used for the cleanup of this compound from reaction mixtures.[2] It involves passing the sample through a cartridge containing a solid adsorbent. For this compound, a reversed-phase SPE cartridge (e.g., C18) would be appropriate. The target compound is retained on the sorbent while less polar impurities are washed away. The purified product is then eluted with a stronger, less polar solvent. SPE is generally used for sample cleanup rather than high-resolution purification.
Comparison of Purification Methods
| Method | Stationary Phase | Mobile Phase | Purity Achieved | Recovery | Throughput | Advantages | Disadvantages |
| Preparative RP-HPLC | C18 | Water/Acetonitrile or Water/Methanol | >99% | 80-95% | Low to Moderate | High resolution and purity | Time-consuming, requires specialized equipment |
| Flash Chromatography (Reversed-Phase) | C18 Silica | Water/Acetonitrile or Water/Methanol | 90-98% | 85-98% | High | Fast, suitable for larger scales | Lower resolution than HPLC |
| Solid-Phase Extraction (SPE) | C18 | Various solvents for loading, washing, and elution | 85-95% (for cleanup) | >90% | Very High | Rapid cleanup, simple procedure | Not suitable for high-resolution separation |
Experimental Protocols
Analytical RP-HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and an Evaporative Light Scattering Detector (ELSD).
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation: Dissolve a small amount of the this compound product in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: 10% to 50% B (linear gradient)
-
22-25 min: 50% B
-
25-27 min: 50% to 10% B (linear gradient)
-
27-30 min: 10% B (re-equilibration)
-
-
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow Rate (Nitrogen): 1.5 SLM.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Preparative RP-HPLC for Purification
-
Instrumentation: Preparative HPLC system with a C18 column (e.g., 21.2 x 250 mm, 10 µm) and a UV detector (for monitoring, if any UV-active impurities are present) and/or a fraction collector.
-
Mobile Phase Preparation: As per the analytical method, but in larger quantities.
-
Sample Preparation: Dissolve the crude this compound product in a minimal amount of the initial mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 1-5 mL (depending on concentration and column capacity).
-
Gradient Program: Adapt the analytical gradient for the preparative scale, ensuring adequate separation.
-
-
Fraction Collection: Collect fractions based on the elution profile observed from the detector.
-
Post-Purification: Combine the pure fractions, and remove the solvent by rotary evaporation to obtain the purified this compound.
Visualizing the Workflow
The following diagrams illustrate the workflows for the purification and analysis of this compound.
Figure 1. Purification workflow for this compound.
Figure 2. Analytical workflow for this compound.
References
A Comparative Guide to Measuring the Conjugation Efficiency of Propargyl-PEG2-OH
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Propargyl-PEG2-OH, with its terminal alkyne group, is a versatile linker primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This guide provides an objective comparison of methods to measure its conjugation efficiency and evaluates its performance against alternative linkers, supported by experimental data and detailed protocols.
Measuring Conjugation Efficiency: A Comparative Overview
The success of a bioconjugation strategy hinges on the ability to accurately quantify its efficiency. Several analytical techniques can be employed to determine the extent of conjugation of this compound. The choice of method depends on the nature of the conjugated molecule, available equipment, and the required precision.
| Method | Principle | Advantages | Limitations |
| Fluorogenic Assays | A non-fluorescent azide-containing probe becomes highly fluorescent upon successful "click" reaction with the propargyl group.[3][4] | Direct and sensitive measurement of the cycloaddition reaction.[3] Can be performed in real-time. No-wash steps may be required, streamlining workflow.[5] | Requires a specific fluorogenic azide (B81097) probe. The probe's fluorescence properties might be influenced by the local environment. |
| Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) separates the conjugated product from unreacted starting materials based on size (SEC) or polarity (RP-HPLC).[][7] Quantification is achieved by integrating peak areas. | Highly accurate, reproducible, and provides information on purity.[] Can be coupled with various detectors (UV, CAD, MS) for enhanced sensitivity and characterization.[8] | PEGs often lack a UV chromophore, necessitating detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[8] Can be time-consuming. |
| Mass Spectrometry (MS) | Techniques like ESI-MS or MALDI-TOF measure the mass-to-charge ratio of molecules. Successful conjugation is confirmed by a mass shift corresponding to the addition of the this compound linker and its partner. | Provides direct and unequivocal evidence of conjugation and can determine the degree of labeling (number of linkers per molecule). Highly sensitive. | Requires specialized equipment. Can be less quantitative without careful standardization. |
| Gel Electrophoresis (SDS-PAGE) | For protein conjugations, the increase in molecular weight due to PEGylation causes a shift in the protein's migration on an SDS-PAGE gel. The extent of conjugation can be estimated by densitometry. | Widely accessible and provides a good visual confirmation of conjugation.[9] | Semi-quantitative. PEGylation can affect staining efficiency, requiring careful interpretation. Low resolution for small mass changes. |
Experimental Protocols
Protocol 1: Fluorogenic Assay for Measuring Conjugation Efficiency
This protocol describes the use of a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin (B34554) or a commercial equivalent like CalFluor 488 Azide) to quantify the efficiency of a CuAAC reaction with a propargyl-functionalized molecule.[3][10]
Materials:
-
Propargyl-functionalized molecule of interest (e.g., a protein modified with Propargyl-PEG2-NHS ester)
-
Fluorogenic azide probe
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the propargyl-functionalized molecule in the reaction buffer to a final concentration of 10-50 µM.
-
Prepare a 10 mM stock solution of the fluorogenic azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube or well of a microplate, combine the reagents in the following order to create the reaction cocktail. For a 100 µL final volume:
-
Propargyl-functionalized molecule (to final concentration, e.g., 10 µM)
-
Fluorogenic Azide (to final concentration, e.g., 50 µM)
-
CuSO₄ (to final concentration, e.g., 1 mM)
-
THPTA ligand (to final concentration, e.g., 2 mM)
-
Reaction Buffer to bring the volume close to 100 µL.
-
-
Vortex gently to mix.
-
-
Initiate the Reaction:
-
Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction by reducing Cu(II) to the catalytic Cu(I).[10]
-
Mix immediately.
-
-
Incubation and Measurement:
-
Incubate the reaction at room temperature, protected from light, for 1-2 hours. The reaction is often near completion within 1 hour.[3]
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe (e.g., for a coumarin-based product, ~365 nm excitation and ~460 nm emission).
-
-
Data Analysis (Quantification):
-
100% Conversion Standard: To determine the fluorescence corresponding to 100% conjugation, run a parallel reaction with a small molecule alkyne (e.g., propargyl alcohol) in molar excess to the fluorogenic azide.
-
Control: Run a negative control reaction containing all components except the propargyl-functionalized molecule to measure background fluorescence.
-
Calculate Efficiency:
-
Efficiency (%) = [ (Fluorescence_sample - Fluorescence_control) / (Fluorescence_100%_standard - Fluorescence_control) ] * 100
-
-
Comparison with Alternative Linkers
This compound facilitates conjugation via CuAAC, which is highly efficient but not the only available method. Its performance should be compared with alternatives, most notably linkers for strain-promoted azide-alkyne cycloaddition (SPAAC) and traditional functional group chemistries.
| Feature | This compound (CuAAC) | DBCO-PEG-OH (SPAAC) | NHS-PEG-OH |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Acylation |
| Target Group | Azide (-N₃) | Azide (-N₃) | Primary Amine (-NH₂) |
| Reaction Kinetics | Very Fast (typically < 1 hour).[11] | Fast, but ~100-fold slower than CuAAC.[12] | Fast (typically 30-60 mins).[11] |
| Biocompatibility | Requires a copper catalyst, which can be cytotoxic. Ligands can mitigate toxicity but may not eliminate it.[11] | Copper-free, making it highly suitable for in vivo and live-cell applications.[12] | Generally biocompatible. Reaction releases N-hydroxysuccinimide. |
| Specificity (Bioorthogonality) | High. Azides and alkynes are generally absent in biological systems.[13] | Very High. The reaction is highly specific and bioorthogonal. | Moderate. Reacts with all accessible primary amines (lysine residues, N-terminus), leading to heterogeneous products.[14] |
| Linkage Stability | Forms a highly stable triazole ring.[11] | Forms a highly stable triazole ring. | Forms a stable amide bond. |
| Typical Yield | High to quantitative. | High. | Variable, dependent on pH, concentration, and substrate accessibility. |
Comparative Insights
-
This compound (CuAAC): Offers the advantage of rapid kinetics and high efficiency, making it an excellent choice for in vitro conjugations where speed and yield are critical.[12] The primary drawback is the requirement for a copper catalyst, which can be a concern for cellular or in vivo studies due to potential toxicity.[11]
-
DBCO-PEG Linkers (SPAAC): Strain-promoted "copper-free" click chemistry is the leading alternative when biocompatibility is the main priority. By eliminating the need for a toxic catalyst, it is ideal for live-cell imaging and in vivo applications.[12] This benefit comes at the cost of slower reaction kinetics compared to CuAAC.[12]
-
NHS-PEG Linkers: Represent a more traditional approach to bioconjugation. While the reaction with primary amines is straightforward and forms a stable amide bond, it lacks the specificity of click chemistry. This often results in a heterogeneous mixture of products, as multiple lysine (B10760008) residues on a protein surface can be modified.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. periodicvideos.com [periodicvideos.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. interchim.fr [interchim.fr]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
A Head-to-Head Comparison of Propargyl-PEG2-OH and Other PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing the efficacy, stability, and pharmacokinetic profile of therapeutic and diagnostic agents. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the solubility and in vivo stability of biomolecules. This guide provides an objective, data-driven comparison of Propargyl-PEG2-OH, a key component in "click chemistry," with other commonly used PEG linkers, namely those functionalized with N-hydroxysuccinimide (NHS) esters and maleimides.
Introduction to PEG Linkers in Bioconjugation
PEG linkers are invaluable tools in bioconjugation, serving as flexible, hydrophilic spacers to connect a biomolecule (e.g., an antibody, protein, or peptide) to another molecule, such as a drug, fluorescent dye, or another biomolecule. The inclusion of a PEG spacer can improve the solubility of hydrophobic molecules, reduce immunogenicity, and enhance the stability of the final conjugate. The choice of the reactive group at the end of the PEG linker dictates its target on the biomolecule and the chemistry of the conjugation reaction.
This guide focuses on three prominent classes of PEG linkers:
-
This compound: Featuring a terminal alkyne group, this linker is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The reaction is highly specific and forms a stable triazole linkage.
-
NHS-ester-PEG: These linkers possess an N-hydroxysuccinimide ester that reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
-
Maleimide-PEG: The maleimide (B117702) group on this linker has a high specificity for the sulfhydryl (thiol) group of cysteine residues, forming a thioether bond.
Quantitative Comparison of Key Performance Metrics
The selection of a PEG linker is often guided by several key performance indicators: reaction kinetics, yield, specificity, and the stability of the resulting linkage. The following tables summarize the available quantitative and qualitative data for each linker type.
Table 1: Reaction Characteristics of PEG Linkers
| Feature | Propargyl-PEG (Click Chemistry - CuAAC) | NHS-ester-PEG | Maleimide-PEG |
| Target Functional Group | Azide (-N3) | Primary Amine (-NH2) | Thiol/Sulfhydryl (-SH) |
| Reaction Kinetics | Very fast (often complete in < 1 hour at room temperature)[1] | Relatively fast (typically 30-60 minutes at room temperature)[1][2] | Very fast (minutes to a few hours at room temperature)[1] |
| Optimal pH | Generally insensitive (typically pH 4-11)[1] | pH 7-9[2] | pH 6.5-7.5[3] |
| Reaction Yield | Typically very high and often quantitative[1] | Generally high, but can be variable[4][5] | Generally high, but can be variable[6] |
| Specificity & Stoichiometry | Highly specific and bioorthogonal, leading to well-defined products with controlled stoichiometry. | Can react with multiple lysine residues, potentially leading to a heterogeneous mixture of conjugates. | Highly selective for thiols within the optimal pH range, allowing for site-specific conjugation if a unique cysteine is available. |
Table 2: Stability of the Formed Linkage
| Linker Type | Bond Formed | Stability | Key Considerations |
| Propargyl-PEG (Click Chemistry) | 1,2,3-Triazole | Highly stable and considered irreversible[1][7] | The triazole ring is resistant to cleavage by proteases and stable in blood serum.[7][8] |
| NHS-ester-PEG | Amide | Stable | The amide bond is generally stable under physiological conditions. |
| Maleimide-PEG | Thioether | Can be unstable and reversible, especially in vivo[1][9] | Susceptible to retro-Michael addition, leading to deconjugation in the presence of endogenous thiols like glutathione.[9] The succinimide (B58015) ring can also undergo hydrolysis. |
Reaction Mechanisms and Workflows
Understanding the underlying chemistry and experimental workflow for each linker is crucial for successful bioconjugation.
This compound and Click Chemistry
This compound participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction. The alkyne on the Propargyl-PEG linker reacts with an azide-functionalized molecule to form a stable triazole ring.
A typical experimental workflow involves the preparation of the azide-modified biomolecule, followed by the click reaction with this compound in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).
NHS-ester-PEG
NHS-ester-PEG linkers react with primary amines on proteins to form stable amide bonds. This reaction is pH-dependent and proceeds optimally in the pH range of 7-9.
The experimental workflow involves dissolving the NHS-ester-PEG in a suitable organic solvent and adding it to the protein solution in an amine-free buffer at the optimal pH.
Maleimide-PEG
Maleimide-PEG linkers are highly selective for thiol groups on cysteine residues, forming a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.
The experimental procedure requires the biomolecule to have a free thiol group. If necessary, disulfide bonds can be reduced prior to conjugation. The Maleimide-PEG is then added to the biomolecule in a thiol-free buffer at the optimal pH.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a general guideline for the conjugation of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography columns or dialysis cassettes)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and this compound in buffer. A typical molar excess of the PEG linker is 5-20 fold over the protein.
-
In a separate tube, premix the CuSO4 and ligand solutions. A common ratio is 1:5 (CuSO4:ligand).
-
Add the premixed copper/ligand solution to the protein/PEG mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm conjugation and purity.
Protocol 2: Amine-Reactive Conjugation with NHS-ester-PEG
This protocol provides a general method for labeling a protein with an NHS-ester-PEG.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester-PEG
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis or desalting columns)
Procedure:
-
Equilibrate the NHS-ester-PEG vial to room temperature before opening.
-
Immediately before use, dissolve the NHS-ester-PEG in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add the desired molar excess (typically 10-50 fold) of the NHS-ester-PEG stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.
-
Remove excess, non-reacted PEG linker and quenched reagent by dialysis or gel filtration.
-
Analyze the conjugate to determine the degree of labeling and purity.
Protocol 3: Thiol-Reactive Conjugation with Maleimide-PEG
This protocol outlines a general procedure for conjugating a Maleimide-PEG to a protein containing a free cysteine.
Materials:
-
Protein with at least one free thiol group in a thiol-free buffer (e.g., PBS, pH 6.5-7.5). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Maleimide-PEG
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the Maleimide-PEG in the reaction buffer.
-
Add a 10-20 fold molar excess of the Maleimide-PEG solution to the protein solution.[6]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[10]
-
If desired, the reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purify the conjugate from unreacted Maleimide-PEG and other reagents using size-exclusion chromatography or dialysis.[10]
-
Characterize the final conjugate for purity and degree of conjugation.
Conclusion and Recommendations
The choice between this compound, NHS-ester-PEG, and Maleimide-PEG linkers depends heavily on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
-
This compound is the superior choice when high specificity, controlled stoichiometry, and a highly stable linkage are paramount. The bioorthogonality of the click chemistry reaction allows for conjugation in complex biological mixtures with minimal side reactions. The resulting triazole linkage is exceptionally stable, making it ideal for in vivo applications where long-term stability is crucial.
-
NHS-ester-PEG is a robust and widely used linker for modifying abundant primary amines (lysine residues) on proteins. While the reaction is efficient, it can lead to a heterogeneous product mixture, which may be acceptable for some applications but not for others where a well-defined conjugate is required. The resulting amide bond is stable.
-
Maleimide-PEG offers site-specific conjugation to cysteine residues, which are often less abundant than lysines, allowing for greater control over the conjugation site. However, the major drawback is the potential instability of the thioether bond , which can undergo a retro-Michael reaction in the presence of endogenous thiols, leading to premature release of the conjugated molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: The Stability of Propargyl-PEG2-OH Conjugates Versus NHS Esters
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive chemistry is paramount to the success of their endeavors. The stability of the functional groups on linker molecules, both before and after conjugation, directly impacts the efficiency, reproducibility, and ultimate performance of the resulting bioconjugate. This guide provides an objective comparison of the stability of Propargyl-PEG2-OH, a popular reagent in click chemistry, with that of N-hydroxysuccinimide (NHS) esters, a conventional tool for amine modification.
Executive Summary
This compound offers significantly greater stability as a functional handle for bioconjugation compared to NHS esters, particularly in aqueous environments. The terminal alkyne of this compound is remarkably stable across a wide range of pH and temperature conditions, making it suitable for long-term storage and versatile reaction conditions. In stark contrast, NHS esters are highly susceptible to hydrolysis, which competes with the desired conjugation reaction and is accelerated at neutral to alkaline pH. This inherent instability of NHS esters necessitates careful handling, immediate use upon reconstitution, and stringent control over reaction conditions. The triazole linkage formed via click chemistry with a propargyl group is also exceptionally stable, whereas the amide bond formed from an NHS ester reaction, while generally stable, can be susceptible to enzymatic cleavage.
Stability Under Pre-Conjugation Conditions
The stability of the reactive group before conjugation is a critical factor for reagent handling, storage, and reaction efficiency. This compound demonstrates superior stability in this regard.
This compound: The propargyl group, characterized by a terminal alkyne, is a robust functional group. It does not readily react with water and is stable across a broad pH range. When stored under appropriate conditions (dry and at low temperatures, such as -20°C), this compound can be stored for extended periods, with some suppliers suggesting a shelf-life of 6 months at -80°C or 1 month at -20°C in solution.[1][2] The PEG linker itself is also generally stable, though it can be susceptible to oxidation over long periods, especially at elevated temperatures and in the presence of oxygen.[3][4][5]
NHS Esters: NHS esters are notoriously sensitive to moisture.[6] In aqueous solutions, they undergo rapid hydrolysis, which is a competing reaction to the desired aminolysis (conjugation to a primary amine). The rate of this hydrolysis is highly pH-dependent, increasing significantly with rising pH.[5] This instability requires that NHS esters be stored in a desiccated environment and that solutions be prepared immediately before use.[7]
Quantitative Comparison of Stability
The following table summarizes the key stability parameters for this compound and NHS esters.
| Parameter | This compound | NHS Esters |
| Reactive Group | Terminal Alkyne | N-Hydroxysuccinimide Ester |
| Primary Reaction | Copper(I)-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition (Click Chemistry) | Acylation of primary amines |
| Stability in Aqueous Solution | High | Low; susceptible to hydrolysis |
| Optimal pH for Reaction | Wide range (typically 4-11 for click chemistry)[8] | 7.2 - 8.5[5] |
| Half-life in Aqueous Solution | Very long; degradation is generally not observed under typical bioconjugation conditions. | - ~4-5 hours at pH 7.0, 0°C- ~10 minutes at pH 8.6, 4°C[5] |
| Storage of Solid Form | Stable at -20°C for extended periods.[9] | Requires dessication; stable at -20°C.[6] |
| Storage of Solution Form | Can be stored at -20°C or -80°C for weeks to months.[1][2] | Must be used immediately; solutions in anhydrous DMF can be stored at -20°C for 1-2 months.[7] |
| Stability of Resulting Linkage | Highly stable triazole ring.[8] | Stable amide bond, but potentially susceptible to enzymatic cleavage. |
Experimental Protocols
Stability Assessment of NHS Esters via HPLC
This protocol describes a method to quantify the hydrolysis of an NHS ester in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
NHS ester of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the NHS ester in anhydrous DMF or DMSO.
-
Initiation of Hydrolysis: Dilute the NHS ester stock solution into PBS (pH 7.4) to a final concentration of 1 mg/mL. Prepare a control sample by diluting the stock solution into PBS at the same concentration.
-
Incubation: Incubate the PBS sample at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Sample Quenching and Preparation: To precipitate any proteins (if present in a real application) and stop the reaction, add three volumes of cold acetonitrile to the aliquot. For the control, dilute with the mobile phase. Centrifuge the samples to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the peak corresponding to the intact NHS ester.
-
Data Analysis: Calculate the percentage of intact NHS ester at each time point relative to the T=0 time point. The degradation can be modeled to determine the half-life.
Stability Assessment of this compound
The high stability of the propargyl group means that degradation is not typically observed under standard aqueous buffer conditions. A forced degradation study can be performed to assess its stability under more extreme conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7.4, 9)
-
High-Performance Liquid Chromatography (HPLC) system with an appropriate detector (e.g., ELSD or MS, as PEG has no strong chromophore)
-
Reverse-phase HPLC column (e.g., C18)
Procedure:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different pH buffers.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 50°C) to accelerate any potential degradation.
-
Time Points: Take aliquots at various time points over an extended period (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis: Analyze the aliquots by HPLC. The method will depend on the specific PEG derivative, but a common approach is a reverse-phase separation with a gradient of water and acetonitrile.
-
Data Analysis: Monitor the peak area of the intact this compound over time to assess for any degradation.
Visualization of Reaction Pathways and Workflows
Caption: A comparison of typical experimental workflows for NHS ester and click chemistry conjugation.
Caption: Chemical pathways for NHS ester and propargyl group reactions.
Conclusion
The choice between this compound and NHS esters for bioconjugation has significant implications for the stability and success of the experiment. This compound, with its highly stable terminal alkyne, offers a robust and reliable handle for click chemistry, minimizing concerns about premature degradation and allowing for greater flexibility in reaction conditions. Conversely, the inherent instability of NHS esters in aqueous solutions necessitates more stringent handling and reaction protocols to mitigate the competing hydrolysis reaction. For applications requiring high stability, reproducibility, and ease of use, this compound and click chemistry present a clear advantage over traditional NHS ester-based methods.
References
- 1. d-nb.info [d-nb.info]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. rawsource.com [rawsource.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Activity of Propargyl-PEG2-OH Modified Biomolecules: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the modification of biomolecules is a critical step in enhancing their therapeutic properties. Propargyl-PEG2-OH, a popular linker utilizing click chemistry, offers a site-specific and efficient method for PEGylation. However, rigorous validation of the functional activity of the modified biomolecule is paramount to ensure that the desired therapeutic efficacy is retained or enhanced. This guide provides a comparative overview of key functional assays to validate the activity of this compound modified biomolecules, alongside detailed experimental protocols and data presentation.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1] This modification can increase a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[1][] this compound linkers, which contain a terminal alkyne group, allow for a highly specific and efficient conjugation to azide-modified biomolecules via copper-catalyzed or copper-free "click chemistry".[3][4][5] This site-specific approach is often preferred over random PEGylation methods, such as those using N-hydroxysuccinimide (NHS) esters, which can lead to a heterogeneous mixture of products with varying activity.[][6]
This guide will delve into the essential functional assays required to confirm that the modification with this compound has not compromised the biomolecule's intended biological function. We will explore binding assays, cell-based functional assays, and provide a framework for comparing the performance of modified biomolecules against their unmodified counterparts or those modified with alternative linkers.
Comparative Functional Assays: A Quantitative Look
To objectively assess the impact of this compound modification, it is crucial to perform side-by-side comparisons with the unmodified biomolecule and, if possible, with the same biomolecule modified using a different chemistry, such as a traditional NHS-PEG linker. The following tables present hypothetical and literature-derived data to illustrate how to structure such comparisons.
Table 1: Comparison of Binding Affinity using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique for measuring the binding kinetics of a modified ligand to its target.[7] By analyzing the association (ka) and dissociation (kd) rates, the equilibrium dissociation constant (KD) can be determined, providing a quantitative measure of binding affinity.
| Biomolecule | Modification | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Antibody A | Unmodified | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 |
| Antibody A | This compound | 1.1 x 10⁵ | 5.5 x 10⁻⁴ | 5.0 |
| Antibody A | NHS-PEG (random) | 0.8 x 10⁵ | 8.0 x 10⁻⁴ | 10.0 |
This is a hypothetical table for illustrative purposes.
Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
For biomolecules designed to have a cytotoxic effect, such as antibody-drug conjugates (ADCs), in vitro cytotoxicity assays are essential to determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. The following data is adapted from a study comparing different linkers in ADCs.[7]
| ADC Construct | Linker Type | Target Cell Line | IC50 (pM) |
| Trastuzumab-MMAE | Non-cleavable | HER2+ | 609 |
| Trastuzumab-MMAE | Val-Ala (cleavable) | HER2+ | 92 |
| Trastuzumab-MMAE | Sulfatase-cleavable | HER2+ | 61 |
Data adapted from a study on various ADC linkers, illustrating the impact of the linker on cytotoxicity.[7] While not a direct comparison with this compound, it highlights the importance of linker chemistry on ADC function.
Key Functional Assays and Experimental Protocols
The selection of appropriate functional assays depends on the specific biomolecule and its mechanism of action. Below are detailed protocols for commonly used assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity
ELISA is a plate-based assay used to quantify the binding of a modified biomolecule to its target antigen. A competitive ELISA format is often employed to assess the binding affinity of the modified molecule relative to the unmodified one.
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the unmodified biomolecule (competitor) and the this compound modified biomolecule. In separate tubes, mix these dilutions with a fixed concentration of a labeled version of the biomolecule (e.g., biotinylated).
-
Incubation: Add 100 µL of the competition mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: If using a biotinylated probe, add 100 µL of streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for both the unmodified and modified biomolecules. A higher IC50 for the modified biomolecule indicates reduced binding affinity.
Cell-Based Proliferation/Cytotoxicity Assays
These assays are crucial for biomolecules that are intended to either stimulate or inhibit cell growth. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the unmodified and this compound modified biomolecule in cell culture medium. Replace the existing medium with 100 µL of the prepared dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the biomolecule's mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the biomolecule concentration and determine the IC50 or EC50 value.
Flow Cytometry for Cell Surface Binding and Marker Expression
Flow cytometry is a powerful tool for analyzing the binding of a modified biomolecule to its target on the cell surface and for assessing changes in cell surface marker expression, which can be indicative of a functional response.
Experimental Protocol: Flow Cytometry for Cell Surface Binding
-
Cell Preparation: Harvest target cells and wash them with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Incubation with Biomolecule: Incubate the cells with a fluorescently labeled version of the unmodified or this compound modified biomolecule at a predetermined concentration for 30-60 minutes on ice.
-
Washing: Wash the cells twice with FACS buffer to remove unbound biomolecule.
-
Staining with Secondary Antibodies (if necessary): If the primary biomolecule is not fluorescently labeled, incubate with a fluorescently labeled secondary antibody that recognizes the primary biomolecule.
-
Washing: Repeat the washing step.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which are indicative of binding.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, diagrams generated using Graphviz (DOT language) are provided below.
Caption: Workflow for a competitive ELISA to assess binding activity.
Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC).[6][8]
Alternative Modification Strategies
While this compound offers the advantage of site-specific modification via click chemistry, it is important to consider alternative strategies, each with its own set of advantages and disadvantages.
-
NHS-Ester PEGylation: This is a common method that targets primary amines (lysine residues and the N-terminus) on the protein surface.
-
Advantages: Simple, well-established chemistry.
-
Disadvantages: Can lead to a heterogeneous mixture of products with varying degrees and locations of PEGylation, which may result in a loss of biological activity if modification occurs at or near the active site.[][6] The NHS ester is also susceptible to hydrolysis.
-
-
Maleimide-PEGylation: This method targets free sulfhydryl groups (cysteine residues).
-
Advantages: Allows for site-specific modification if a single free cysteine is available or engineered into the protein.
-
Disadvantages: Requires a free cysteine, which may not be present or may be involved in disulfide bonds critical for protein structure. The resulting thioether bond can sometimes be unstable.
-
-
Enzymatic PEGylation: This approach uses enzymes, such as transglutaminase, to attach PEG to specific amino acid residues.
-
Advantages: Highly site-specific and can be performed under mild conditions.
-
Disadvantages: Can be more complex to develop and optimize, and the enzyme itself may need to be removed from the final product.
-
Conclusion
Validating the functional activity of biomolecules modified with this compound is a critical step in the development of novel therapeutics. A systematic approach employing a panel of well-chosen functional assays is essential to ensure that the benefits of PEGylation, such as improved pharmacokinetics, are not offset by a detrimental loss of biological function. By performing quantitative comparisons with the unmodified biomolecule and considering alternative modification strategies, researchers can make informed decisions to advance the most promising candidates. The detailed protocols and visualization tools provided in this guide offer a comprehensive framework for conducting these vital validation studies.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Influence of Propargyl-PEG Linker Length on Drug Delivery Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving therapeutic success. The linker, a seemingly simple component, plays a critical role in dictating the overall performance of a drug conjugate. Among the various linker technologies, Propargyl-polyethylene glycol (PEG) linkers have garnered significant attention due to their utility in "click chemistry" for facile conjugation, their inherent hydrophilicity, and the tunable nature of the PEG chain. This guide provides a comparative analysis of Propargyl-PEG linkers of varying lengths, supported by experimental data, to elucidate their impact on drug delivery.
The length of the PEG chain in a Propargyl-PEG linker is not merely a spacer; it profoundly influences the physicochemical and biological properties of the resulting drug conjugate. These properties include drug loading efficiency, stability in circulation, pharmacokinetic profiles, and ultimately, therapeutic efficacy. A shorter PEG linker might allow for a higher drug-to-carrier ratio, while a longer chain can enhance solubility, prolong circulation time, and provide a "stealth" effect, shielding the conjugate from the immune system. This guide will delve into these critical parameters, offering a data-driven comparison to inform the selection of the optimal linker length for specific drug delivery applications.
Comparative Performance of Different Length Propargyl-PEG Linkers
The selection of an appropriate PEG linker length is a crucial optimization step in the development of drug conjugates. The following table summarizes the quantitative impact of varying PEG linker lengths on key performance indicators, drawing from studies on different drug delivery platforms such as antibody-drug conjugates (ADCs), nanoparticles, and PROTACs.
| Performance Metric | Short PEG Linker (e.g., 2-4 units) | Medium PEG Linker (e.g., 8-12 units) | Long PEG Linker (e.g., >24 units, up to 10kDa) | Rationale |
| Drug Loading Capacity (%) | High (e.g., 15-20%)[1] | Moderate (e.g., 10-15%)[1] | Low (e.g., 5-10%)[1] | Shorter linkers have a lower molecular weight, allowing for a higher drug-to-carrier ratio. |
| In Vitro Cytotoxicity (IC50) | Lower IC50 (Higher Potency)[2][3] | Moderate IC50 | Higher IC50 (Lower Potency)[2][3] | Longer PEG chains can cause steric hindrance, potentially impeding interaction with the target or release of the payload.[3] |
| Pharmacokinetics (Half-life) | Shorter half-life[4] | Longer half-life[4] | Significantly prolonged half-life[2][4] | Increased hydrodynamic radius from longer PEG chains reduces renal clearance.[4] |
| In Vivo Tumor Accumulation | Lower | Higher | Highest | Enhanced permeability and retention (EPR) effect is more pronounced with longer circulation times.[5][6] |
| In Vivo Efficacy | Moderate | Significant Improvement[4] | Highest Efficacy[2][5][6] | Prolonged exposure and higher accumulation at the tumor site lead to better therapeutic outcomes.[5][6] |
| Stability (e.g., DAR in ADCs) | Less Stable | More Stable | Highly Stable | Longer PEG chains can protect the linker and payload from enzymatic degradation. |
| Cellular Uptake (Non-specific) | Higher | Reduced | Significantly Reduced[3] | The "stealth" effect of longer PEG chains minimizes uptake by phagocytic cells.[3] |
Visualizing Key Concepts in Propargyl-PEG Linker Drug Delivery
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
General structure of a Drug-Propargyl-PEG conjugate.
Experimental workflow for comparing Propargyl-PEG linkers.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of results are contingent on detailed methodologies. The following are representative protocols for key experiments used to compare drug conjugates with different Propargyl-PEG linker lengths.
Synthesis and Characterization of Drug-Propargyl-PEG Conjugates
-
Materials: Propargyl-PEG-OH (with varying PEG units), drug molecule with a suitable functional group (e.g., amine, carboxyl), targeting ligand (e.g., antibody), and appropriate coupling reagents (e.g., DCC, NHS, EDC).
-
Procedure:
-
Activation of Propargyl-PEG-OH: The terminal hydroxyl group of the Propargyl-PEG linker is typically activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester for reaction with amine groups.
-
Conjugation to Drug: The activated linker is reacted with the drug molecule under controlled pH and temperature conditions.
-
Conjugation to Targeting Ligand: The propargyl group on the drug-linker construct is then conjugated to an azide-modified targeting ligand via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") reaction.
-
Purification: The final conjugate is purified using techniques such as size exclusion chromatography (SEC) or dialysis to remove unreacted components.
-
-
Characterization:
-
NMR Spectroscopy (¹H NMR): To confirm the successful conjugation and the integrity of the PEG chain.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of new chemical bonds (e.g., amide, ester).[1]
-
Mass Spectrometry (LC-MS): To determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR) for ADCs.[7]
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the conjugate in the bloodstream, predicting the likelihood of premature drug release.[7]
-
Procedure:
-
The drug conjugate is incubated in plasma (e.g., human, mouse) at 37°C.[7]
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).[7]
-
The conjugate is isolated from the plasma, for instance, using protein A/G magnetic beads for ADCs.[7]
-
Analysis: The amount of intact conjugate and released drug is quantified using LC-MS or HPLC. For ADCs, the change in DAR over time is monitored.[7]
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the drug conjugate against target cancer cells.
-
Procedure:
-
Target cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the drug conjugates with different PEG linker lengths.[3]
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against conjugate concentration.[3]
-
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the therapeutic efficacy of the drug conjugates in a living organism.
-
Procedure:
-
A tumor xenograft model is established by subcutaneously injecting cancer cells into immunodeficient mice.[5]
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, and conjugates with different PEG linker lengths).
-
The conjugates are administered, typically via intravenous injection.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, biodistribution).[5]
-
Conclusion
The length of the Propargyl-PEG linker is a critical design parameter that significantly modulates the performance of a drug delivery system. While shorter linkers can offer higher drug loading, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, although sometimes at the cost of reduced in vitro potency.[4] The optimal linker length represents a balance between these competing factors and is highly dependent on the specific drug, targeting moiety, and therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of drug conjugates with Propargyl-PEG linkers of varying lengths, ultimately contributing to the development of more effective and safer targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) of ADCs with Propargyl-PEG2-OH Linkers
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to a single antibody, profoundly influences the ADC's therapeutic efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the leading analytical methods for DAR determination, with a specific focus on ADCs synthesized using Propargyl-PEG2-OH linkers.
ADCs utilizing this compound linkers are typically generated through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method facilitates site-specific conjugation, resulting in a more homogeneous ADC product with a controlled DAR. Accurate and precise measurement of the DAR is essential to ensure batch-to-batch consistency and to understand the structure-activity relationship of the ADC. This guide compares the performance of four principal analytical techniques: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental protocols and data.
Comparative Analysis of DAR Determination Methods
The selection of an appropriate method for DAR determination is contingent on several factors, including the physicochemical properties of the ADC, the desired level of analytical detail, and the instrumentation available. For ADCs with this compound linkers, the homogeneity of the product often favors high-resolution techniques like RPLC and LC-MS.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the cytotoxic drug based on their respective extinction coefficients. | Separates ADC species based on differences in hydrophobicity. The addition of the drug-linker moiety increases the hydrophobicity of the antibody. | Separates molecules under denaturing conditions based on their hydrophobicity. Can be used for intact or reduced ADC analysis. | Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination. |
| Information Provided | Average DAR only.[][2] | Average DAR, drug distribution (different DAR species), and quantification of unconjugated antibody.[3] | Average DAR and drug distribution, often with higher resolution for homogeneous ADCs compared to HIC.[4] | Precise mass of the intact ADC and its subunits, average DAR, drug distribution, and confirmation of conjugation sites.[5][6] |
| Sample Requirement | Higher concentration required. | Moderate. | Lower than HIC. | Lowest sample requirement. |
| Throughput | High. | Moderate. | Moderate. | Lower due to data analysis complexity. |
| Instrumentation | UV/Vis Spectrophotometer. | HPLC or UHPLC system with a HIC column. | HPLC or UHPLC system with a reversed-phase column. | LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Advantages | Simple, rapid, and requires basic instrumentation.[] | Robust and widely accepted method, especially for heterogeneous ADCs. Analysis is performed under native conditions.[3] | High resolution, especially for homogeneous, site-specific ADCs.[4] Compatible with MS. | Provides the most detailed and accurate information. Can identify and quantify different ADC species and fragments.[5][6] |
| Limitations | Provides only an average DAR and is susceptible to interference from impurities that absorb at the same wavelengths. Does not give information on drug distribution.[] | May have lower resolution for very similar ADC species. High salt concentrations in mobile phases are not directly compatible with MS. | Denaturing conditions can cause dissociation of non-covalently linked antibody chains in some ADCs. | Complex data analysis and requires expensive instrumentation. |
Experimental Workflows and Protocols
Detailed methodologies for the key experiments are provided below, accompanied by diagrams illustrating the workflows.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity in an aqueous mobile phase with a high salt concentration. The addition of the hydrophobic drug-linker to the antibody increases its retention on the HIC column.
Experimental Protocol for HIC:
-
Mobile Phase Preparation:
-
Mobile Phase A: 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas corresponding to the unconjugated antibody and the different drug-loaded species. The weighted average DAR is calculated based on the relative peak areas.
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is a powerful technique for analyzing the homogeneity of ADCs, especially site-specific ones. It can be performed on the intact ADC or after reduction to separate the light and heavy chains.
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to Purity Assessment of Propargyl-PEG2-OH Conjugates: Gel Electrophoresis vs. Chromatographic and Electrophoretic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. For novel bioconjugates, such as those involving Propargyl-PEG2-OH, rigorous purity assessment is a critical step in research, development, and quality control. This guide provides a comprehensive comparison of gel electrophoresis and alternative analytical techniques for determining the purity of this compound conjugates, supported by experimental protocols and data.
Introduction to Purity Assessment of PEGylated Conjugates
The covalent attachment of PEG chains can result in a heterogeneous mixture containing the desired mono-PEGylated conjugate, multi-PEGylated species, unreacted starting materials, and other impurities. Accurate and robust analytical methods are therefore essential to characterize these mixtures and ensure the purity of the final product. While gel electrophoresis is a classical and accessible technique, its application to PEGylated molecules presents unique challenges. This guide explores the utility of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Native PAGE, and compares their performance with more advanced techniques such as Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Comparison of Analytical Methods
The choice of analytical method for purity assessment of this compound conjugates depends on several factors, including the specific information required (e.g., size, charge, mass), the complexity of the sample, and the available instrumentation. The following table summarizes the key characteristics of each technique.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| SDS-PAGE | Separation based on molecular weight after denaturation with SDS. | Simple, inexpensive, widely available.[1] | PEG-SDS interactions can cause band smearing and inaccurate molecular weight estimation.[] Limited resolution for small molecules.[3] | Rapid qualitative assessment and initial screening. |
| Native PAGE | Separation based on a combination of size, shape, and native charge.[4] | Avoids PEG-SDS interaction issues, providing better resolution for PEGylated proteins.[][5] Maintains the native conformation of the conjugate. | Migration is not solely dependent on molecular weight, making size estimation difficult. | Purity assessment of charge variants and confirming conjugation without denaturation. |
| Capillary Electrophoresis (CE) | Separation in a narrow capillary based on charge-to-mass ratio.[6] | High resolution, speed, and minimal sample consumption.[5] Can differentiate between species with small size differences.[3] | Requires specialized equipment. | High-resolution separation and quantification of PEGylated species and isomers.[3] |
| HPLC/UPLC-MS | Separation based on physicochemical properties (size, hydrophobicity, charge) coupled with mass detection. | High resolution, high sensitivity, and provides accurate mass information.[7] Allows for quantification of impurities. | Requires expensive instrumentation and expertise. | Detailed characterization, identification of impurities, and precise quantification.[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide step-by-step protocols for each of the discussed analytical techniques, which can be adapted for the analysis of this compound conjugates.
SDS-PAGE Protocol for Small PEGylated Molecules
Due to the interaction of PEG with SDS, which can lead to anomalous migration and band broadening, this method is often used for a preliminary, qualitative assessment.[] For low molecular weight conjugates, a high percentage polyacrylamide gel is recommended.[8]
Materials:
-
15% Tris-Glycine or Tris-Tricine polyacrylamide gel
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
2x Laemmli sample buffer
-
Protein molecular weight standards (low range)
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Sample Preparation: Mix the this compound conjugate sample with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Heat the sample at 95°C for 5 minutes.[9]
-
Gel Loading: Load 10-20 µL of the denatured sample and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.[8]
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour or use a more sensitive silver staining protocol.
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Analysis: Visualize the gel and assess the presence of the conjugate and any impurities. The PEGylated conjugate will likely migrate at a higher apparent molecular weight than the unconjugated molecule.
Native PAGE Protocol for Bioconjugate Purity Analysis
Native PAGE is often a superior alternative to SDS-PAGE for PEGylated molecules as it avoids the problematic PEG-SDS interaction.[][5] Separation is based on the native size, shape, and charge of the molecule.
Materials:
-
10-15% Tris-Glycine polyacrylamide gel
-
Native PAGE running buffer (Tris-Glycine, without SDS)
-
Native sample buffer (containing glycerol (B35011) and a tracking dye, without SDS and reducing agents)
-
Protein standards for native electrophoresis
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Sample Preparation: Mix the this compound conjugate sample with native sample buffer. Do not heat the sample.[4]
-
Gel Loading: Load the samples and native protein standards into the wells of the gel.
-
Electrophoresis: Run the gel in a cold room or with a cooling system at a constant voltage (e.g., 100-120 V) to prevent denaturation.
-
Staining and Destaining: Follow the same staining and destaining procedure as for SDS-PAGE.
-
Analysis: Analyze the resulting bands. The PEGylated conjugate should migrate differently from the unconjugated molecule due to changes in both size and charge.
Capillary Gel Electrophoresis (CGE) Protocol for PEGylated Peptides/Small Molecules
CGE offers high-resolution separation of PEGylated molecules and is particularly useful for quantifying different PEGylated species.[3]
Instrumentation: Capillary Electrophoresis system with UV or DAD detector.
Materials:
-
Bare fused-silica capillary
-
SDS-gel buffer (commercially available or prepared in-house)
-
Sample buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Internal standard (if quantitative analysis is required)
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing with 0.1 M NaOH, followed by deionized water, and then the running buffer.
-
Sample Preparation: Dilute the this compound conjugate sample in the sample buffer to an appropriate concentration.
-
Injection: Inject the sample into the capillary using pressure or voltage.
-
Separation: Apply a high voltage (e.g., 15-25 kV) for separation. The separation time is typically short (10-30 minutes).
-
Detection: Detect the separated components by UV absorbance at an appropriate wavelength (e.g., 214 nm for peptide bonds or a wavelength specific to the conjugated molecule).
-
Data Analysis: Analyze the electropherogram to determine the purity of the conjugate and quantify the relative amounts of different species.
UPLC-MS Protocol for Purity Assessment of this compound Conjugates
UPLC-MS is a powerful technique for the detailed characterization and purity assessment of bioconjugates, providing both high-resolution separation and accurate mass information.
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Materials:
-
Reversed-phase UPLC column suitable for small molecules or peptides (e.g., C18)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the sample solvent to a concentration of approximately 1 mg/mL.
-
UPLC Separation:
-
Inject 1-5 µL of the sample onto the column.
-
Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over 15-30 minutes to elute the conjugate and any impurities.
-
Set the column temperature (e.g., 40-60°C) and flow rate (e.g., 0.2-0.4 mL/min) as appropriate for the column and analytes.
-
-
Mass Spectrometry Detection:
-
Set the mass spectrometer to acquire data in positive ion mode using electrospray ionization (ESI).
-
Acquire full scan MS data over a relevant mass range to detect the conjugate and related species.
-
If necessary, perform fragmentation (MS/MS) to confirm the identity of the components.
-
-
Data Analysis:
-
Process the UPLC-MS data to obtain extracted ion chromatograms for the expected conjugate and potential impurities.
-
Integrate the peak areas to determine the purity of the this compound conjugate.
-
Confirm the identity of the main peak and any impurities by their accurate mass measurements.
-
Data Presentation and Comparison
To facilitate a clear comparison of the different analytical methods, quantitative data should be summarized in a structured table. The following is an example of how purity data for a hypothetical this compound conjugate could be presented.
| Analytical Method | Main Peak (Conjugate) [%] | Unconjugated Molecule [%] | Free this compound [%] | Other Impurities [%] |
| SDS-PAGE (Densitometry) | 85.2 (smeared) | 10.5 | Not detected | 4.3 |
| Native PAGE (Densitometry) | 90.1 | 8.2 | Not detected | 1.7 |
| Capillary Electrophoresis | 92.5 | 6.3 | 0.8 | 0.4 |
| UPLC-MS (UV 280 nm) | 93.1 | 5.9 | 0.5 | 0.5 |
| UPLC-MS (MS Ion Count) | 94.2 | 4.8 | 0.6 | 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing the Purity Assessment Workflow
Diagrams created using the DOT language can effectively illustrate the experimental workflows and the relationships between different analytical techniques.
References
- 1. youtube.com [youtube.com]
- 3. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Native-PAGE [assay-protocol.com]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.org [static.igem.org]
- 9. neobiotechnologies.com [neobiotechnologies.com]
A Comparative Kinetic Analysis of Propargyl-PEG2-OH in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for bioconjugation. The choice of the alkyne component is critical in these reactions, directly influencing reaction kinetics and overall success, particularly in demanding applications such as drug development and proteomics. This guide provides a comparative kinetic analysis of Propargyl-PEG2-OH, a commonly used PEGylated alkyne, and other terminal alkynes in CuAAC reactions.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is governed by both electronic and steric factors. This compound, as a propargyl ether, demonstrates a favorable combination of reactivity, stability, and ease of installation.[1] Propargyl compounds, in general, are considered excellent substrates for CuAAC, performing well with effective copper catalysts.[1]
| Alkyne Class | Example | Relative Reactivity | Time to 50% Completion (10 µM Cu⁺) | Time to 90% Completion (10 µM Cu⁺) | Key Considerations |
| Propargyl Ethers | O-propargyl-tyrosine | High | ~ 8 min | ~ 20 min | Excellent balance of reactivity and stability. This compound falls into this class. [2] |
| Propiolamides | Secondary Propiolamide | Very High | ~ 5 min | ~ 15 min | Electronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[2] |
| Tertiary Propiolamide | High | ~ 10 min | ~ 25 min | Generally fast, but can be slightly slower than secondary propiolamides.[2] | |
| Propargyl Amides | N-propargyl-acrylamide | Medium-High | ~ 12 min | ~ 30 min | Good reactivity, commonly used for modifying proteins and peptides.[2] |
| Propargyl Amines | N,N-dimethylpropargylamine | Medium | ~ 15 min | ~ 40 min | Readily available and versatile for functionalization.[2] |
| Propargyl Alcohol | Propargyl alcohol | Medium | ~ 18 min | ~ 45 min | A simple and cost-effective option with moderate reactivity.[2] |
| Aromatic Alkynes | Phenylacetylene | Low-Medium | ~ 25 min | > 60 min | Generally slower than propargylic compounds.[2] |
| Aliphatic Alkynes | 5-hexyn-1-ol | Low | > 30 min | > 60 min | The least reactive among the common terminal alkynes.[2] |
Data is synthesized from literature reports, primarily based on studies using fluorogenic azide (B81097) assays under demanding conditions (10 µM Cu⁺).[1][2]
Experimental Protocols
A reliable method for determining the kinetics of a CuAAC reaction involves the use of a fluorogenic azide, such as a coumarin- or rhodamine-based probe. These molecules exhibit a significant increase in fluorescence upon the formation of the triazole product, allowing for real-time monitoring of the reaction progress.
Protocol for a Fluorescence-Based Kinetic Assay of a Propargyl-PEGylated Compound
This protocol outlines a general procedure for comparing the reactivity of this compound or other terminal alkynes.
Materials:
-
This compound (or other alkyne of interest)
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA or BTTAA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a 1 mM stock solution of the fluorogenic azide in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the copper-stabilizing ligand in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., 100 µM).
-
Add the fluorogenic azide stock solution to a final concentration of 10 µM.
-
Prepare a premix of CuSO₄ and the stabilizing ligand in a 1:5 molar ratio. Add this premix to the wells to achieve the desired final copper concentration (e.g., 50 µM).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
Immediately place the plate in the microplate reader.
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe (e.g., Ex/Em ~400/475 nm for coumarin-based probes) at regular intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
The time to reach 50% and 90% of the maximum fluorescence can be used for comparative analysis of different alkynes.
-
Visualizing Experimental Workflows and Applications
Workflow for a CuAAC Kinetic Assay
The following diagram illustrates the key steps in performing a kinetic analysis of a click chemistry reaction using a fluorogenic azide.
Application in PROTAC Formation
This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker in this compound provides desirable solubility and pharmacokinetic properties.
The following diagram illustrates the role of this compound in a modular PROTAC synthesis using click chemistry.
References
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Propargyl-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, a bridge between the targeting moiety and the payload, dictates the stability of the conjugate in circulation and the mechanism of payload release at the target site. Propargyl-PEG linkers, featuring a terminal alkyne group for "click" chemistry and a polyethylene (B3416737) glycol (PEG) spacer, offer a versatile platform for bioconjugation. This guide provides an objective, data-driven comparison of cleavable and non-cleavable Propargyl-PEG linkers to inform rational design in drug development.
Executive Summary
The fundamental distinction between cleavable and non-cleavable Propargyl-PEG linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions within the target cell or tumor microenvironment, enabling the release of the unmodified payload. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[1][2] In contrast, non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[1][3] This generally results in greater plasma stability and a potentially wider therapeutic window, but lacks the bystander effect.[3][4] The choice between these two strategies represents a critical trade-off between targeted payload release with potential for bystander killing and enhanced systemic stability with a more localized cellular effect.
Comparative Data at a Glance
Direct head-to-head preclinical studies comparing cleavable and non-cleavable Propargyl-PEG linkers with the same antibody and payload are limited in publicly available literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview of the performance of ADCs with different linker types.
| Parameter | Cleavable Linker (e.g., Val-Cit) MMAE-ADC | Non-Cleavable Linker (e.g., SMCC) DM1-ADC | Reference(s) |
| In Vitro Cytotoxicity (IC50) | 10-50 ng/mL (on HER2+ SK-BR-3 cells) | 50-150 ng/mL (on HER2+ SK-BR-3 cells) | [1] |
| Plasma Stability (% Intact ADC) | ~50% in mouse plasma after 7 days | >80% in rat plasma after 7 days | [1] |
| Bystander Killing Effect | High | Low to negligible | [5][6][7] |
| Linker Type | Advantages | Disadvantages |
| Cleavable Propargyl-PEG | - Targeted payload release in response to specific stimuli (e.g., enzymes, pH, reducing agents).[1][8] - Potential for a potent "bystander effect," killing neighboring antigen-negative cells.[1][5] - Release of the payload in its most active, unmodified form.[5] | - Potentially lower plasma stability, leading to premature payload release and off-target toxicity.[1][9] - Susceptibility to cleavage by non-target enzymes. |
| Non-Cleavable Propargyl-PEG | - Greater plasma stability, leading to a wider therapeutic window and potentially lower off-target toxicity.[3][4][10] - Simpler design and potentially more straightforward synthesis.[4] | - Lack of a bystander effect, as the released payload-linker-amino acid complex is typically not membrane-permeable.[7][11] - Efficacy is highly dependent on the complete lysosomal degradation of the antibody.[3][4] - The attached linker-amino acid remnant may alter the potency of the payload. |
Mechanisms of Action and Experimental Workflows
The distinct mechanisms of payload release for cleavable and non-cleavable linkers dictate their biological activity and are evaluated through specific experimental workflows.
Signaling Pathways
Caption: Payload release pathways for cleavable and non-cleavable linkers.
Experimental Workflow for Linker Evaluation
Caption: A typical workflow for the comparative evaluation of ADC linkers.
Detailed Experimental Protocols
I. Synthesis of a Cleavable Disulfide-Containing Propargyl-PEG Linker
This protocol describes a general approach for synthesizing a Propargyl-PEG linker with a cleavable disulfide bond.
Objective: To synthesize a heterobifunctional Propargyl-PEG linker containing a disulfide bond for subsequent conjugation to a payload and an antibody.
Materials:
-
Propargyl-PEG-amine
-
3-(2-pyridyldithio)propionic acid N-hydroxysuccinimide ester (SPDP)
-
Dithiothreitol (DTT)
-
Payload with a thiol group
-
Solvents (DMF, DMSO)
-
Buffers (PBS, pH 7.4)
-
Purification system (e.g., HPLC)
Methodology:
-
Activation of Propargyl-PEG-amine: React Propargyl-PEG-amine with an excess of SPDP in a suitable organic solvent like DMF for 2-4 hours at room temperature. This introduces a pyridyldithiol group to the PEG linker.
-
Purification: Purify the resulting Propargyl-PEG-S-S-pyridine by HPLC to remove unreacted starting materials.
-
Conjugation to Thiolated Payload: Dissolve the purified Propargyl-PEG-S-S-pyridine and the thiol-containing payload in a reaction buffer (e.g., PBS with EDTA). The reaction proceeds via a disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.
-
Final Purification: Purify the final cleavable linker-payload conjugate (Propargyl-PEG-S-S-Payload) by HPLC.
II. In Vitro Plasma Stability Assay
Objective: To compare the stability of ADCs constructed with cleavable and non-cleavable Propargyl-PEG linkers in plasma.[12]
Materials:
-
ADC with cleavable Propargyl-PEG linker
-
ADC with non-cleavable Propargyl-PEG linker
-
Human, mouse, and rat plasma
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Incubation: Incubate the ADCs at a final concentration of 1 mg/mL in plasma from different species at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, quench the reaction and process the samples to separate the ADC from plasma proteins. This can be achieved by affinity capture of the ADC or by protein precipitation.
-
Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
-
Data Interpretation: Compare the rate of DAR decrease between the cleavable and non-cleavable linker ADCs. A faster decrease indicates lower stability.
III. In Vitro Cleavage Assay for Disulfide Linker
Objective: To quantify the release of the payload from a disulfide-containing Propargyl-PEG linker ADC in a reducing environment mimicking the intracellular cytoplasm.
Materials:
-
ADC with a disulfide-containing Propargyl-PEG linker
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
Reaction buffer (PBS, pH 7.4)
-
HPLC or LC-MS system
Methodology:
-
Reaction Setup: Incubate the ADC (e.g., 10 µM) in the reaction buffer containing a physiological concentration of a reducing agent (e.g., 5 mM GSH) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Processing: Stop the reaction (e.g., by adding a quenching agent like N-ethylmaleimide) and precipitate the protein (ADC) to separate the released payload.
-
Analysis: Analyze the supernatant containing the released payload by HPLC or LC-MS to quantify the amount of cleavage over time.
-
Data Interpretation: An effective cleavable linker will show efficient payload release in the presence of the reducing agent.
IV. Bystander Killing Assay
Objective: To evaluate the ability of an ADC with a cleavable Propargyl-PEG linker to kill neighboring antigen-negative cells.[6]
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-468)
-
Cell labeling dyes (e.g., CellTracker Green and Red)
-
ADC with cleavable Propargyl-PEG linker
-
ADC with non-cleavable Propargyl-PEG linker
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Methodology:
-
Cell Labeling: Label the antigen-positive cells with one fluorescent dye and the antigen-negative cells with another.
-
Co-culture: Seed the labeled cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3 antigen-positive to antigen-negative).
-
ADC Treatment: Treat the co-culture with serial dilutions of the cleavable and non-cleavable linker ADCs for 72-96 hours.
-
Viability Measurement: Measure the viability of each cell population separately using a plate reader capable of detecting the two different fluorescent signals, followed by a cell viability assay.
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cell population in the presence of the cleavable linker ADC, but not the non-cleavable linker ADC, indicates a bystander effect.
Conclusion
The decision between a cleavable and a non-cleavable Propargyl-PEG linker is a nuanced one that depends on the specific therapeutic application, the nature of the payload, and the characteristics of the target antigen and tumor microenvironment. Cleavable linkers offer the potential for enhanced potency through a bystander effect, which may be particularly advantageous for treating heterogeneous tumors.[1][2] However, this can come with the trade-off of reduced plasma stability.[1] Non-cleavable linkers provide superior stability, potentially leading to a better safety profile, but their efficacy is confined to antigen-positive cells.[3][4] The incorporation of a PEG spacer in both linker types can improve the physicochemical properties and pharmacokinetic profile of the resulting ADC.[13][14] A thorough evaluation using the experimental protocols outlined in this guide is essential for selecting the optimal linker strategy to maximize the therapeutic index of a novel bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 11. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
Evaluating the In Vivo Performance of Propargyl-PEG2-OH Linked Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their in vivo performance. This guide provides an objective comparison of therapeutics linked with Propargyl-PEG2-OH against other common PEGylation strategies, supported by experimental data and detailed protocols. This compound is a bifunctional linker containing a short, discrete PEG chain (dPEG®) and a terminal alkyne group, enabling covalent attachment to azide-containing molecules via copper-catalyzed or strain-promoted "click chemistry". This method offers high specificity and reaction efficiency, leading to the formation of a stable triazole linkage.
Comparative Analysis of Linker Technologies
The choice of linker technology significantly impacts the pharmacokinetic (PK), pharmacodynamic (PD), and overall efficacy of a therapeutic. Below is a comparative summary of this compound linked therapeutics with alternatives utilizing common maleimide (B117702) and N-hydroxysuccinimide (NHS) ester linkages.
Table 1: In Vivo Performance Comparison of PEGylated Linkers
| Feature | Propargyl-PEG- (via Click Chemistry) | Maleimide-PEG- | NHS Ester-PEG- |
| Linkage Stability | Very High (Stable triazole ring)[1] | Moderate (Thioether bond) | Moderate to High (Amide bond)[2] |
| Specificity of Conjugation | High (Bio-orthogonal reaction) | High (Specific to free thiols) | Moderate (Reacts with primary amines, e.g., lysine (B10760008) residues)[2][] |
| Reaction Conditions | Mild, aqueous conditions | Mild, aqueous conditions (pH 6.5-7.5) | Mild, aqueous conditions (pH 7-9) |
| Potential for Off-Target Reactions | Low | Low to Moderate (potential for reaction with other nucleophiles at higher pH) | Moderate (multiple lysine residues can lead to heterogeneous products) |
| In Vivo Half-Life Extension | Significant, dependent on PEG size and therapeutic[1][4] | Significant, dependent on PEG size and therapeutic | Significant, dependent on PEG size and therapeutic[5] |
| Immunogenicity | Low, but anti-PEG antibodies can occur[6] | Low, but anti-PEG antibodies can occur[6] | Low, but anti-PEG antibodies can occur[6] |
| Applications | PROTACs, Antibody-Drug Conjugates (ADCs), Peptides, Small Molecules[7] | ADCs, Protein-drug conjugates[8] | Protein and peptide PEGylation, ADCs[2][] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vivo evaluation of this compound linked therapeutics and their alternatives.
Pharmacokinetic (PK) Analysis in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of a PEGylated therapeutic in mice.[9][10][11]
Objective: To determine key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Materials:
-
Test therapeutic (this compound linked, and alternatives)
-
8-10 week old male/female mice (e.g., C57BL/6 or BALB/c)
-
Dosing vehicles (e.g., sterile saline, PBS)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the study.
-
Dosing: Administer the therapeutic to mice via intravenous (IV) or intraperitoneal (IP) injection at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at various time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48 hours) via retro-orbital or tail vein bleeding.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of the therapeutic in plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate PK parameters.
Biodistribution Study in Tumor-Bearing Mice
This protocol describes how to assess the tissue distribution of a PEGylated therapeutic in a tumor xenograft model.
Objective: To determine the accumulation of the therapeutic in the tumor and other major organs.
Materials:
-
Tumor cell line (relevant to the therapeutic's target)
-
Immunocompromised mice (e.g., nude or SCID)
-
Radiolabeled or fluorescently-tagged therapeutic
-
Imaging system (e.g., SPECT/CT, PET/CT, or in vivo imaging system) or gamma counter
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Therapeutic Administration: Administer the labeled therapeutic to the tumor-bearing mice.
-
In Vivo Imaging/Ex Vivo Analysis: At predetermined time points, either image the live animals or euthanize them and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification: Measure the radioactivity or fluorescence in the collected tissues to determine the percentage of injected dose per gram of tissue (%ID/g).
In Vivo Efficacy Study in a Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of a PEGylated therapeutic.[12][13][14][15]
Objective: To assess the ability of the therapeutic to inhibit tumor growth.
Materials:
-
Tumor cell line and immunocompromised mice
-
Test therapeutic and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Model Establishment: As described in the biodistribution study.
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, therapeutic with this compound linker, therapeutic with alternative linker).
-
Dosing Regimen: Administer the therapeutics according to a predetermined schedule (e.g., once or twice weekly).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy between treatment groups.
Immunogenicity Assessment
This protocol provides a framework for evaluating the potential immunogenic response to a PEGylated therapeutic.[6][16][17][18][19]
Objective: To detect the presence of anti-drug antibodies (ADAs), including anti-PEG antibodies.
Materials:
-
Serum samples from treated animals
-
ELISA plates and reagents
-
Detection antibodies (anti-mouse IgG/IgM)
Procedure:
-
Serum Collection: Collect serum samples from animals at baseline and at multiple time points after therapeutic administration.
-
ELISA Assay: a. Coat ELISA plates with the PEGylated therapeutic. b. Block non-specific binding sites. c. Incubate with diluted serum samples. d. Wash and add a labeled secondary antibody that detects mouse antibodies. e. Add a substrate to develop a colorimetric signal.
-
Data Analysis: Measure the absorbance and compare the post-dose samples to the pre-dose baseline to identify positive ADA responses. Further characterization can be done to determine if the ADAs are specific to the therapeutic or the PEG moiety.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental workflows.
Caption: General workflow for the in vivo evaluation of linked therapeutics.
Caption: Comparison of common bioconjugation strategies for PEGylation.
References
- 1. mdpi.com [mdpi.com]
- 2. purepeg.com [purepeg.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Propargyl-PEG-Maleimide | Alkyne-PEG-Mal | AxisPharm [axispharm.com]
- 9. unmc.edu [unmc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antibody treatment of human tumor xenografts elicits active anti-tumor immunity in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creativepegworks.com [creativepegworks.com]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle for Bioconjugation Efficiency: Propargyl-PEG2-OH and Click Chemistry Versus Traditional Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker chemistry is a critical determinant of success. This guide provides an objective comparison of Propargyl-PEG2-OH, a key reagent in the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," against other widely used bioconjugation techniques: strain-promoted azide-alkyne cycloaddition (SPAAC), maleimide-thiol coupling, and NHS ester-amine reactions. We will delve into the core metrics of efficiency—reaction kinetics, yield, specificity, and stability—supported by experimental data and detailed protocols to empower you to make informed decisions for your specific application.
This compound is a heterobifunctional linker featuring a terminal alkyne group and a hydroxyl group, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. The alkyne group is the reactive handle for CuAAC, a reaction celebrated for its high efficiency and bioorthogonality. This guide will benchmark the performance of this click chemistry approach against established and alternative methods.
Quantitative Comparison of Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key performance indicators of this compound in CuAAC and its alternatives based on published experimental data.[1]
| Feature | This compound (CuAAC) | SPAAC (e.g., DBCO) | Maleimide (B117702) Chemistry | NHS Ester Chemistry |
| Target Functional Groups | Azides (-N₃) | Azides (-N₃) | Thiols (-SH) | Primary amines (-NH₂) |
| Reaction Kinetics | Very fast (often complete in 30-60 minutes at room temperature)[1] | Fast (can be complete in under an hour, but varies with cyclooctyne)[1][2] | Very fast (minutes to a few hours at room temperature)[1] | Relatively fast (30-60 minutes at room temperature)[1] |
| Reaction Yield | Typically very high and quantitative[1][3] | High, but can be variable depending on the strained alkyne[4] | Generally high, but can be variable[1] | Generally high, but can be variable[1] |
| Specificity & Stoichiometry | Highly specific and bioorthogonal, allowing for precise 1:1 stoichiometry[1] | Highly specific and bioorthogonal, enabling controlled stoichiometry[1][5] | Highly selective for thiols at pH 6.5-7.5[1] | Can react with multiple lysine (B10760008) residues, leading to heterogeneous products[1] |
| Stability of Linkage | Highly stable and irreversible triazole ring[1][6][7][8][9] | Highly stable and irreversible triazole ring[] | Thioether bond can be unstable and reversible in vivo (retro-Michael addition)[1][11] | Stable amide bond[1] |
| pH Sensitivity | Generally insensitive to pH (typically 4-11)[1] | Insensitive to pH | Optimal at pH 6.5-7.5; can react with amines at higher pH[1][12] | Optimal at pH 7-9[1][12] |
| Biocompatibility | Requires a copper catalyst which can be toxic to cells, though ligands can mitigate this[1][13] | Highly biocompatible as it does not require a cytotoxic copper catalyst[1][13] | Generally good for in vitro applications; potential for in vivo instability[1] | Generally good |
| Byproducts | Minimal byproducts[12] | Generally clean with minimal byproducts[2] | No byproducts | N-hydroxysuccinimide is released[1] |
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the key experiments cited, offering a practical guide for laboratory application.
This compound (CuAAC) Bioconjugation Protocol
This protocol provides a general procedure for the conjugation of an azide-containing biomolecule to this compound.
Materials:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.[14]
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[2]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).[15]
-
Sodium ascorbate (B8700270) stock solution (prepare fresh, e.g., 100 mM in water).[15]
-
Degassing equipment (e.g., nitrogen or argon gas).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration.
-
Dissolve this compound in the same buffer to achieve a final concentration of 1.1-1.5 equivalents relative to the azide.[16]
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio.[15]
-
-
Reaction Setup:
-
Initiate Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[15]
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes.[17] The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS).
-
-
Purification:
-
Upon completion, purify the conjugate to remove excess reagents and catalyst using size-exclusion chromatography or another suitable method.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines the general steps for labeling an azide-modified biomolecule with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized reagent.
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Prepare Stock Solutions:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Remove the excess, unreacted DBCO reagent and other small molecules by size-exclusion chromatography or dialysis.[19]
-
Maleimide-Thiol Bioconjugation Protocol
This protocol describes the labeling of a thiol-containing biomolecule with a maleimide-functionalized reagent.
Materials:
-
Thiol-containing biomolecule.
-
Degassed buffer, pH 7-7.5 (e.g., PBS, Tris, HEPES).[20]
-
Maleimide-functionalized reagent.
-
Anhydrous DMSO or DMF.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[20][21]
-
Purification system (e.g., Sephadex G-25 column).[22]
Procedure:
-
Prepare Biomolecule:
-
Prepare Maleimide Reagent:
-
Dissolve the maleimide reagent in DMSO or DMF to create a 10 mM stock solution.[21]
-
-
Conjugation Reaction:
-
Purification:
-
Separate the conjugate from unreacted maleimide using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[22]
-
NHS Ester-Amine Bioconjugation Protocol
This protocol details the labeling of a primary amine-containing biomolecule with an NHS ester-functionalized reagent.
Materials:
-
Amine-containing biomolecule (e.g., protein, antibody).
-
Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).[23][24]
-
NHS ester-functionalized reagent.
-
(Optional) Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[25]
-
Purification system (e.g., gel filtration).[23]
Procedure:
-
Prepare Biomolecule:
-
Dissolve the biomolecule in the reaction buffer to a concentration of 2.0-3.0 mg/mL.[25] Ensure the buffer is free of primary amines.
-
-
Prepare NHS Ester Reagent:
-
Dissolve the NHS ester in DMSO or DMF to create a 10 mM stock solution.[25]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
The reaction can be stopped by adding a quenching solution to a final concentration of 50-100 mM and incubating for 10-15 minutes.[25]
-
-
Purification:
Conclusion
The choice between this compound-mediated CuAAC and alternative bioconjugation chemistries is highly dependent on the specific application. For in vitro applications where high efficiency, speed, and the formation of a stable, irreversible linkage are paramount, CuAAC is an excellent choice. The potential cytotoxicity of the copper catalyst can be mitigated with the use of appropriate ligands. For in vivo applications or experiments with live cells, the biocompatibility of SPAAC makes it a superior option, despite potentially slower kinetics.
Maleimide and NHS ester chemistries remain valuable tools, particularly due to their simplicity and the wide availability of reagents. However, researchers must be mindful of the potential for heterogeneity in NHS ester conjugations and the in vivo instability of the maleimide-thiol linkage. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most suitable bioconjugation strategy to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity [mdpi.com]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 22. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. interchim.fr [interchim.fr]
- 24. lumiprobe.com [lumiprobe.com]
- 25. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 26. biotium.com [biotium.com]
Safety Operating Guide
Propargyl-PEG2-OH: A Comprehensive Guide to Safe Handling and Disposal
For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and detailed disposal procedures for Propargyl-PEG2-OH. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. This guide is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Key Safety and Handling Data
Proper handling of this compound is critical to prevent accidental exposure and ensure a safe laboratory environment. The following table summarizes key hazard and safety information.
| Property | Information |
| GHS Hazard Statements | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P362: Take off contaminated clothing and wash before reuse. P370+P378: In case of fire: Use appropriate media to extinguish. P501: Dispose of contents/container to an approved waste disposal plant. |
| Physical State | Liquid |
| Boiling Point | 81°C at 1 mmHg |
| Density | 1.06 g/cm³ |
| Flash Point | 90.3 ± 21.8°C |
| Storage | Store at 4°C. Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] |
| Incompatible Materials | Acids, Strong oxidizing agents, Bases.[1] |
Experimental Protocol: Handling and Use in a Typical Click Chemistry Reaction
This protocol outlines the safe handling of this compound in a common laboratory procedure, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Appropriate solvent (e.g., DMSO, water)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Waste containers: one for liquid waste, one for solid waste
Procedure:
-
Preparation: Don all required PPE before handling any chemicals. Perform all operations involving this compound and other reagents within a certified chemical fume hood.
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare stock solutions of all reactants in the chosen solvent.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the azide-containing compound and the solvent.
-
Add the this compound stock solution to the reaction mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
In another vial, prepare a solution of CuSO₄·5H₂O.
-
-
Reaction Initiation:
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification (Example):
-
Once the reaction is complete, quench the reaction by adding a chelating agent (e.g., EDTA) to remove the copper catalyst.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
-
Waste Segregation:
-
Collect all aqueous waste containing copper and other reagents in a designated "Aqueous Heavy Metal Waste" container.
-
Collect all solvent waste in a designated "Halogenated" or "Non-Halogenated" solvent waste container, as appropriate.
-
Dispose of used pipette tips, chromatography columns, and other contaminated solids in a designated "Solid Chemical Waste" container.
-
Proper Disposal Procedures
The primary principle for the disposal of this compound and associated waste is to prevent its release into the environment and to ensure the safety of personnel.
Step-by-Step Disposal Guide:
-
Segregation: At the point of generation, segregate waste containing this compound from other waste streams. Create distinct, clearly labeled waste containers for:
-
Unused/Expired this compound: Keep in its original or a compatible, tightly sealed container.
-
Liquid Waste: This includes reaction mixtures, and solvent rinses.
-
Solid Waste: This includes contaminated gloves, pipette tips, and paper towels.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible," "Irritant").
-
Storage of Waste: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials. Ensure containers are tightly sealed to prevent leaks or spills.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection. Do not pour any waste containing this compound down the drain.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water. Collect all decontamination materials as solid hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG2-OH
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Propargyl-PEG2-OH, a valuable tool for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3][4] Understanding and mitigating these risks through proper personal protective equipment (PPE), handling procedures, and disposal methods is paramount.
Essential Safety and Handling Data
A thorough understanding of the hazards associated with this compound is the first step toward safe laboratory practices. The following table summarizes key safety information.
| Property | Information |
| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation |
| GHS Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container to an approved waste disposal plant. |
| First Aid Measures | Inhalation: Move to fresh air. If breathing is difficult, give oxygen.Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the necessary steps for safe handling in a laboratory setting.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. Improper disposal can lead to environmental contamination and pose a risk to public health.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for "this compound and Contaminated Waste."
-
Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Use a chemically compatible, leak-proof container for waste collection. The original product container, if empty and in good condition, can be used.
-
Keep the waste container tightly sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials from spills, must be disposed of in the designated hazardous waste container.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, contributing to scientific advancement while upholding the highest standards of laboratory safety and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
